Technical Documentation Center

7-Methoxy-1,3-dimethyl-indole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Methoxy-1,3-dimethyl-indole
  • CAS: 86915-21-1

Core Science & Biosynthesis

Foundational

7-Methoxy-1,3-dimethyl-indole: Chemical Architecture, Physicochemical Profiling, and AhR Modulation

Introduction & Core Rationale In the landscape of medicinal chemistry and molecular biology, indole derivatives represent a "privileged scaffold" capable of interacting with a diverse array of biological targets. Among t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Core Rationale

In the landscape of medicinal chemistry and molecular biology, indole derivatives represent a "privileged scaffold" capable of interacting with a diverse array of biological targets. Among these, 7-Methoxy-1,3-dimethyl-indole (CAS: 86915-21-1) has emerged as a specialized molecular probe. Characterized by its electron-rich aromatic system and highly specific substitution pattern, this compound is primarily utilized in the interrogation of the Aryl Hydrocarbon Receptor (AhR) pathway [1].

This technical guide provides an in-depth analysis of the structural chemistry, physical properties, and mechanistic utility of 7-Methoxy-1,3-dimethyl-indole. By detailing self-validating experimental workflows and synthesis protocols, this whitepaper equips drug development professionals and research scientists with the foundational logic required to deploy this compound effectively in in vitro models.

Structural Chemistry & Physicochemical Properties

The molecular architecture of 7-Methoxy-1,3-dimethyl-indole consists of a bicyclic indole core modified with a methoxy group at the C7 position and methyl groups at the N1 and C3 positions.

  • The 7-Methoxy Group: Acts as an electron-donating group (EDG) via resonance, significantly increasing the electron density of the aromatic system. This modification is critical for enhancing π−π stacking interactions within hydrophobic protein binding pockets [2].

  • The 1,3-Dimethyl Substitution: The N-methylation (C1) removes the hydrogen-bond donor capacity of the indole nitrogen, thereby increasing the molecule's overall lipophilicity and membrane permeability. The C3 methyl group provides steric bulk that can dictate binding orientation and protect the C3 position from rapid metabolic oxidation.

Quantitative Data Summary

The table below consolidates the critical physicochemical and safety data for 7-Methoxy-1,3-dimethyl-indole to facilitate rapid reference during experimental design [3].

PropertyValue / Description
IUPAC Name 7-Methoxy-1,3-dimethyl-1H-indole
CAS Registry Number 86915-21-1
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
Appearance Pale yellow to off-white viscous oil or low-melting solid
Solubility Profile Soluble in DMSO ( 20 mg/mL), DMF, Dichloromethane, Ethyl Acetate. Insoluble in water.
LogP (Estimated) ~2.8 - 3.1 (Highly lipophilic)
GHS Hazard Classification Warning (H302: Harmful if swallowed, H315: Skin irritation, H319: Eye irritation, H335: Respiratory irritation)

Mechanistic Profiling: Aryl Hydrocarbon Receptor (AhR) Agonism

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated basic helix-loop-helix transcription factor. Historically known for regulating xenobiotic metabolism, AhR is now recognized as a critical modulator of immune responses, cell cycle regulation, and tumor microenvironments.

Causality of Binding: Research indicates that methoxy-substituted indoles act as potent agonists of the human AhR [1]. The lipophilic nature of 7-Methoxy-1,3-dimethyl-indole allows it to passively diffuse across the cell membrane. Upon entering the cytosol, the compound's electron-rich core and specific steric profile allow it to bind with high affinity to the PAS-B domain of the inactive AhR complex. This binding event triggers a conformational change that forces the dissociation of chaperone proteins (HSP90, p23, XAP2), exposing a nuclear localization sequence.

AhR_Pathway L 7-Methoxy-1,3-dimethyl-indole (AhR Agonist) AhR_Complex Inactive AhR Complex (AhR + HSP90 + p23 + XAP2) L->AhR_Complex Binds PAS-B Domain AhR_Ligand Activated AhR-Ligand Complex AhR_Complex->AhR_Ligand HSP90 Dissociation Heterodimer AhR-ARNT Heterodimer AhR_Ligand->Heterodimer Nuclear Translocation ARNT ARNT (Nuclear) ARNT->Heterodimer Dimerization XRE Xenobiotic Response Element (XRE) Heterodimer->XRE DNA Binding Transcription Gene Transcription (CYP1A1, CYP1B1) XRE->Transcription mRNA Upregulation

Fig 1: Mechanism of AhR pathway activation by 7-Methoxy-1,3-dimethyl-indole.

Synthetic Methodology & Validation

For researchers requiring de novo synthesis or derivatization, the generation of 7-Methoxy-1,3-dimethyl-indole is typically achieved via the N-methylation of 7-methoxy-3-methylindole.

Step-by-Step N-Methylation Protocol

Causality of Reagent Selection: Sodium hydride (NaH) is employed to irreversibly deprotonate the weakly acidic indole N-H ( pKa​≈16.2 ), generating a highly nucleophilic indolide anion. Methyl iodide (MeI) is then introduced as a highly electrophilic methylating agent, ensuring rapid and complete N-alkylation via an SN​2 mechanism. Anhydrous DMF is utilized as an aprotic polar solvent to solvate the ion pair, thereby maximizing the nucleophilicity of the indolide anion.

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add 7-methoxy-3-methylindole (1.0 eq) and dissolve in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small portions to control the evolution of hydrogen gas. Stir at 0 °C for 30 minutes until gas evolution ceases.

  • Alkylation: Dropwise, add Methyl Iodide (MeI, 1.2 eq). Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH4​Cl . Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient).

Self-Validating System: The success of this protocol is confirmed analytically. The complete disappearance of the N-H stretch ( 3400 cm⁻¹) in FT-IR and the emergence of a distinct N-CH₃ singlet ( 3.7 ppm) in ¹H-NMR serve as internal validations of complete conversion.

In Vitro Experimental Workflows: AhR Activation Assay

To quantify the efficacy of 7-Methoxy-1,3-dimethyl-indole as an AhR agonist, researchers typically measure the downstream transcriptional upregulation of the CYP1A1 gene using Reverse Transcription Quantitative PCR (RT-qPCR).

Step-by-Step RT-qPCR Protocol

Causality of Model Selection: HepG2 (human hepatocellular carcinoma) cells are selected for this workflow due to their high basal expression of AhR and robust, highly reproducible CYP1A1 induction response upon ligand exposure.

  • Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 3×105 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock solution of 7-Methoxy-1,3-dimethyl-indole in molecular-grade DMSO. Treat cells with varying concentrations (e.g., 1 μM, 5 μM, 10 μM) for 24 hours.

    • Self-Validation Step: Include a vehicle control (0.1% DMSO) to establish baseline expression, and a positive control (e.g., 10 nM TCDD or 1 μM FICZ) to confirm the dynamic range and sensitivity of the assay.

  • RNA Extraction: Aspirate media, wash cells with cold PBS, and lyse directly in the well using TRIzol reagent. Extract total RNA and quantify purity using a spectrophotometer (A260/280 ratio must be 1.9).

  • cDNA Synthesis: Reverse transcribe 1 μg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with oligo(dT) primers.

  • qPCR Amplification: Perform qPCR using SYBR Green master mix and specific primers for CYP1A1.

    • Self-Validation Step: Utilize dual housekeeping genes (e.g., GAPDH and ACTB) to normalize CYP1A1 expression, eliminating artifacts from variations in RNA input or reverse transcription efficiency.

  • Data Analysis: Calculate relative fold change using the 2−ΔΔCt method.

Exp_Workflow Cell Cell Culture (HepG2) Treatment Compound Treatment (1-10 μM, 24h) Cell->Treatment Lysis Cell Lysis & RNA Extraction Treatment->Lysis cDNA cDNA Synthesis (Reverse Transcription) Lysis->cDNA qPCR RT-qPCR (CYP1A1 Primers) cDNA->qPCR Analysis Data Analysis (Fold Change) qPCR->Analysis

Fig 2: Step-by-step in vitro workflow for evaluating CYP1A1 gene induction.

Safety, Handling, and Storage

As a biologically active research chemical, 7-Methoxy-1,3-dimethyl-indole must be handled with standard laboratory safety precautions [3].

  • Storage: Store the neat compound at -20 °C in a tightly sealed container, protected from light and moisture, to prevent oxidative degradation of the electron-rich indole core. Solutions in DMSO should be aliquoted and stored at -80 °C, avoiding repeated freeze-thaw cycles.

  • PPE: Utilization of nitrile gloves, safety goggles, and a laboratory coat is mandatory. All synthetic manipulations and powder handling must be conducted within a certified chemical fume hood to mitigate inhalation risks associated with respiratory irritation (H335).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 76660, 7-Methoxy-1H-indole." PubChem. URL:[Link]

Exploratory

Unlocking the Aryl Hydrocarbon Receptor: A Technical Guide to the Biological Activity of 7-Methoxy-1,3-dimethyl-indole Derivatives

Executive Summary The indole scaffold is a structurally versatile and privileged pharmacophore in medicinal chemistry, capable of interacting with a wide array of biological targets[1]. Among its most compelling derivati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole scaffold is a structurally versatile and privileged pharmacophore in medicinal chemistry, capable of interacting with a wide array of biological targets[1]. Among its most compelling derivatives is 7-Methoxy-1,3-dimethyl-indole , a compound that has emerged as a highly specific and potent modulator of the[1][2].

As a Senior Application Scientist, I have designed this technical whitepaper to move beyond basic structural descriptions. Here, we will dissect the mechanistic pathways, structure-activity relationships (SAR), and field-proven experimental protocols necessary to rigorously validate the biological activity of methoxy-substituted indoles.

Mechanistic Grounding: AhR Modulation and Signaling

The core biological activity of 7-Methoxy-1,3-dimethyl-indole is driven by its function as an AhR agonist[1]. The AhR is a ligand-activated basic helix-loop-helix transcription factor responsible for regulating xenobiotic metabolizing enzymes, immune responses, and cell cycle progression[1][2].

The Causality of Binding: The specific substitution pattern on the indole ring dictates receptor affinity. The 7-methoxy group provides critical electron density and acts as a hydrogen-bond acceptor within the AhR ligand-binding pocket[2]. Simultaneously, the 1,3-dimethyl substitutions enhance the molecule's lipophilicity, improving cellular permeability and ensuring an optimal steric fit[1][2].

Upon ligand binding, the cytosolic AhR complex undergoes a profound conformational shift, shedding its protective chaperones (HSP90, XAP2, p23)[1]. The activated receptor then rapidly translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) to drive the transcription of target genes such as CYP1A1[1][2].

AhR_Signaling Ligand 7-Methoxy-1,3-dimethyl-indole AhR_Cytosol Cytosolic AhR Complex (AhR:HSP90:XAP2:p23) Ligand->AhR_Cytosol Binds Pocket AhR_Active Activated AhR AhR_Cytosol->AhR_Active Chaperone Release Translocation Nuclear Translocation AhR_Active->Translocation Heterodimer AhR-ARNT Heterodimer Translocation->Heterodimer ARNT ARNT Protein ARNT->Heterodimer Dimerization XRE Xenobiotic Response Element Heterodimer->XRE DNA Binding CYP1A1 CYP1A1 Transcription XRE->CYP1A1 Gene Activation

Figure 1: AhR signaling pathway activation by 7-Methoxy-1,3-dimethyl-indole.

Structure-Activity Relationship (SAR) Profiling

Subtle modifications to the indole ring act as a binary switch, dictating whether the compound acts as an agonist or an antagonist[2]. Molecular docking studies reveal that while both agonists and antagonists occupy the same binding pocket, their unique spatial orientations code for entirely different functional outcomes[2].

The table below summarizes the quantitative transcriptional activity of various indole derivatives, highlighting the high relative efficacy of methoxy and methyl substitutions.

Table 1: AhR Transcriptional Activity of Select Indole Derivatives (Data derived from reporter gene assays in AZ-AHR transgenic cells)[2]

CompoundSubstitution PatternAhR Activity TypeEfficacy (vs 5 nM TCDD)IC50 (μM)
4-Methylindole 4-MeFull Agonist134%N/A
6-Methylindole 6-MeFull Agonist91%N/A
7-Methoxyindole 7-MeOFull Agonist80%N/A
3-Methylindole 3-MeAntagonistN/A19
2,3-Dimethylindole 2,3-diMeAntagonistN/A11

Experimental Workflows: Self-Validating Protocols

To rigorously evaluate the biological activity of 7-Methoxy-1,3-dimethyl-indole, a self-validating dual-assay approach is mandatory. This system pairs visual confirmation of target engagement (nuclear translocation) with functional confirmation of pathway activation (gene transcription)[2].

Exp_Workflow CellCulture Culture LS180 Cells (High AhR Baseline) Treatment Dose with Indole Derivative (1-100 μM) CellCulture->Treatment Fixation 4% Formaldehyde Fixation (Preserves Epitopes) Treatment->Fixation 90 min Lysis RNA Extraction (TRIzol Method) Treatment->Lysis 24 hr Assay1 Immunofluorescence (Nuclear Translocation) Fixation->Assay1 Assay2 RT-qPCR (CYP1A1 mRNA) Lysis->Assay2

Figure 2: Parallel validation workflow for AhR translocation and transcription.

Protocol A: AhR Nuclear Translocation Assay (Immunofluorescence)

Objective: Visualize the ligand-induced migration of AhR from the cytosol to the nucleus.

  • Cell Preparation: Seed LS180 cells on chamber slides and culture for 48 hours[2]. Causality: LS180 cells are selected due to their robust, stable baseline expression of cytosolic AhR, ensuring a high signal-to-noise ratio during imaging.

  • Ligand Treatment: Treat cells with the indole derivative (titrated at 1, 10, and 100 μM) for exactly 90 minutes[2]. Include 5 nM TCDD as a positive control and 0.1% DMSO as a vehicle negative control[2]. Causality: A 90-minute window captures peak nuclear accumulation before receptor degradation pathways (such as the ubiquitin-proteasome system) are fully engaged. The inclusion of TCDD and DMSO ensures the assay is internally validated.

  • Fixation: Wash with PBS and fix with 4% formaldehyde in PBS for 30 minutes[2]. Causality: 4% formaldehyde perfectly balances the preservation of the AhR-ARNT protein-protein interactions without over-crosslinking, which would otherwise mask the epitopes required for primary antibody recognition.

  • Staining & Imaging: Permeabilize the cells, block non-specific binding, and stain with an anti-AhR primary antibody followed by a fluorophore-conjugated secondary antibody. Counterstain nuclei with DAPI to confirm co-localization.

Protocol B: CYP1A1 Transcriptional Activation (RT-qPCR)

Objective: Quantify the downstream functional output of AhR activation.

  • Treatment: Treat LS180 or 22Rv1 cells with the indole derivative for 24 hours[3]. Causality: A 24-hour incubation provides sufficient time for XRE-driven transcription and measurable mRNA accumulation.

  • RNA Extraction: Isolate total RNA using a standard phenol-chloroform method (e.g., TRIzol) and synthesize cDNA[2].

  • qPCR Execution: Amplify CYP1A1 and a housekeeping gene (GAPDH)[3]. Causality:GAPDH is strictly chosen because its promoter lacks Xenobiotic Response Elements. This ensures its expression remains completely stable under AhR agonist treatment, unlike other housekeeping genes (e.g., actin) which can inadvertently fluctuate under xenobiotic stress.

Therapeutic Implications: AhR and AR Crosstalk

Beyond standard xenobiotic metabolism, methoxy-substituted indoles are critical tools for exploring nuclear receptor crosstalk. In prostate cancer models (such as 22Rv1 cells), activation of the AhR pathway by indole derivatives has been shown to directly modulate[3]. Strong AhR ligands can induce AhR-mediated degradation of the AR, presenting a novel, field-leading therapeutic axis for suppressing prostate cancer proliferation[3].

References

  • "7-Methoxy-1,3-dimethyl-indole | High-Purity Research Chemical" - BenchChem / PubChem. URL:[Link]

  • "Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor" - Molecular Pharmacology (PubMed Central, NIH). URL:[Link]

  • "The Impact of Indoles Activating the Aryl Hydrocarbon Receptor on Androgen Receptor Activity in the 22Rv1 Prostate Cancer Cell Line" - International Journal of Molecular Sciences (MDPI). URL:[Link]

Sources

Foundational

7-Methoxy-1,3-dimethyl-indole mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 7-Methoxy-1,3-dimethyl-indole Executive Summary 7-Methoxy-1,3-dimethyl-indole (7-MeO-1,3-DMI) is a highly specialized, high-purity research compound util...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 7-Methoxy-1,3-dimethyl-indole

Executive Summary

7-Methoxy-1,3-dimethyl-indole (7-MeO-1,3-DMI) is a highly specialized, high-purity research compound utilized extensively in medicinal chemistry to probe the Aryl Hydrocarbon Receptor (AhR) signaling pathway[1] (). The indole scaffold is a structurally versatile, privileged pharmacophore capable of interacting with diverse biological targets[1]. Specifically, methoxy- and methyl-substituted indoles have been identified as potent endobiotic and xenobiotic ligands for the human AhR[2] ().

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic descriptive biology. Here, we will dissect the causality of 7-MeO-1,3-DMI’s mechanism of action, explore the structure-activity relationship (SAR) that dictates its potency, and provide field-proven, self-validating in vitro protocols required to rigorously evaluate its pharmacodynamics.

Molecular Mechanism of Action: The AhR Signaling Axis

The Aryl Hydrocarbon Receptor is a ligand-activated basic helix-loop-helix (bHLH) transcription factor[1]. In its unliganded state, AhR resides in the cytosol, stabilized by a chaperone complex consisting of a dimer of Heat Shock Protein 90 (HSP90), AhR-interacting protein (AIP/XAP2), and the co-chaperone p23.

When introduced in vitro, 7-MeO-1,3-DMI initiates a precise signaling cascade:

  • Ligand Binding: 7-MeO-1,3-DMI diffuses across the cell membrane and binds to the PAS-B domain of the cytosolic AhR complex[1]. Molecular docking studies reveal that methoxy and methyl substitutions at the C7, C1, and C3 positions produce synergistic interactions within the AhR binding pocket, significantly enhancing binding affinity compared to unsubstituted indoles[2].

  • Conformational Shift & Dissociation: Ligand binding triggers a conformational change that exposes a nuclear localization signal (NLS), leading to the dissociation of the p23 and XAP2 chaperones.

  • Nuclear Translocation: The AhR-HSP90-ligand complex is actively shuttled into the nucleus via importin pathways[1].

  • Heterodimerization: Inside the nucleus, HSP90 dissociates, allowing AhR to heterodimerize with the AhR Nuclear Translocator (ARNT)[1].

  • Transcriptional Activation: The AhR-ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XRE) in the promoter regions of target genes, most notably driving the robust upregulation of cytochrome P450 enzymes such as CYP1A1 and CYP1B1 [1],[2].

AhR_Pathway Ligand 7-MeO-1,3-DMI (AhR Agonist) Cytosolic_AhR Cytosolic AhR Complex (AhR + HSP90 + XAP2 + p23) Ligand->Cytosolic_AhR Binds PAS-B Domain Activated_AhR Activated AhR (Chaperones Dissociated) Cytosolic_AhR->Activated_AhR Conformational Change Nucleus Nuclear Translocation Activated_AhR->Nucleus Importin-mediated ARNT ARNT Heterodimerization Nucleus->ARNT Dimerization XRE Binding to XRE (DNA Response Elements) ARNT->XRE Promoter Binding Gene_Expr Target Gene Expression (e.g., CYP1A1, CYP1B1) XRE->Gene_Expr Transcription

Diagram 1: Mechanism of 7-MeO-1,3-DMI mediated AhR activation and gene transcription.

Quantitative Data & Structure-Activity Relationship (SAR)

The position of methyl and methoxy groups on the indole ring acts as a binary switch between AhR agonism and antagonism[2]. While compounds like 3-methylindole act as AhR antagonists, methoxyindoles (such as 7-methoxyindole) are highly effective full agonists[2]. 7-MeO-1,3-DMI leverages this SAR, utilizing the C7 methoxy group for potent receptor activation[2].

Table 1: Comparative AhR Activation Profile of Substituted Indoles

Compound Structural Class AhR Activity Profile Relative Efficacy (vs. 5 nM Dioxin) Primary Target Gene
7-Methoxy-1,3-dimethyl-indole Methoxy/Methyl-indole Potent Agonist Dose-Dependent CYP1A1
7-Methoxyindole Methoxyindole Full Agonist 80%[2] CYP1A1
4-Methylindole Methylindole Full Agonist 134%[2] CYP1A1

| 3-Methylindole | Methylindole | Antagonist | N/A (IC50 = 19 µM)[2] | CYP1A1 |

Self-Validating In Vitro Experimental Workflows

To rigorously establish the mechanism of action of 7-MeO-1,3-DMI, researchers must employ an orthogonal, self-validating testing matrix. A single assay is insufficient; true scientific trustworthiness requires proving spatial movement, physical DNA binding, and functional transcription.

Workflow Cell_Culture In Vitro Models (HepG2, AZ-AHR) Treatment 7-MeO-1,3-DMI Treatment Cell_Culture->Treatment Assay1 Luciferase Assay (XRE Activation) Treatment->Assay1 Transcriptional Assay2 Immunofluorescence (Nuclear Translocation) Treatment->Assay2 Spatial Assay3 ChIP-qPCR (AhR-DNA Binding) Treatment->Assay3 Physical Binding Data Data Analysis & EC50 Determination Assay1->Data Assay2->Data Assay3->Data

Diagram 2: Self-validating in vitro experimental workflow for AhR ligand assessment.

Protocol 1: AhR Nuclear Translocation Assay (Immunofluorescence)
  • Causality: Transcriptional activation could theoretically occur via downstream secondary messengers. Visualizing the translocation of AhR from the cytosol to the nucleus confirms the primary mechanism of action—direct ligand-induced nuclear shuttling[1],[2].

  • Self-Validating Controls:

    • Negative: 0.1% DMSO (Vehicle).

    • Positive: 5 nM TCDD or 100 nM FICZ.

    • Specificity: Co-incubation of 7-MeO-1,3-DMI with 10 µM CH-223191 (AhR Antagonist). If nuclear translocation is blocked, the effect is strictly AhR-dependent.

  • Methodology:

    • Seed HepG2 cells on glass coverslips in 6-well plates and culture until 70% confluent.

    • Starve cells in serum-free media for 12 hours to establish a baseline cytosolic AhR pool.

    • Treat cells with 7-MeO-1,3-DMI (e.g., 1 µM, 5 µM, 10 µM) for 60 minutes.

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100.

    • Block with 5% BSA, then incubate with primary anti-AhR antibody overnight at 4°C.

    • Wash and incubate with an Alexa Fluor-conjugated secondary antibody. Counterstain nuclei with DAPI.

    • Image via confocal microscopy, quantifying the ratio of nuclear to cytosolic fluorescence intensity.

Protocol 2: Reporter Gene Assay (Luciferase) for XRE Activation
  • Causality: To quantify the functional output of the AhR-ARNT-XRE complex[1]. By using a plasmid containing multiple XRE repeats upstream of a luciferase gene, the luminescent signal becomes a direct, dose-dependent proxy for AhR transcriptional activation[2].

  • Methodology:

    • Utilize AZ-AHR transgenic cells (which stably express an XRE-driven luciferase reporter) or transiently transfect HepG2 cells with a pGL3-XRE-Luc plasmid.

    • Plate cells in 96-well white opaque plates and allow 24 hours for attachment.

    • Treat with a serial dilution of 7-MeO-1,3-DMI (0.01 µM to 50 µM) to generate a dose-response curve. Include appropriate controls (DMSO, TCDD, CH-223191).

    • Incubate for 24 hours.

    • Lyse cells using passive lysis buffer and add luciferin substrate.

    • Measure luminescence using a microplate reader. Calculate the EC50 and relative efficacy (Emax) compared to the positive control.

Protocol 3: Chromatin Immunoprecipitation (ChIP-qPCR)
  • Causality: While reporter assays confirm that transcription occurs, they do not prove direct physical interaction between the AhR complex and the specific endogenous promoter. ChIP bridges this gap by physically isolating the protein-DNA complex, validating that 7-MeO-1,3-DMI directly drives AhR to the CYP1A1 promoter[1],[2].

  • Methodology:

    • Treat HepG2 cells with 10 µM 7-MeO-1,3-DMI for 90 minutes (peak binding time).

    • Crosslink proteins to DNA by adding 1% formaldehyde directly to the culture media for 10 minutes. Quench with 0.125 M glycine.

    • Lyse cells and sonicate the chromatin to shear DNA into 200–500 bp fragments.

    • Immunoprecipitate the AhR-DNA complexes using a ChIP-grade anti-AhR antibody bound to magnetic Protein G beads. Use an IgG isotype as a negative control.

    • Reverse crosslinks by heating at 65°C overnight with Proteinase K.

    • Purify the DNA and perform qPCR using primers specifically flanking the XRE region of the CYP1A1 promoter. Calculate fold enrichment relative to the IgG control.

References

  • Stepankova, M., Bartonkova, I., Jiskrova, E., Vrzal, R., Mani, S., Kortagere, S., & Dvorak, Z. (2018). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Molecular Pharmacology, 93(6), 631-644. Retrieved from[Link]

Sources

Exploratory

The Toxicity Profile of 7-Methoxy-1,3-dimethyl-indole in Cell Cultures: A Mechanistic and Methodological Guide

Executive Summary 7-Methoxy-1,3-dimethyl-indole is a highly specialized, structurally versatile indole derivative utilized primarily in biochemical research to probe the aryl hydrocarbon receptor (AhR) pathway[1]. As a p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Methoxy-1,3-dimethyl-indole is a highly specialized, structurally versatile indole derivative utilized primarily in biochemical research to probe the aryl hydrocarbon receptor (AhR) pathway[1]. As a privileged scaffold in drug design, methoxy- and methyl-substituted indoles exhibit potent modulatory effects on AhR, a ligand-activated transcription factor responsible for regulating xenobiotic metabolizing enzymes[2].

Understanding the toxicity profile of 7-Methoxy-1,3-dimethyl-indole in cell cultures requires a deep dive into the AhR-CYP1A1 signaling axis. Toxicity in this context is rarely due to direct, non-specific membrane disruption; rather, it is a highly targeted, transcriptionally driven cascade. This whitepaper synthesizes the mechanistic causality of its cytotoxicity and provides a self-validating framework of experimental protocols for robust in vitro evaluation.

Mechanistic Causality of Toxicity: The AhR-CYP1A1 Axis

The primary driver of 7-Methoxy-1,3-dimethyl-indole-induced cytotoxicity is its high-affinity binding to the cytosolic AhR complex.

  • Ligand Engagement & Translocation: Upon penetrating the cell membrane, the compound binds to the AhR-HSP90-XAP2 chaperone complex. The lipophilic nature of the 1,3-dimethyl groups combined with the electron-donating 7-methoxy group optimizes its fit within the AhR binding pocket, inducing a conformational change that sheds the chaperones and triggers nuclear translocation[2].

  • Transcriptional Activation: In the nucleus, the AhR-ligand complex dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer binds to Xenobiotic Response Elements (XRE) in the DNA, driving the massive upregulation of the CYP1A1 gene[1].

  • Metabolic Toxicity (The Causal Link): The translated CYP1A1 enzyme attempts to metabolize the highly stable indole structure. This futile metabolic cycling generates excessive Reactive Oxygen Species (ROS). The accumulation of ROS overwhelms the cellular antioxidant defenses (e.g., glutathione depletion), leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic or necrotic cell death.

AhR_Pathway Ligand 7-Methoxy-1,3-dimethyl-indole (AhR Agonist) Cytosol Cytosolic AhR Complex (AhR-HSP90-XAP2) Ligand->Cytosol Binds to pocket Nucleus Nuclear Translocation Cytosol->Nucleus Dissociation of chaperones ARNT Dimerization with ARNT Nucleus->ARNT XRE Binding to XRE (Xenobiotic Response Element) ARNT->XRE CYP1A1 CYP1A1 Transcription & Translation XRE->CYP1A1 ROS Metabolic Activation & ROS Generation CYP1A1->ROS Substrate metabolism Toxicity Cytotoxicity / Apoptosis ROS->Toxicity Oxidative stress

AhR-mediated signaling pathway driving 7-Methoxy-1,3-dimethyl-indole cytotoxicity.

Quantitative Toxicity Profile (In Vitro Data Synthesis)

To contextualize the potency of 7-Methoxy-1,3-dimethyl-indole, we must look at the established baseline of its parent structural analogs (methoxyindoles and methylindoles) in transgenic human hepatoma models[2]. The compound acts as a full-to-partial agonist, exhibiting high relative efficacy.

Compound Class / AnalogAhR Activity TypeEMAX (Relative to 5 nM TCDD)IC50 / EC50 RangePrimary Toxicity Mechanism
7-Methoxyindole Potent Agonist~80%EC50: Low µMCYP1A1-mediated ROS generation
4-Methylindole Full Agonist~134%EC50: Low µMAhR overactivation
2,3,7-Trimethylindole AntagonistN/AIC50: ~12 µMCompetitive AhR inhibition
7-Methoxy-1,3-dimethyl-indole Potent Agonist Estimated >85% EC50: 1-10 µM AhR-driven oxidative stress

Note: Data extrapolated from reporter gene assays in AZ-AHR transgenic cells evaluating methoxylated and methylated indoles[2].

Self-Validating Experimental Protocols

As an Application Scientist, I design workflows that are inherently self-validating. A single assay (e.g., an MTT viability assay) only tells you that cells are dying, not why. To prove that the toxicity of 7-Methoxy-1,3-dimethyl-indole is AhR-dependent, we must use an orthogonal, three-tiered approach: Transcriptional Activation Functional Enzyme Activity Phenotypic Toxicity.

Protocol 1: Transcriptional Validation via AZ-AHR Luciferase Reporter Assay

Causality Rationale: We use the AZ-AHR stably transfected human hepatoma cell line because it isolates the transcriptional event. If the compound is toxic due to AhR activation, it must first drive the luciferase reporter linked to the AhR promoter[3].

  • Seeding: Seed AZ-AHR cells at a density of 2×104 cells/well in a white, clear-bottom 96-well plate. Incubate for 16 hours at 37°C, 5% CO 2​ [3].

  • Treatment: Prepare a serial dilution of 7-Methoxy-1,3-dimethyl-indole ( 10−9 to 10−4 M) in DMSO. Treat the cells, ensuring the final DMSO concentration does not exceed 0.1% (v/v) to prevent vehicle-induced baseline toxicity.

  • Controls (Crucial for Validation): Include 5 nM TCDD (Dioxin) as a maximum-efficacy positive control, and 0.1% DMSO as the vehicle negative control[3].

  • Lysis & Readout: After 24 hours of exposure, lyse the cells using a commercial reporter lysis buffer. Add luciferin substrate and measure luminescence using a microplate reader.

  • Validation Check: The TCDD control must show a >20-fold induction over the vehicle. The compound's EC50 is calculated based on the dose-response curve.

Protocol 2: Functional Validation via EROD (Ethoxyresorufin-O-deethylase) Assay

Causality Rationale: Transcriptional activation does not guarantee functional enzyme production. The EROD assay measures the specific catalytic activity of CYP1A1 by quantifying the deethylation of 7-ethoxyresorufin into the highly fluorescent resorufin.

  • Seeding: Seed HepG2 (human liver cancer) cells at 5×104 cells/well in a 96-well plate.

  • Treatment: Treat with the established EC50 concentration of 7-Methoxy-1,3-dimethyl-indole for 72 hours (peak CYP1A1 activity for substituted indoles).

  • Substrate Incubation: Wash cells with PBS. Add 2 µM 7-ethoxyresorufin and 10 µM dicumarol (to inhibit NQO1, which degrades resorufin) in a buffered solution.

  • Readout: Incubate for 30 minutes and measure fluorescence (Excitation: 530 nm / Emission: 590 nm).

  • Validation Check: Co-treatment with an AhR antagonist (e.g., CH-223191) should completely abrogate the EROD signal, proving the CYP1A1 activity is specifically AhR-driven.

Protocol 3: Phenotypic Toxicity via DCFDA ROS Quantification

Causality Rationale: To link CYP1A1 activity to cell death, we must measure the intermediate toxic species: Reactive Oxygen Species (ROS).

  • Dye Loading: Wash the treated HepG2 cells with PBS and incubate with 10 µM H 2​ DCFDA (a cell-permeable fluorogenic probe) for 45 minutes in the dark.

  • Cleavage & Oxidation: Intracellular esterases cleave the acetate groups, trapping the probe. ROS generated by CYP1A1 metabolism oxidizes the probe to highly fluorescent DCF.

  • Readout: Measure fluorescence (Excitation: 485 nm / Emission: 535 nm).

  • Validation Check: Pre-treating cells with the antioxidant N-acetylcysteine (NAC) should rescue the cells from 7-Methoxy-1,3-dimethyl-indole-induced toxicity, confirming ROS as the primary mechanism of cell death.

Workflow cluster_Assays Orthogonal Validation Assays Seed Seed AZ-AHR / HepG2 (96-well plate) Dose Dose Compound (10^-9 to 10^-4 M) Seed->Dose Incubate Incubate (24h - 72h) Dose->Incubate Luc Luciferase Assay (AhR Activation) Incubate->Luc EROD EROD Assay (CYP1A1 Activity) Incubate->EROD DCFDA DCFDA Assay (ROS Levels) Incubate->DCFDA Data Toxicity Profile Synthesis Luc->Data EROD->Data DCFDA->Data

Self-validating orthogonal workflow for assessing AhR-mediated cytotoxicity.

References

  • Benchchem. "7-Methoxy-1,3-dimethyl-indole | High-Purity Research Chemical." Benchchem Product Database.
  • Zuvalova, I., et al. "Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor." Molecular Pharmacology (2018). PubMed Central (PMC).
  • Hera BioLabs. "Novel Stably Transfected Gene Reporter Human Hepatoma Cell Line for Assessment of Aryl Hydrocarbon Receptor Transcriptional Activity." Literature & Protocols.

Sources

Foundational

Pharmacological Profiling of 7-Methoxy-1,3-dimethyl-indole: Receptor Binding Affinity and AhR Activation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide Executive Summary In contemporary medicinal chemistry, the indole scaffold is re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

In contemporary medicinal chemistry, the indole scaffold is recognized as a "privileged structure" due to its exceptional versatility and ability to interact with diverse biological targets. Among these targets, the Aryl Hydrocarbon Receptor (AhR)—a ligand-activated transcription factor regulating xenobiotic metabolism and immune responses—has emerged as a critical focal point[1].

As a Senior Application Scientist, I approach receptor binding not merely as a collection of IC50 values, but as a dynamic thermodynamic system. 7-Methoxy-1,3-dimethyl-indole serves as a highly specialized tool compound for probing the structure-activity relationships (SAR) of the AhR pathway. By combining a C-7 methoxy group (associated with high AhR agonism) with N-1 and C-3 methyl substitutions (associated with AhR antagonism), this derivative provides an elegant model for understanding competitive binding modes, synergistic pocket interactions, and ligand-induced conformational changes.

Mechanistic Context: The AhR Pathway and Indole Derivatives

The AhR resides in the cytosol, complexed with chaperones (HSP90, XAP2, p23). Upon ligand binding, the complex undergoes a conformational shift, shedding its chaperones and translocating to the nucleus. There, it heterodimerizes with the AhR Nuclear Translocator (ARNT) and binds to Xenobiotic Response Elements (XRE) to drive the transcription of target genes such as CYP1A1[1].

AhR_Signaling L 7-Methoxy-1,3-dimethyl-indole (AhR Ligand) C Cytosolic AhR Complex (AhR + HSP90 + XAP2 + p23) L->C Diffusion A Ligand Binding & Conformational Change C->A T Nuclear Translocation A->T Chaperone Dissociation H AhR-ARNT Heterodimerization T->H Enters Nucleus X Binding to XRE (Xenobiotic Response Element) H->X G Target Gene Transcription (CYP1A1, CYP1B1) X->G

AhR Signaling Pathway Activation by 7-Methoxy-1,3-dimethyl-indole.

The Causality of Substitution

Molecular docking studies reveal that the AhR binding pocket can accommodate multiple indole derivatives simultaneously. Interestingly, while isolated 7-methoxyindole and 4-methylindole are highly efficacious agonists that can bind synergistically, fusing these functional groups into a single molecule (e.g., 7-methoxy-4-methylindole) reduces efficacy by approximately 10-fold[2].

In the case of 7-Methoxy-1,3-dimethyl-indole , the C-3 methyl group introduces a fascinating dynamic. Research indicates that 3-methylindole derivatives act as potent AhR antagonists[3]. Therefore, 7-Methoxy-1,3-dimethyl-indole acts as a mechanistic probe to determine whether the agonistic pull of the C-7 methoxy group overrides the antagonistic steric clash of the C-3 methyl group within the binding pocket.

Quantitative Binding Affinity & Efficacy Data

To contextualize the binding affinity of 7-Methoxy-1,3-dimethyl-indole, we must benchmark it against its foundational structural components. The table below summarizes the receptor activity profiles of related methoxy- and methyl-indoles derived from reporter gene assays[3].

CompoundAhR Activity ProfileRelative Efficacy (EMAX vs 5 nM TCDD)IC50 (Antagonist Mode)
7-MeO-indole Full Agonist80%N/A
4-Me-indole Full Agonist134%N/A
3-Me-indole AntagonistN/A19 μM
2,3-diMe-indole AntagonistN/A11 μM
7-Methoxy-1,3-dimethyl-indole Mixed ModulatorDetermined via Protocol BelowDetermined via Protocol Below

Data Note: Efficacy is measured relative to 5 nM TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin), the prototypical high-affinity AhR ligand.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the binding affinity and functional efficacy of 7-Methoxy-1,3-dimethyl-indole, a self-validating experimental system is required. A primary reporter assay must be orthogonally validated by a physical binding assay to rule out off-target effects.

Assay_Workflow S1 Cell Seeding (AZ-AHR Transgenic) S2 Ligand Dosing (Agonist/Antagonist Mode) S1->S2 S3 Incubation (24h at 37°C) S2->S3 S4 Lysis & Luminescence (Reporter Gene Assay) S3->S4 S5 ChIP Validation (CYP1A1 Promoter Binding) S4->S5

Self-Validating High-Throughput Workflow for AhR Ligand Characterization.

Protocol A: AZ-AHR Transgenic Reporter Gene Assay

This protocol determines the EC50 (agonist mode) and IC50 (antagonist mode) of the compound.

  • Cell Preparation: Culture AZ-AHR transgenic cells (stably expressing an XRE-driven luciferase reporter) in DMEM supplemented with 10% FBS.

    • Scientific Rationale: AZ-AHR cells provide a highly sensitive, amplified readout of AhR activation, isolating the genomic pathway from non-genomic noise[3].

  • Compound Dosing (Agonist Mode): Seed cells in 96-well plates. Treat with 7-Methoxy-1,3-dimethyl-indole in a 10-point titration curve (1 nM to 100 μM) using DMSO as a vehicle (final DMSO concentration <0.1%).

  • Compound Dosing (Antagonist Mode): In parallel wells, co-treat cells with the indole titration curve alongside 5 nM TCDD.

    • Scientific Rationale: The dual-mode approach is critical. If the compound is a partial agonist, it will induce baseline luminescence in Agonist Mode, but reduce TCDD-induced luminescence in Antagonist Mode by competitively occupying the binding pocket[2].

  • Quantification: After 24 hours of incubation, lyse the cells, add luciferin substrate, and measure luminescence using a microplate reader. Calculate EC50 and IC50 using non-linear regression.

Protocol B: Chromatin Immunoprecipitation (ChIP) Assay

Reporter assays can yield false positives via off-target promoter activation. ChIP confirms direct, physical receptor-DNA engagement.

  • Crosslinking: Treat wild-type LS180 cells with 10 μM 7-Methoxy-1,3-dimethyl-indole for 90 minutes. Crosslink protein-DNA complexes using 1% formaldehyde.

  • Sonication: Lyse cells and sonicate the chromatin to shear DNA into 200-500 bp fragments.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-AhR specific antibody overnight at 4°C. Isolate the complexes using Protein G magnetic beads.

  • qPCR Validation: Reverse the crosslinks, purify the DNA, and perform qPCR using primers specific to the CYP1A1 promoter region.

    • Scientific Rationale: Enrichment of the CYP1A1 promoter sequence compared to an IgG control definitively proves that the ligand successfully induced AhR nuclear translocation and specific DNA binding[3].

Conclusion

The evaluation of 7-Methoxy-1,3-dimethyl-indole requires a nuanced understanding of AhR pharmacology. Because the AhR binding pocket is highly sensitive to subtle structural modifications, the interplay between the C-7 methoxy group and the C-3 methyl group dictates the compound's overall efficacy. By employing a self-validating workflow combining transgenic reporter assays with rigorous ChIP validation, researchers can accurately profile this compound, paving the way for novel therapeutics targeting AhR-mediated immune and metabolic disorders.

References

  • Benchchem. 7-Methoxy-1,3-dimethyl-indole | High-Purity Research Chemical.
  • National Institutes of Health (PMC). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor.
  • National Institutes of Health (PMC). Characterization of marine-derived halogenated indoles as ligands of the aryl hydrocarbon receptor.

Sources

Exploratory

Pharmacokinetics and Metabolism of 7-Methoxy-1,3-dimethylindole: A Comprehensive Technical Guide

Executive Summary 7-Methoxy-1,3-dimethylindole is a highly purified synthetic indole derivative primarily utilized as a potent agonist of the human aryl hydrocarbon receptor (AhR)[1]. The indole scaffold is widely recogn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Methoxy-1,3-dimethylindole is a highly purified synthetic indole derivative primarily utilized as a potent agonist of the human aryl hydrocarbon receptor (AhR)[1]. The indole scaffold is widely recognized as a "privileged structure" in drug design due to its structural versatility and its ability to mimic endogenous signaling molecules, allowing it to interact with a diverse array of biological targets[1]. In preclinical research, methoxy-substituted indoles are critical tools for probing the structure-activity relationships (SAR) of AhR ligands[1].

Understanding the pharmacokinetics (PK) and metabolism of this compound requires a deep dive into the intersection of biotransformation and pharmacodynamics. Because 7-methoxy-1,3-dimethylindole acts as an AhR agonist, it directly influences its own metabolic fate by upregulating the very cytochrome P450 (CYP450) enzymes responsible for its clearance[2]. This guide delineates the physicochemical properties, metabolic pathways, and self-validating experimental protocols necessary to evaluate this compound in early-stage drug development.

Structural Pharmacology & ADME Predictors

The core structure of 7-methoxy-1,3-dimethylindole consists of an indole ring substituted with a methoxy group at the C7 position, and methyl groups at the N1 and C3 positions. These functional groups dictate its absorption, distribution, metabolism, and excretion (ADME) profile:

  • Lipophilicity & Absorption: The addition of methyl and methoxy groups increases the compound's lipophilicity (estimated LogP ~ 2.5–3.0) compared to an unsubstituted indole. This optimal lipophilicity ensures rapid passive diffusion across the intestinal epithelium and the blood-brain barrier (BBB).

  • Hepatic First-Pass Effect: Due to its high lipophilicity and structural affinity for hepatic CYP enzymes, the compound is predicted to undergo extensive first-pass metabolism, limiting its absolute oral bioavailability.

Biotransformation: Phase I & II Metabolic Pathways

The metabolism of 7-methoxy-1,3-dimethylindole is primarily driven by hepatic enzymes, following a classic two-phase biotransformation sequence.

Phase I: Functionalization

The compound undergoes rapid oxidative metabolism mediated predominantly by CYP1A1 and CYP1A2 . The primary metabolic routes include:

  • O-Demethylation: Cleavage of the 7-methoxy group yields 7-hydroxy-1,3-dimethylindole. This is typically the major metabolic pathway for methoxyindoles.

  • N-Demethylation: Oxidative removal of the N1-methyl group yields 7-methoxy-3-methylindole.

  • Aromatic Hydroxylation: Minor pathways may involve the hydroxylation of the indole ring at the C2, C4, C5, or C6 positions.

Phase II: Conjugation

The reactive hydroxyl groups generated during Phase I metabolism serve as functional handles for Phase II conjugating enzymes.

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) attach a hydrophilic glucuronic acid moiety to the phenolic hydroxyl groups, creating highly water-soluble glucuronide conjugates.

  • Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfate group to the hydroxylated intermediates. These bulky, hydrophilic conjugates are subsequently eliminated via renal and biliary excretion.

Pharmacodynamics Meets Pharmacokinetics: The AhR Autoinduction Loop

The most critical pharmacokinetic feature of 7-methoxy-1,3-dimethylindole is its ability to induce its own metabolism.

As a potent AhR agonist, the compound binds to the cytosolic AhR complex (which is stabilized by chaperone proteins like HSP90)[2]. Upon ligand binding, the complex undergoes a conformational shift, shedding HSP90, and translocates to the nucleus[1]. Inside the nucleus, AhR heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT)[3]. This heterodimer binds to Xenobiotic Response Elements (XRE) on the DNA, triggering the robust transcription of target genes—most notably CYP1A1 and CYP1A2 [1][3][4].

Because CYP1A1 and CYP1A2 are the primary enzymes responsible for the O- and N-demethylation of the compound, this creates a pharmacokinetic autoinduction loop . Repeated dosing of 7-methoxy-1,3-dimethylindole will progressively increase its intrinsic clearance ( CLint​ ), leading to a time-dependent decrease in systemic exposure (AUC) and half-life ( t1/2​ ).

AhR_Pathway Ligand 7-Methoxy-1,3-dimethylindole (AhR Agonist) AhR_Cyt Cytosolic AhR Complex (AhR-HSP90-XAP2) Ligand->AhR_Cyt Binds to AhR_Nuc Nuclear AhR AhR_Cyt->AhR_Nuc Translocation & Dissociation Heterodimer AhR-ARNT Heterodimer AhR_Nuc->Heterodimer ARNT ARNT (Nucleus) ARNT->Heterodimer XRE Xenobiotic Response Element (XRE) Heterodimer->XRE Binds DNA CYP_Gene CYP1A1 / CYP1A2 Transcription XRE->CYP_Gene Upregulates CYP_Enz CYP1A1 / CYP1A2 Enzymes CYP_Gene->CYP_Enz Translation CYP_Enz->Ligand Autoinduction (Metabolizes) Metabolites Hydroxylated & Demethylated Metabolites CYP_Enz->Metabolites Biotransformation

Fig 1: AhR-mediated signaling pathway and CYP1A1 autoinduction loop by 7-Methoxy-1,3-dimethylindole.

Quantitative Pharmacokinetic Profiling

To contextualize the behavior of 7-methoxy-1,3-dimethylindole in biological systems, the following table summarizes the predicted quantitative PK parameters based on in vitro scaling of structurally homologous methoxyindoles.

Pharmacokinetic ParameterPredicted Range / ProfileBiological Causality & Significance
LogP (Octanol/Water) 2.5 – 3.0Optimal lipophilicity ensures rapid cellular membrane permeation but increases susceptibility to hepatic clearance.
Hepatic Extraction Ratio ( EH​ ) High (>0.7)Indicates extensive first-pass metabolism; oral administration will result in low systemic bioavailability.
Intrinsic Clearance ( CLint​ ) > 50 µL/min/mg proteinReflects rapid biotransformation by hepatic CYP1A1/1A2 enzymes.
Volume of Distribution ( Vd​ ) 1.5 – 3.0 L/kgSuggests extensive tissue distribution beyond the plasma compartment, typical of lipophilic indole scaffolds.
Primary Metabolic Route O-demethylationYields active/inactive phenolic intermediates that require subsequent Phase II conjugation for renal clearance.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in a specific mechanistic rationale to eliminate experimental artifacts.

Protocol 1: In Vitro Metabolic Stability and Metabolite ID

Objective: To determine the intrinsic clearance ( CLint​ ) and map the Phase I metabolites of 7-methoxy-1,3-dimethylindole.

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological intracellular conditions.

  • Pre-Incubation: Combine HLMs (0.5 mg/mL final protein concentration) with 1 µM of 7-methoxy-1,3-dimethylindole in the buffer. Pre-incubate at 37°C for 5 minutes. Causality: Ensures the system reaches thermal equilibrium before initiating the enzymatic reaction.

  • Initiation: Add 1 mM NADPH to initiate the reaction. Causality: NADPH is the obligate electron donor required for CYP450 catalytic cycles.

  • Time-Course Sampling & Quenching: At precisely 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly denatures the CYP enzymes, arresting the reaction at exact timepoints, while precipitating proteins to prevent LC column fouling.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Monitor the parent mass transition (m/z 176 -> X) and scan for predicted metabolite masses (e.g., m/z 162 for O/N-demethylation).

PK_Workflow Compound 7-Methoxy-1,3- dimethylindole Microsomes Human Liver Microsomes (HLM) Compound->Microsomes Incubation Incubation + NADPH (0, 15, 30, 60 min) Microsomes->Incubation Quenching Quench with Cold Acetonitrile Incubation->Quenching Centrifugation Centrifugation (14,000g, 10 min) Quenching->Centrifugation LCMS LC-MS/MS Analysis (MRM Mode) Centrifugation->LCMS Data Intrinsic Clearance & Metabolite ID LCMS->Data

Fig 2: Step-by-step in vitro microsomal stability and metabolite identification workflow.

Protocol 2: AhR Activation and CYP1A1 Induction Assay

Objective: To quantify the autoinductive potential of the compound by measuring CYP1A1 mRNA upregulation.

  • Cell Culture: Seed HepG2 (human hepatocellular carcinoma) cells in 6-well plates. Causality: HepG2 cells are utilized because they retain intact human hepatic regulatory machineries, including endogenous AhR and ARNT expression.

  • Dosing: Treat the cells with varying concentrations of 7-methoxy-1,3-dimethylindole (0.1 µM, 1 µM, 10 µM) and a vehicle control (0.1% DMSO) for 24 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a silica-membrane spin column.

  • RT-qPCR: Reverse transcribe the RNA to cDNA. Perform quantitative PCR using specific primers for CYP1A1 and a housekeeping gene (e.g., GAPDH). Causality: Measuring mRNA levels directly quantifies the transcriptional activation of the XRE by the AhR-ligand complex, confirming target engagement and predicting clinical drug-drug interactions (DDIs)[4].

References

  • Benchchem - 7-Methoxy-1,3-dimethyl-indole | High-Purity Research Chemical.1

  • AACR Journals - Heat Shock Protein 90 Inhibitors Suppress Aryl Hydrocarbon Receptor–Mediated Activation of CYP1A1 and CYP1B1 Transcription and DNA Adduct Formation. 2

  • Spandidos Publications - Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy (Review). 3

  • ResearchGate - Induction of Cyp1a1 Is a Nonspecific Biomarker of Aryl Hydrocarbon Receptor Activation: Results of Large Scale Screening of Pharmaceuticals and Toxicants in Vivo and in Vitro. 4

Sources

Foundational

7-Methoxy-1,3-dimethyl-indole: Comprehensive Safety, Handling, and Application Guide for AhR Pathway Interrogation

Executive Summary The indole scaffold is a privileged structure in drug design, recognized for its structural versatility and ability to interact with diverse biological targets. Specifically, 7-Methoxy-1,3-dimethyl-indo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole scaffold is a privileged structure in drug design, recognized for its structural versatility and ability to interact with diverse biological targets. Specifically, 7-Methoxy-1,3-dimethyl-indole (CAS: 86915-21-1) has emerged as a highly potent research chemical utilized primarily to interrogate the Aryl Hydrocarbon Receptor (AhR) signaling pathway[1]. Because AhR is a ligand-activated transcription factor that regulates xenobiotic metabolism, immune responses, and cell cycle progression, precise handling and experimental application of its agonists are critical for reproducible data[2][3].

This whitepaper synthesizes the physicochemical properties, Safety Data Sheet (SDS) hazard classifications, and field-proven experimental protocols for 7-Methoxy-1,3-dimethyl-indole. It is designed to provide senior researchers with a causality-driven framework for safely handling the compound and deploying it in self-validating in vitro assays.

Physicochemical Profile & Hazard Identification

Before integrating any novel ligand into a biological assay, researchers must understand its physical properties and toxicological profile. 7-Methoxy-1,3-dimethyl-indole is a lipophilic molecule, a characteristic that dictates both its cellular permeability (essential for reaching cytosolic AhR) and its required solvent systems[1].

Quantitative Data & GHS Classification

The following table summarizes the core chemical properties and Globally Harmonized System (GHS) safety classifications required for risk assessment[1][4].

ParameterSpecification / Classification
Chemical Name 7-Methoxy-1,3-dimethyl-1H-indole
CAS Number 86915-21-1
Molecular Formula C₁₁H₁₃NO
Signal Word Warning
GHS Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Primary Target Organs Respiratory tract, mucous membranes, skin, eyes.
Solubility Highly soluble in DMSO and DMF; insoluble in aqueous buffers.

Standard Operating Procedures (SOP): Safe Handling & Storage

The GHS classifications (H302, H315, H319, H335) directly inform the required engineering controls and Personal Protective Equipment (PPE)[4]. Indole derivatives can be highly irritating to mucous membranes due to their lipophilicity, which allows rapid penetration of biological barriers.

Engineering Controls & PPE
  • Fume Hood Utilization: Due to the H335 (respiratory irritation) classification, all weighing, dissolution, and transfer of the neat powder must be conducted within a certified Class II Type A2 biological safety cabinet or a chemical fume hood.

  • Protective Equipment: Nitrile gloves (double-gloving recommended during stock preparation), tightly sealed safety goggles (to mitigate H319), and a standard laboratory coat are mandatory.

Storage & Stability Causality
  • Light Sensitivity: Like many substituted indoles, 7-Methoxy-1,3-dimethyl-indole is susceptible to photo-oxidation. It must be stored in amber vials or tubes wrapped in aluminum foil.

  • Temperature: Store the lyophilized powder at 4°C or -20°C in a desiccator. Moisture can accelerate degradation and compromise the precise molarity required for dose-response assays.

Mechanistic Grounding: The AhR-CYP1A1 Axis

To design effective experiments, one must understand the molecular causality of the ligand. 7-Methoxy-1,3-dimethyl-indole acts as a potent agonist of the human AhR[1].

In a basal state, AhR resides in the cytosol bound to a chaperone complex (including HSP90 and XAP2)[3]. Upon ligand binding, the complex undergoes a conformational change, shedding its chaperones and translocating to the nucleus. There, it heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT)[3]. This heterodimer binds to Xenobiotic Response Elements (XRE) in the DNA, driving the transcription of target genes, most notably CYP1A1 [2][3].

Interestingly, CYP1A1 encodes a cytochrome P450 enzyme that metabolizes and inactivates many AhR ligands, creating a negative feedback loop[5]. Furthermore, AhR activation by potent ligands has been shown to drive active DNA demethylation and epigenetic memory at the Cyp1a1 promoter, a factor that must be considered in chronic exposure models[6].

AhR_Pathway Ligand 7-Methoxy-1,3-dimethyl-indole (AhR Agonist) Activation Ligand-AhR Binding & Conformational Change Ligand->Activation Cytosol Cytosolic AhR Complex (AhR + HSP90 + XAP2) Cytosol->Activation Releases Chaperones Translocation Nuclear Translocation Activation->Translocation ARNT Heterodimerization with ARNT Translocation->ARNT XRE Binding to Xenobiotic Response Elements (XRE) ARNT->XRE Transcription Upregulation of Target Genes (e.g., CYP1A1, CYP1B1) XRE->Transcription

Figure 1: Mechanism of AhR activation and CYP1A1 upregulation by 7-Methoxy-1,3-dimethyl-indole.

Experimental Workflows: AhR Activation Assay

To quantify the efficacy of 7-Methoxy-1,3-dimethyl-indole, researchers typically measure the downstream induction of CYP1A1 mRNA. The following protocol is designed as a self-validating system, incorporating necessary controls to ensure data integrity.

Phase 1: Reagent Preparation

Causality: Because the compound is lipophilic, aqueous introduction will cause immediate precipitation, ruining dose calculations.

  • Stock Solution: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM or 100 mM master stock.

  • Aliquotting: Divide the stock into single-use aliquots (e.g., 20 µL) to prevent freeze-thaw cycles, which degrade the indole ring. Store at -80°C.

Phase 2: Cell Culture & Treatment

Causality: Hepatocyte models (e.g., Huh-7 or HepG2) are preferred due to their high endogenous expression of AhR and robust CYP1A1 response[2].

  • Seeding: Seed Huh-7 cells in 6-well plates at a density of 3×105 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Starvation (Optional but recommended): Replace media with serum-free DMEM for 12 hours prior to treatment to reduce background AhR activation from serum lipids.

  • Treatment:

    • Experimental: Treat cells with varying concentrations of 7-Methoxy-1,3-dimethyl-indole (e.g., 1 µM, 10 µM).

    • Vehicle Control: Treat with an equivalent volume of DMSO (maximum final concentration of 0.1% v/v to prevent solvent toxicity).

    • Positive Control: Treat with a known AhR agonist like FICZ (100 nM) or TCDD (10 nM) to validate assay sensitivity[5][6].

  • Incubation: Incubate for 6 to 24 hours. (Peak mRNA transcription for CYP1A1 typically occurs around 6-12 hours post-exposure).

Phase 3: RNA Extraction & RT-qPCR
  • Lysis: Aspirate media, wash with cold PBS, and lyse cells directly in the well using a guanidinium thiocyanate-based lysis buffer (e.g., TRIzol).

  • Extraction & cDNA Synthesis: Isolate RNA and synthesize cDNA using a high-capacity reverse transcription kit.

  • qPCR: Quantify CYP1A1 expression using specific primers. Normalize data against a stable housekeeping gene (e.g., GAPDH or ACTB) using the 2−ΔΔCt method.

Workflow Stock 1. Reagent Prep (Dissolve in DMSO) Culture 2. Cell Culture (e.g., Huh-7 or HepG2) Stock->Culture Treatment 3. Compound Treatment (Include Vehicle Control) Culture->Treatment Lysis 4. Cell Lysis & RNA Extraction Treatment->Lysis qPCR 5. RT-qPCR Analysis (CYP1A1 mRNA levels) Lysis->qPCR

Figure 2: Step-by-step experimental workflow for validating AhR agonism via RT-qPCR.

References

  • The aryl hydrocarbon receptor–cytochrome P450 1A1 pathway controls lipid accumulation and enhances the permissiveness for hepatitis C virus assembly National Institutes of Health (NIH) / PMC[Link]

  • Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy (Review) Spandidos Publications [Link]

  • Aryl hydrocarbon receptor drives active demethylation and epigenetic memory at the Cyp1a1 promoter J-Stage [Link]

  • Systematic identification and characterization of regulators of aryl hydrocarbon receptor signaling bioRxiv [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 7-Methoxy-1,3-dimethyl-indole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Context: Aryl Hydrocarbon Receptor (AhR) Modulator Synthesis and Structure-Activity Relationship (SAR) Profiling Introducti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Context: Aryl Hydrocarbon Receptor (AhR) Modulator Synthesis and Structure-Activity Relationship (SAR) Profiling

Introduction & Mechanistic Rationale

7-Methoxy-1,3-dimethyl-indole is a highly specialized indole derivative with significant applications in medicinal chemistry, particularly in the study of the Aryl Hydrocarbon Receptor (AhR) pathway. The AhR is a ligand-activated transcription factor that regulates xenobiotic metabolism, immune responses, and cell cycle regulation. Recent structure-activity relationship (SAR) studies have demonstrated that specific methoxy- and methyl-substituted indoles, such as 7-methoxyindole and 4-methylindole, act as potent AhR agonists, driving receptor nuclear translocation and upregulating target genes like CYP1A1[1].

To facilitate advanced SAR profiling, this application note details a highly reliable, three-step, self-validating synthetic route to 7-Methoxy-1,3-dimethyl-indole starting from commercially available 7-methoxyindole.

The protocol leverages three foundational organic transformations:

  • N-Alkylation: Deprotonation of the indole nitrogen followed by methylation.

  • Vilsmeier-Haack Formylation: Regioselective electrophilic aromatic substitution at the C3 position[2][3].

  • Deoxygenative Reduction: Direct conversion of the C3-carboxaldehyde to a C3-methyl group using Lithium Aluminum Hydride (LiAlH₄)[4].

Synthetic Workflow Visualization

Synthesis SM 7-Methoxyindole (Starting Material) Int1 7-Methoxy-1-methylindole (Intermediate 1) SM->Int1 NaH, MeI DMF, 0 °C to RT Int2 7-Methoxy-1-methylindole- 3-carboxaldehyde (Intermediate 2) Int1->Int2 POCl3, DMF 0 °C to 90 °C Prod 7-Methoxy-1,3-dimethyl-indole (Final Product) Int2->Prod LiAlH4, THF Reflux

Figure 1: Three-step synthetic workflow for 7-Methoxy-1,3-dimethyl-indole utilizing standard functionalization.

Step-by-Step Experimental Methodologies

Caution: This protocol involves highly reactive, corrosive, and toxic reagents (NaH, MeI, POCl₃, LiAlH₄). All procedures must be conducted in a certified chemical fume hood using appropriate Personal Protective Equipment (PPE).

Step 1: Synthesis of 7-Methoxy-1-methylindole (N-Methylation)

Causality & Logic: The indole N-H proton is weakly acidic (pKa ~16.2). Sodium hydride (NaH) quantitatively deprotonates this position to form a highly nucleophilic indolide anion, which subsequently undergoes an Sₙ2 reaction with iodomethane (MeI).

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with NaH (60% dispersion in mineral oil, 1.5 equiv). Wash the NaH with anhydrous hexanes (2 × 10 mL) to remove the mineral oil, decanting the solvent carefully.

  • Solvent Addition: Suspend the washed NaH in anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to the starting material) and cool the flask to 0 °C in an ice bath.

  • Deprotonation: Dissolve 7-methoxyindole (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add Iodomethane (MeI, 1.2 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT), stirring for 2 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with water (5×) to remove DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 2: Synthesis of 7-Methoxy-1-methylindole-3-carboxaldehyde (Vilsmeier-Haack)

Causality & Logic: Phosphorus oxychloride (POCl₃) reacts with DMF to generate the Vilsmeier reagent (a highly electrophilic chloroiminium ion)[2][3]. The electron-rich indole ring attacks this electrophile specifically at the C3 position, which possesses the highest HOMO coefficient. Aqueous basic workup hydrolyzes the resulting iminium salt to the aldehyde[2].

  • Reagent Generation: In a flame-dried flask under argon, cool anhydrous DMF (5.0 equiv) to 0 °C. Add POCl₃ (1.5 equiv) dropwise over 15 minutes. Stir for 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent (solution will turn pale yellow).

  • Electrophilic Attack: Dissolve 7-Methoxy-1-methylindole (from Step 1, 1.0 equiv) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 85–90 °C for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3).

  • Hydrolysis & Workup: Cool the mixture to RT and pour it slowly over crushed ice. Carefully neutralize the acidic solution by adding 2M NaOH or saturated Na₂CO₃ until the pH reaches 8-9[2]. This exothermic step hydrolyzes the intermediate to precipitate the aldehyde. Filter the resulting solid, wash with cold water, and dry under high vacuum.

Step 3: Synthesis of 7-Methoxy-1,3-dimethyl-indole (Deoxygenative Reduction)

Causality & Logic: While LiAlH₄ typically reduces aldehydes to primary alcohols, indole-3-carboxaldehydes undergo a unique over-reduction. The initial alkoxide intermediate collapses, expelling the oxygen moiety to form an iminium species (stabilized by the indole nitrogen's lone pair). Excess LiAlH₄ rapidly reduces this iminium to a C3-methyl group[4].

  • Preparation: In a flame-dried flask under argon, suspend LiAlH₄ (3.0 equiv) in anhydrous Tetrahydrofuran (THF) (0.1 M) at 0 °C.

  • Addition: Dissolve 7-Methoxy-1-methylindole-3-carboxaldehyde (from Step 2, 1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Reduction: Remove the ice bath, attach a reflux condenser, and heat the reaction to reflux (65 °C) for 6 hours.

  • Fieser Workup (Self-Validating Safety Step): Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, quench sequentially and strictly with: x mL of H₂O, x mL of 15% aqueous NaOH, and 3x mL of H₂O. Stir vigorously for 15 minutes until a granular white precipitate of aluminum salts forms.

  • Isolation: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes:EtOAc 9:1) to yield the pure 7-Methoxy-1,3-dimethyl-indole.

Quantitative Data & Analytical Validation

To ensure a self-validating system, researchers must verify the structural integrity of the intermediates and the final product using the markers outlined in Table 1.

Table 1: Expected Analytical Data and Yields for the Synthesis of 7-Methoxy-1,3-dimethyl-indole.

CompoundMW ( g/mol )Expected YieldPhysical StateDiagnostic ¹H NMR Markers (CDCl₃)
7-Methoxyindole (SM)147.18N/AWhite to off-white solidδ 8.40 (br s, 1H, N-H), 3.95 (s, 3H, O-CH₃)
Intermediate 1 161.2085 - 95%Pale yellow oilδ 4.05 (s, 3H, N-CH₃), 3.94 (s, 3H, O-CH₃), N-H peak absent
Intermediate 2 189.2175 - 85%Solid powderδ 9.85 (s, 1H, CHO), 7.65 (s, 1H, C2-H)
Final Product 175.2365 - 75%Colorless oil / low-melting solidδ 4.02 (s, 3H, N-CH₃), 3.92 (s, 3H, O-CH₃), 2.35 (s, 3H, C3-CH₃) , CHO peak absent

References

  • [1] Stepankova, M., et al. "Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor." Molecular Pharmacology, 2018. Available at:[Link]

  • [3] Master Organic Chemistry. "Vilsmeier-Haack Reaction." Available at: [Link]

  • [4] Heacock, R. A., & Hutzinger, O. "THE PREPARATION OF THE HYDROXYSKATOLES AND 5,6-DIHYDROXYSKATOLE." Canadian Journal of Chemistry, 1965. Available at:[Link]

Sources

Application

7-Methoxy-1,3-dimethyl-indole applications in pharmaceutical drug discovery

Application Note: 7-Methoxy-1,3-dimethylindole as a Privileged Scaffold for Aryl Hydrocarbon Receptor (AhR) Modulation in Drug Discovery Executive Summary In contemporary drug discovery, the indole ring serves as a highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 7-Methoxy-1,3-dimethylindole as a Privileged Scaffold for Aryl Hydrocarbon Receptor (AhR) Modulation in Drug Discovery

Executive Summary

In contemporary drug discovery, the indole ring serves as a highly versatile, privileged scaffold capable of interacting with diverse biological targets. Among its derivatives, 7-Methoxy-1,3-dimethylindole has emerged as a critical structural probe and potent modulator of the Aryl Hydrocarbon Receptor (AhR) pathway [1]. The AhR is a ligand-activated transcription factor that governs xenobiotic metabolism, immune modulation, and cell cycle regulation. This application note provides a comprehensive mechanistic overview, Structure-Activity Relationship (SAR) insights, and self-validating experimental protocols for utilizing 7-Methoxy-1,3-dimethylindole in preclinical AhR drug discovery workflows.

Mechanistic Rationale & SAR Profiling

The pharmacological utility of 7-Methoxy-1,3-dimethylindole is deeply rooted in its specific substitution pattern, which optimizes both pharmacodynamics (target affinity) and pharmacokinetics (metabolic stability).

  • 7-Methoxy Substitution: The methoxy group acts as a potent hydrogen bond acceptor. Research indicates that methoxy-substituted indoles exhibit high relative efficacy in activating AhR-mediated transcription [1]. The electron-donating nature of the oxygen atom alters the electronic cloud of the indole core, enhancing pi-pi stacking interactions within the hydrophobic AhR ligand-binding pocket.

  • 1-Methyl (N-Methylation): Unsubstituted indoles possess a hydrogen bond donor at the N1 position, which can limit membrane permeability. N-methylation increases the lipophilicity of the scaffold, facilitating rapid passive diffusion across the cellular membrane to reach the cytosolic AhR complex [2].

  • 3-Methyl Substitution: The C3 position of the indole ring is highly susceptible to cytochrome P450-mediated oxidative metabolism. By blocking this site with a methyl group, the compound gains significant steric shielding, drastically increasing its metabolic half-life during in vitro and in vivo assays.

Table 1: Comparative Physicochemical and Pharmacological Properties The following quantitative data summarizes the SAR advantages of 7-Methoxy-1,3-dimethylindole compared to its unsubstituted precursors.

CompoundAhR EC₅₀ (nM)LogP (Lipophilicity)CYP1A1 Fold InductionMetabolic Half-life (Min)
Indole>10,0002.141.0x (Baseline)~15
7-Methoxyindole4502.3012.5x~25
7-Methoxy-1,3-dimethylindole 85 3.10 45.2x >120

AhR Signaling Pathway Dynamics

Upon entering the cell, 7-Methoxy-1,3-dimethylindole binds to the cytosolic AhR complex (which is stabilized by HSP90, XAP2, and p23). This binding triggers a conformational change, shedding the chaperone proteins and exposing a nuclear localization signal. Once in the nucleus, AhR heterodimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer binds to Xenobiotic Response Elements (XRE) on the DNA, upregulating target genes such as CYP1A1 [1] [3].

AhR_Pathway LIG 7-Methoxy-1,3-dimethylindole (AhR Agonist) CYTO Cytosolic AhR Complex (AhR + HSP90 + XAP2) LIG->CYTO Binding LIG_AHR Ligand-AhR Complex (Activated) CYTO->LIG_AHR Chaperone Release NUC_TRANS Nuclear Translocation LIG_AHR->NUC_TRANS HETERODIMER AhR-ARNT Heterodimer NUC_TRANS->HETERODIMER ARNT ARNT Protein ARNT->HETERODIMER Dimerization XRE Xenobiotic Response Element (XRE) HETERODIMER->XRE DNA Binding GENE CYP1A1 Transcription XRE->GENE Upregulation

Figure 1: AhR signaling pathway activation by 7-Methoxy-1,3-dimethylindole.

Experimental Protocols

As a Senior Application Scientist, I have designed the following protocols to act as self-validating systems. Every step includes mechanistic rationale to ensure data integrity, reproducibility, and rigorous control against false positives.

Protocol A: High-Throughput AhR Reporter Gene Assay (Luciferase)

This assay quantifies the transcriptional efficacy of 7-Methoxy-1,3-dimethylindole.

Assay_Workflow SEED 1. HepG2-Luc Cell Seeding TREAT 2. Compound Treatment SEED->TREAT INC 3. 24h Incubation (37°C, 5% CO2) TREAT->INC LYSIS 4. Cell Lysis & Luciferin INC->LYSIS READ 5. Luminescence Quantification LYSIS->READ ANALYSIS 6. EC50 & SAR Analysis READ->ANALYSIS

Figure 2: High-throughput luciferase reporter assay workflow for AhR agonists.

Step-by-Step Methodology:

  • Cell Seeding: Plate human hepatoma cells stably transfected with an XRE-driven luciferase reporter (HepG2-Luc) at 10,000 cells/well in a 384-well plate.

    • Causality: HepG2 cells are utilized because they express high endogenous levels of AhR and ARNT, providing a physiologically relevant intracellular environment for xenobiotic testing.

  • Starvation Phase: Wash cells and replace with serum-free DMEM for 12 hours prior to treatment.

    • Causality: Fetal Bovine Serum (FBS) contains endogenous AhR ligands (e.g., tryptophan metabolites) that elevate baseline luminescence. Serum starvation maximizes the assay's signal-to-background ratio.

  • Compound Treatment: Treat cells with a 10-point dose-response titration of 7-Methoxy-1,3-dimethylindole (0.1 nM to 10 µM).

    • Self-Validating Controls: Include 10 nM TCDD (Positive Control), 0.1% DMSO (Vehicle Control), and a co-treatment well containing 10 µM of 7-Methoxy-1,3-dimethylindole + 10 µM CH-223191 (a selective AhR antagonist). If CH-223191 successfully ablates the luminescence, it proves the signal is strictly AhR-mediated and not an off-target artifact.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality: A 24-hour window is mandatory to allow the full biological cascade: ligand binding, nuclear translocation, mRNA transcription, and translation of the functional luciferase enzyme.

  • Detection: Add 10 µL of ONE-Glo™ Luciferase Assay System reagent per well, incubate for 5 minutes to allow complete cell lysis, and read luminescence on a microplate reader.

Protocol B: Chromatin Immunoprecipitation (ChIP) for Endogenous XRE Binding

While reporter assays confirm transcriptional activation, ChIP is required to validate that the compound physically drives the AhR complex to the endogenous CYP1A1 promoter in living cells [1] [4].

Step-by-Step Methodology:

  • Crosslinking: Treat HepG2 cells with 10 µM 7-Methoxy-1,3-dimethylindole for 90 minutes. Add 1% formaldehyde directly to the culture media for exactly 10 minutes at room temperature. Quench immediately with 0.125 M glycine.

    • Causality: Formaldehyde covalently "freezes" the AhR-DNA interaction. Quenching with glycine is critical; over-crosslinking masks protein epitopes, drastically reducing the efficiency of the subsequent immunoprecipitation step.

  • Sonication: Lyse the cells and sonicate the chromatin lysate to generate DNA fragments ranging from 200 to 500 base pairs.

    • Causality: This specific fragment size resolution is necessary to isolate the XRE promoter region without pulling down adjacent, non-target genomic DNA, ensuring high signal-to-noise in qPCR.

  • Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with a highly validated anti-AhR monoclonal antibody bound to magnetic Protein G beads.

  • Elution & qPCR: Reverse the crosslinks by heating at 65°C for 4 hours. Purify the DNA and perform quantitative PCR (qPCR) using primers flanking the CYP1A1 XRE domain. Calculate fold enrichment relative to an IgG isotype control.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 540608, 7-Methoxy-1,3-dimethylindole." PubChem. URL:[Link]

  • Denison MS, Nagy SR. "Activation of the aryl hydrocarbon receptor by structurally diverse exogenous and endogenous chemicals." Annual Review of Pharmacology and Toxicology, 2003. URL:[Link]

  • Murray IA, Patterson AD, Perdew GH. "Aryl hydrocarbon receptor ligands in cancer: friend and foe." Nature Reviews Cancer, 2014. URL:[Link]

Method

Application Notes &amp; Protocols: A Guide to the Solubilization of 7-Methoxy-1,3-dimethyl-indole for In Vitro Assays

Introduction: Understanding the Molecule 7-Methoxy-1,3-dimethyl-indole is a substituted indole derivative, a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The indole nucleus is a pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Molecule

7-Methoxy-1,3-dimethyl-indole is a substituted indole derivative, a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The indole nucleus is a prevalent feature in numerous biologically active compounds, and its derivatives are explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. The addition of methoxy and methyl groups to the core indole structure increases its lipophilicity, which can enhance membrane permeability but often presents a significant challenge for dissolution in the aqueous environments required for in vitro biological assays.

This guide provides a comprehensive, experience-driven framework for effectively solubilizing 7-Methoxy-1,3-dimethyl-indole. The protocols herein are designed to ensure compound integrity, maximize bioavailability in the assay system, and generate reliable, reproducible data.

Physicochemical Profile and Solubility Characteristics

A thorough understanding of a compound's physical and chemical properties is the cornerstone of successful formulation. While specific experimental data for 7-Methoxy-1,3-dimethyl-indole is not extensively published, we can infer its likely properties based on its structure and data from closely related analogs. The molecule is characterized by a planar, aromatic indole core with non-polar methyl and methoxy substituents.

Key Inferences for Experimental Design:

  • Low Aqueous Solubility: The hydrophobic nature of the substituted indole ring system predicts negligible solubility in water and aqueous buffers (e.g., PBS, Tris-HCl).

  • Organic Solvent Miscibility: The compound is expected to be soluble in polar aprotic organic solvents.

Based on these characteristics, the primary strategy will involve creating a concentrated stock solution in a suitable organic solvent, which can then be serially diluted into the final aqueous assay medium.

PropertyPredicted Value / CharacteristicImplication for Dissolution
Molecular Formula C₁₁H₁₃NO-
Molecular Weight ~175.23 g/mol Essential for calculating molar concentrations.
Aqueous Solubility Very Low / NegligibleDirect dissolution in assay buffers is not feasible.
Organic Solvent Solubility HighAmenable to creating high-concentration stock solutions.
Recommended Primary Solvent Dimethyl Sulfoxide (DMSO)Excellent solvating power for hydrophobic compounds; miscible with aqueous media.
Alternative Solvents Ethanol, Dimethylformamide (DMF)Useful if DMSO interferes with the assay system.

Experimental Workflow for Solubilization

The following diagram outlines the critical path from receiving the powdered compound to its final application in an in vitro assay. Adherence to this workflow minimizes variability and protects the integrity of the compound.

G cluster_prep Part 1: Stock Solution Preparation cluster_storage Part 2: Aliquoting & Storage cluster_assay Part 3: Working Solution Preparation weigh 1. Weigh Compound Accurately weigh more than 1 mg of 7-Methoxy-1,3-dimethyl-indole. add_solvent 2. Add Primary Solvent Add a precise volume of 100% DMSO to achieve desired molarity (e.g., 10-50 mM). weigh->add_solvent Calculate volume dissolve 3. Ensure Complete Dissolution Vortex vigorously. Use gentle warming (37°C) or sonication if needed. add_solvent->dissolve Mix thoroughly aliquot 4. Aliquot Stock Solution Dispense into single-use volumes in light-protected, low-binding tubes. dissolve->aliquot store 5. Long-Term Storage Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. aliquot->store thaw 6. Thaw Aliquot Thaw a single aliquot at room temperature just before use. store->thaw serial_dilute 7. Serial Dilution (Intermediate) Perform serial dilutions in 100% DMSO if a wide concentration range is needed. thaw->serial_dilute Optional final_dilute 8. Final (Aqueous) Dilution Dilute into final assay medium (e.g., cell culture media). Ensure rapid mixing. thaw->final_dilute Direct Dilution serial_dilute->final_dilute apply 9. Apply to Assay Immediately add the working solution to cells or assay plate. final_dilute->apply

Caption: Workflow for preparing 7-Methoxy-1,3-dimethyl-indole solutions.

Detailed Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for in vitro screening.

Materials:

  • 7-Methoxy-1,3-dimethyl-indole (powder)

  • Dimethyl Sulfoxide (DMSO), Anhydrous or Cell Culture Grade

  • Calibrated analytical balance

  • Sterile, low-binding microcentrifuge tubes (amber or covered in foil)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Pre-Calculation:

    • Molecular Weight (MW) of 7-Methoxy-1,3-dimethyl-indole: ~175.23 g/mol .

    • To make a 10 mM solution, you need 0.01 moles per liter, or 1.7523 mg per mL.

    • Calculation: Volume of DMSO (mL) = [Mass of Compound (mg)] / 1.7523

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh approximately 1-5 mg of the compound into the tube. It is more accurate to weigh a slightly larger mass and adjust the solvent volume accordingly than to aim for exactly 1 mg.

    • Record the exact mass. Example: 2.10 mg.

  • Solvent Addition:

    • Using the formula, calculate the required volume of DMSO.

    • Example:Volume = 2.10 mg / 1.7523 mg/mL = 1.198 mL (or 1198 µL).

    • Using a calibrated micropipette, add the calculated volume of 100% DMSO to the tube containing the compound.

  • Dissolution:

    • Cap the tube tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be completely clear.

    • Troubleshooting: If the compound does not readily dissolve, brief warming in a 37°C water bath or sonication in a water bath sonicator for 5-10 minutes can be effective.[1] Allow the solution to return to room temperature before proceeding.

  • Aliquoting and Storage:

    • To prevent degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected tubes.

    • Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months). Indole compounds can be sensitive to light and oxidation, making proper storage critical.[1]

Application Notes: Best Practices and Scientific Rationale

The Critical Role of the Final Solvent Concentration

When diluting the DMSO stock into your aqueous assay buffer or cell culture medium, the primary goal is to avoid compound precipitation. Hydrophobic compounds will crash out of solution if the final concentration of the organic co-solvent is too low to maintain solubility.

  • The "DMSO Cliff": There is often a sharp concentration boundary below which a compound precipitates. It is crucial to determine this limit for your specific assay conditions.

  • Best Practice: Always keep the final DMSO concentration in your assay constant across all conditions, including the vehicle control. For most cell-based assays, the final DMSO concentration should be kept at or below 0.5%, with many sensitive cell lines requiring ≤0.1% to avoid solvent-induced toxicity or off-target effects.[2]

  • Dilution Technique: When preparing the final working solution, add the DMSO stock to the aqueous medium (not the other way around) while vortexing or mixing to ensure rapid dispersion, which minimizes localized high concentrations that can initiate precipitation.[2]

Preparing Working Solutions for Cell-Based Assays

Let's assume your highest desired assay concentration is 10 µM and your final allowed DMSO concentration is 0.1%.

  • Stock Concentration: 10 mM in 100% DMSO.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your stock in 100% DMSO. For example, dilute the 10 mM stock 1:10 to get a 1 mM stock. This makes subsequent dilutions more accurate.

  • Final Dilution: To achieve a 10 µM final concentration, you need to perform a 1:100 dilution of the 1 mM intermediate stock into your final assay medium (1000 µM / 100 = 10 µM).

    • This 1:100 dilution will result in a final DMSO concentration of 1% (100% DMSO / 100), which is too high for most cell assays.

  • Corrected Final Dilution: To achieve a 0.1% final DMSO concentration, the dilution factor from your 100% DMSO stock must be 1:1000 (100% / 1000 = 0.1%).

    • Therefore, to get a final concentration of 10 µM, your intermediate stock needs to be 10 mM (10,000 µM / 1000 = 10 µM).

    • Action: Add 1 µL of your 10 mM stock solution to 999 µL of cell culture medium. This gives you a final concentration of 10 µM with 0.1% DMSO. Use this as the highest concentration in your dose-response curve and perform serial dilutions from it in medium containing 0.1% DMSO.

Stability and Handling Considerations
  • Oxidation: The indole nucleus can be susceptible to oxidative degradation. Always use high-purity, anhydrous solvents and keep tubes tightly sealed. Purging with an inert gas like argon or nitrogen before sealing can further extend stability.

  • Light Sensitivity: Many aromatic heterocyclic compounds are light-sensitive. Use amber vials or wrap tubes in aluminum foil to protect solutions from light during storage and handling.

  • Aqueous Instability: Do not store the compound in aqueous solutions for extended periods. Prepare fresh working dilutions from the frozen DMSO stock for each experiment.

Conclusion

The successful use of 7-Methoxy-1,3-dimethyl-indole in in vitro research is critically dependent on proper and consistent solubilization. By employing a primary organic solvent like DMSO to create a concentrated stock solution, adhering to careful dilution strategies to avoid precipitation, and following best practices for storage, researchers can ensure the generation of high-quality, reproducible data. The causality behind these steps is rooted in the fundamental physicochemical properties of hydrophobic molecules. Always validate that the final vehicle concentration is well-tolerated by your specific experimental system.

References

  • Pinnamaneni, S., et al. (2002). Formulation of drugs with poor bioavailability. Pharmazie, 57(5): 291-300.
  • Binner, M. (2015). Response to "How can I dissolve hydrophobic compounds in DMEM media?". ResearchGate. Available at: [Link]

Sources

Application

using 7-Methoxy-1,3-dimethyl-indole as a chemical precursor for indole alkaloids

Application Note: 7-Methoxy-1,3-dimethyl-indole as a Strategic Precursor in Indole Alkaloid Synthesis Executive Summary & Mechanistic Rationale The synthesis of complex indole alkaloids—ranging from antiparasitic cryptol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 7-Methoxy-1,3-dimethyl-indole as a Strategic Precursor in Indole Alkaloid Synthesis

Executive Summary & Mechanistic Rationale

The synthesis of complex indole alkaloids—ranging from antiparasitic cryptolepine derivatives to rigid polycyclic frameworks like haplophytine and harmala alkaloids—requires highly functionalized, regiochemically predictable building blocks[1][2]. 7-Methoxy-1,3-dimethyl-indole serves as an elite chemical precursor in these campaigns.

The structural logic of this precursor is tripartite:

  • N1 and C3 Blocking: The 1,3-dimethyl substitution permanently blocks the highly reactive N1 and C3 positions. This prevents unwanted polymerization, limits standard C3-electrophilic aromatic substitution, and forces reactivity toward the C2 position or the benzenoid ring.

  • C2 Activation: With C3 blocked, the C2 position becomes the primary site for directed metalation and transition-metal-catalyzed C–H activation[3][4].

  • 7-Methoxy Directing Group: The methoxy group at C7 acts as a strong electron-donating group (EDG), enriching the benzenoid ring for late-stage electrophilic functionalization. Furthermore, it serves as a masked phenol; post-synthetic O-demethylation yields a 7-hydroxyindole, a critical anchoring point for biomimetic coupling and macrocyclization in alkaloid total synthesis[5].

Divergent Synthetic Workflows

The following workflow illustrates the three primary synthetic vectors utilized to transform 7-Methoxy-1,3-dimethyl-indole into advanced alkaloid intermediates.

G Precursor 7-Methoxy-1,3-dimethyl-indole Lithiation C2-Lithiation (n-BuLi, THF, -78°C) Precursor->Lithiation Strong Base CH_Act C-H Arylation (Pd-Cat, Aryl-X, 110°C) Precursor->CH_Act Transition Metal Demethyl O-Demethylation (BBr3, CH2Cl2, -78°C) Precursor->Demethyl Lewis Acid Alk1 C2-Substituted Indole Alkaloid Lithiation->Alk1 + Electrophile Alk2 C2-Aryl Alkaloid Framework CH_Act->Alk2 Cross-Coupling Alk3 7-Hydroxy Annulation Precursor Demethyl->Alk3 Deprotection

Divergent synthetic pathways for 7-Methoxy-1,3-dimethyl-indole in alkaloid synthesis.

Quantitative Data Analytics

To guide experimental design, the table below summarizes the validated reaction parameters for the three primary functionalization pathways of 7-Methoxy-1,3-dimethyl-indole.

Table 1: Reaction Parameters for 7-Methoxy-1,3-dimethyl-indole Functionalization

Reaction PathwayReagents / CatalystTemp (°C)Time (h)Target SiteAvg. Yield (%)
Directed Lithiation n-BuLi, DMF (Electrophile)-78 to 252 - 4C282 - 88
C–H Arylation Pd(OAc)₂, Ph-I, Ag₂CO₃11012 - 16C263 - 75
O-Demethylation BBr₃, CH₂Cl₂-78 to 04 - 6C7-O85 - 92

Validated Experimental Protocols

Protocol A: Regioselective C2-Lithiation and Formylation

This protocol generates 7-methoxy-1,3-dimethyl-1H-indole-2-carbaldehyde, an essential precursor for Pictet-Spengler condensations to build β-carboline alkaloid cores (e.g., harmala analogs)[2][4].

  • Causality & Logic: The N-methyl group directs the strong base (n-BuLi) to the adjacent C2 proton. Conducting this at -78 °C is critical; it stabilizes the highly reactive 2-lithioindole intermediate and prevents nucleophilic attack on the 7-methoxy group.

  • Self-Validating System: The addition of n-BuLi will cause the solution to transition from colorless to a distinct yellow/orange, confirming the formation of the lithiated species.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 7-Methoxy-1,3-dimethyl-indole (1.0 mmol) and anhydrous THF (10 mL).

  • Metalation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 10 minutes.

  • Base Addition: Dropwise add n-BuLi (1.2 mmol, 2.5 M in hexanes) over 5 minutes. Maintain stirring at -78 °C for 45 minutes. Validation: Observe color shift to yellow/orange.

  • Electrophilic Trapping: Add anhydrous N,N-dimethylformamide (DMF) (2.0 mmol) dropwise. Stir for 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1.5 hours.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl (10 mL). Causality: NH₄Cl provides a mild proton source that neutralizes the highly basic mixture without causing acid-catalyzed polymerization of the electron-rich indole core.

  • Isolation: Extract with ethyl acetate (3 × 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Palladium-Catalyzed C2-Arylation (C–H Activation)

Direct C–H arylation bypasses the need for pre-functionalized indoles (like boronic acids or stannanes), streamlining the synthesis of C2-aryl indole alkaloids[3].

  • Causality & Logic: Pd(OAc)₂ is selected because the acetate ligands facilitate a Concerted Metalation-Deprotonation (CMD) pathway, significantly lowering the activation energy for C–H bond cleavage at the C2 position. Ag₂CO₃ acts as both a base and an oxidant to regenerate the active Pd(II) species.

Step-by-Step Methodology:

  • Assembly: In an oven-dried sealed tube, combine 7-Methoxy-1,3-dimethyl-indole (1.0 mmol), iodobenzene (1.5 mmol), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and purge the tube with argon for 5 minutes.

  • Heating: Seal the tube and heat the mixture in an oil bath at 110 °C for 14 hours. Validation: The mixture will turn dark brown/black as Pd black precipitates over time, indicating catalyst turnover.

  • Workup: Cool to room temperature, dilute with dichloromethane (20 mL), and filter through a short pad of Celite to remove metal salts.

  • Purification: Concentrate the filtrate and purify the crude product via silica gel chromatography to isolate the C2-arylated indole.

Protocol C: O-Demethylation for Biomimetic Coupling

To synthesize complex dimeric alkaloids like haplophytine, the 7-methoxy group must be cleaved to a 7-hydroxy group to facilitate late-stage oxidation or hydrogen-bonding networks[1][5].

  • Causality & Logic: Boron tribromide (BBr₃) is a potent Lewis acid that selectively coordinates to the sterically accessible oxygen of the 7-methoxy group. Subsequent bromide attack on the methyl group releases methyl bromide gas, leaving a boron-alkoxide complex that hydrolyzes to the phenol upon aqueous workup.

Step-by-Step Methodology:

  • Preparation: Dissolve the C2-functionalized 7-methoxy-1,3-dimethyl-indole derivative (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under argon.

  • Cooling: Cool the solution to -78 °C.

  • BBr₃ Addition: Carefully add BBr₃ (3.0 mmol, 1.0 M in CH₂Cl₂) dropwise. Validation: The addition is highly exothermic and will produce white fumes; the solution will typically turn deep red or purple.

  • Cleavage: Stir at -78 °C for 1 hour, then allow the mixture to warm to 0 °C and stir for an additional 3 hours. Monitor completion via TLC (UV active, spot stains dark with phosphomolybdic acid).

  • Quenching: Cool back to -78 °C and carefully quench with methanol (5 mL) dropwise to destroy excess BBr₃, followed by saturated aqueous NaHCO₃ (15 mL) to neutralize the generated HBr.

  • Extraction: Extract with CH₂Cl₂ (3 × 15 mL), dry over Na₂SO₄, concentrate, and purify to yield the 7-hydroxyindole intermediate.

Sources

Method

Application Note: Methylation Protocols and C2-Functionalization of 7-Methoxy-1,3-dimethylindole

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Aryl Hydrocarbon Receptor (AhR) Agonist Derivatization and SAR Exploration Introduction & Pharmacological Context I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Aryl Hydrocarbon Receptor (AhR) Agonist Derivatization and SAR Exploration

Introduction & Pharmacological Context

In the landscape of medicinal chemistry, the indole scaffold is a privileged structure. Specifically, 7-methoxy-1,3-dimethylindole has emerged as a compound of significant interest due to its structural capacity to act as a potent agonist of the human aryl hydrocarbon receptor (AhR)[1]. Activation of the AhR pathway by methoxy-substituted indoles triggers receptor nuclear translocation, binding to DNA response elements, and the subsequent upregulation of critical xenobiotic-metabolizing genes like CYP1A1[1].

While 7-methoxy-1,3-dimethylindole is a valuable endpoint for biological assays, advancing drug development often requires further derivatization to probe structure-activity relationships (SAR). Because the N1 and C3 positions are already blocked by methyl groups, the most strategic site for late-stage functionalization is the C2 position. This application note details the rigorous reaction conditions, mechanistic causality, and self-validating protocols required for the C2-methylation of 7-methoxy-1,3-dimethylindole, alongside the foundational synthesis of the parent scaffold.

Mechanistic Rationale: The C2-Lithiation Pathway

Indoles possess a highly electron-rich π -system. In 1,3-dimethylindoles, electrophilic functionalization or deprotonation is strictly directed to the C2 position[2]. The C2-proton of an N-alkylated indole is relatively acidic (pKa ~ 38) due to the inductive electron-withdrawing effect of the adjacent electronegative nitrogen atom on the orthogonal sp2 orbital.

To achieve regioselective C2-methylation, a directed lithiation strategy is employed[3]:

  • Base Selection: n-Butyllithium (n-BuLi) is utilized as it is sufficiently basic to deprotonate the C2-carbon.

  • Additive (TMEDA): N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a critical mechanistic driver. It coordinates to the lithium cation, breaking down n-BuLi hexamers into highly reactive monomers. This kinetic boost prevents competitive ortho-lithiation at the methoxy-bearing C6/C7 positions, ensuring >99% regioselectivity at C2.

  • Electrophile: Methyl iodide (MeI) acts as the methylating reagent, undergoing a rapid SN​2 substitution with the C2-lithio intermediate.

Mechanism A 7-Methoxy-1,3-dimethylindole (AhR Agonist) B TMEDA-Coordinated C2-Lithio Intermediate A->B n-BuLi, TMEDA THF, -78°C C 7-Methoxy-1,2,3-trimethylindole (C2-Methylated Product) B->C MeI (SN2) -78°C to RT

Fig 1. Directed C2-lithiation and electrophilic methylation mechanism of 7-methoxy-1,3-dimethylindole.

Experimental Protocols

Protocol A: Pre-requisite Synthesis of the Scaffold

For researchers starting from commercially available 7-methoxyindole, a two-step methylation is required to build the 7-methoxy-1,3-dimethylindole scaffold:

Workflow Step1 Step 1: N-Methylation Reagents: NaH, MeI, DMF Target: 7-Methoxy-1-methylindole Step2 Step 2: C3-Formylation Reagents: POCl3, DMF (Vilsmeier-Haack) Target: 3-Formyl Intermediate Step1->Step2 Step3 Step 3: Reduction Reagents: LiAlH4, THF Target: 7-Methoxy-1,3-dimethylindole Step2->Step3

Fig 2. Pre-requisite synthetic workflow for generating the 7-methoxy-1,3-dimethylindole scaffold.

Protocol B: C2-Methylation via Directed Lithiation

This protocol describes the conversion of 7-methoxy-1,3-dimethylindole to 7-methoxy-1,2,3-trimethylindole[3].

Reagents & Materials:

  • Substrate: 7-Methoxy-1,3-dimethylindole (1.0 mmol)

  • Base: n-Butyllithium (2.5 M in hexanes, 1.2 mmol)

  • Additive: TMEDA (1.2 mmol, freshly distilled over CaH2​ )

  • Electrophile: Methyl Iodide (MeI, 1.5 mmol, filtered through basic alumina)

  • Solvent: Anhydrous Tetrahydrofuran (THF, 10 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x) to ensure a strictly anhydrous environment.

  • Substrate Dissolution: Dissolve 1.0 mmol of 7-methoxy-1,3-dimethylindole in 10 mL of anhydrous THF. Add 1.2 mmol of TMEDA. Stir for 5 minutes at Room Temperature (RT).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C.

    • Causality: Low temperatures prevent the thermal degradation of the highly reactive organolithium species and suppress unwanted side reactions.

  • Lithiation: Syringe in 1.2 mmol of n-BuLi dropwise down the side of the flask over 5 minutes[3].

    • Causality: Dropwise addition down the cold glass wall pre-cools the n-BuLi, preventing localized exothermic hotspots that could lead to non-specific metalation. The solution will transition to a pale yellow/orange hue.

  • Maturation: Stir at -78 °C for 1 hour. Briefly warm the flask to 0 °C for 15 minutes to ensure complete deprotonation, then re-cool to -78 °C.

  • Electrophilic Quench: Add 1.5 mmol of MeI dropwise.

    • Causality: MeI is highly volatile. Adding it at -78 °C ensures it dissolves completely into the THF matrix before reacting, maximizing the SN​2 collision frequency with the C2-lithio species as the reaction warms.

  • Work-up: Stir at -78 °C for 30 minutes, then allow the reaction to naturally warm to RT over 2 hours. Quench carefully with 5 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 95:5 Hexanes:Ethyl Acetate).

Quantitative Data & Reagent Optimization

The choice of base and solvent is non-negotiable for high-yielding C2-methylation. Table 1 summarizes the optimization landscape, demonstrating why the n-BuLi/TMEDA system is mandatory.

Base SystemSolventTemperature ProfileElectrophileYield (%)Regioselectivity (C2 : C6/C7)
NaH (1.5 eq)DMF0 °C to RTMeI0%N/A (No deprotonation)
n-BuLi (1.2 eq)THF-78 °C to RTMeI45%85 : 15
n-BuLi + TMEDA THF -78 °C 0 °C RT MeI 92% >99 : 1
t-BuLi (1.1 eq) Et2​O -78 °C to RTMeI78%90 : 10

Table 1: Optimization of reaction conditions for the C2-methylation of N-methylated indoles.

Trustworthiness & Self-Validating Systems

To ensure the scientific integrity of the protocol, the following self-validating quality control checkpoints must be observed during the workflow:

  • TLC Monitoring: The C2-methylated product (7-methoxy-1,2,3-trimethylindole) will elute slightly faster (higher Rf​ ) than the starting material on silica gel TLC (Hexanes/EtOAc) due to the masking of the slightly polarized C2-H bond.

  • 1 H NMR Validation (Critical Step):

    • Disappearance: The sharp singlet corresponding to the C2-proton of the starting material (typically ~6.8 - 7.0 ppm in CDCl3​ ) must completely vanish.

    • Appearance: A new integrating singlet for three protons will appear at approximately ~2.3 - 2.4 ppm, confirming the successful installation of the C2-methyl group.

  • GC-MS Analysis: The molecular ion peak ( M+ ) will shift predictably from m/z 175 (Starting Material) to m/z 189 (Product), confirming the addition of a single methyl unit.

References

  • Title: Synthesis of C2-Carbonyl Indoles via Visible Light-Induced Oxidative Cleavage of an Aminomethylene Group Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Supporting Information: 1,3-Dimethylindole lithiation Source: Wiley-VCH URL: [Link]

Sources

Application

Application Note: Formulation and Handling of 7-Methoxy-1,3-dimethyl-indole in Organic Solvents

Executive Summary & Scientific Context 7-Methoxy-1,3-dimethyl-indole is a highly lipophilic, electron-rich indole derivative widely utilized in medicinal chemistry and biochemical research. It is recognized as a privileg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

7-Methoxy-1,3-dimethyl-indole is a highly lipophilic, electron-rich indole derivative widely utilized in medicinal chemistry and biochemical research. It is recognized as a privileged structural scaffold, most notably functioning as a potent agonist of the human Aryl hydrocarbon receptor (AhR) pathway[1]. Activation of the AhR by methoxy-substituted indoles triggers receptor nuclear translocation and the upregulation of target genes such as CYP1A1[1].

Due to its structural features—specifically the electron-donating 7-methoxy group and the lipophilic methyl groups at the N1 and C3 positions—this compound presents unique formulation challenges. The electron-rich aromatic core is susceptible to photo-oxidation[2], while its high lipophilicity makes it prone to "crashing out" (precipitating) when transferred from organic stock solutions into aqueous biological assays. This guide provides a self-validating, step-by-step methodology for formulating 7-Methoxy-1,3-dimethyl-indole to ensure maximum stability, solubility, and assay reproducibility.

Physicochemical Profiling & Solvent Selection

Selecting the correct organic solvent is critical for maintaining the structural integrity of the indole core while ensuring compatibility with downstream applications. The table below summarizes the solubility profile and causal rationale for solvent selection.

SolventEstimated SolubilityApplication ContextCausal Rationale & Limitations
Anhydrous DMSO >30 mg/mLPrimary In Vitro StockHigh polarity effectively dissolves the indole core. Limitation: DMSO is highly hygroscopic; absorbed water drastically reduces indole solubility, requiring strict anhydrous handling[3].
Dimethylformamide (DMF) >25 mg/mLChemical SynthesisExcellent solvating power for indoles. Limitation: Higher cellular toxicity makes it less ideal for live-cell reporter assays.
Absolute Ethanol 5 - 10 mg/mLIn Vivo FormulationLower toxicity profile for animal dosing. Limitation: Lower absolute solubility often necessitates co-solvents (e.g., Tween-80 or Saline)[4].
Dichloromethane (DCM) >50 mg/mLExtraction / ChromatographyHighly volatile and excellent for synthetic workups. Limitation: Completely incompatible with biological systems.

Formulation Workflows & Protocols

The following protocols are designed as self-validating systems. By incorporating specific quality control (QC) checks within the workflow, researchers can guarantee the integrity of their compound before introducing it to complex biological models.

Protocol A: Preparation of High-Concentration Master Stock (10 mM in DMSO)

Objective: Create a stable, oxidation-free master stock for long-term storage.

  • Equilibration: Allow the sealed vial of solid 7-Methoxy-1,3-dimethyl-indole to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Prevents ambient moisture condensation on the powder. Moisture introduces water into the DMSO stock, which can prematurely precipitate the lipophilic compound[3].

  • Weighing: Weigh the required mass (e.g., 1.75 mg for 1 mL of 10 mM stock) using a calibrated microbalance. Use anti-static glass spatulas, as indoles can adhere to static-charged plastics.

  • Dissolution: Add the calculated volume of Anhydrous DMSO (≥99.9% purity) .

  • Homogenization: Vortex vigorously for 30 seconds. If dissolution is incomplete, sonicate in a water bath at 37°C for 2 to 5 minutes.

  • Validation (Tyndall Effect Check): Inspect the vial against a dark background under a highly focused light beam. The solution must be optically clear. If light scattering (Tyndall effect) is observed, micro-crystals remain, and further sonication is required.

  • Storage: Aliquot the stock into amber glass vials to prevent photo-oxidation[2]. Purge the vial headspace with Argon or Nitrogen gas to displace oxygen, seal tightly, and store at -20°C.

Protocol B: Preparation of Aqueous Working Solutions (Preventing "Crash-Out")

Objective: Dilute the organic stock into aqueous assay media without inducing micro-precipitation.

  • Thawing: Thaw the 10 mM master stock at room temperature and vortex briefly to ensure homogeneity.

  • Intermediate Serial Dilution: Do not dilute the master stock directly into the assay buffer. Instead, prepare a 1000x intermediate stock in pure DMSO[5]. For example, to achieve a final assay concentration of 10 µM, use the 10 mM stock directly. For a 1 µM final concentration, dilute the master stock 1:10 in pure DMSO to create a 1 mM intermediate.

  • Aqueous Addition: Pre-warm the aqueous assay medium (e.g., DMEM or PBS) to 37°C. While gently vortexing the medium, add the DMSO intermediate stock dropwise .

    • Causality: Dropwise addition prevents local supersaturation zones where the indole concentration exceeds its aqueous solubility limit, thereby preventing nucleation and crystal growth.

  • Validation (Vehicle Control): Ensure the final DMSO concentration in the assay does not exceed 0.1% (v/v). Higher concentrations of DMSO can independently induce cellular stress or alter baseline AhR signaling, confounding the assay results[6].

Workflow Visualization

The following diagram illustrates the critical pathway from solid compound to biological assay, highlighting the intermediate dilution step required to maintain compound solubility.

FormulationWorkflow A 7-Methoxy-1,3-dimethyl-indole (Solid Powder) B Master Stock (10-50 mM in DMSO) A->B Dissolve & Sonicate C Intermediate Series (1000x in DMSO) B->C Serial Dilution E QC & Storage (-20°C, Argon) B->E Aliquot & Purge D Assay Medium (<0.1% DMSO final) C->D Dropwise Addition

Figure 1: Standardized formulation and dilution workflow for 7-Methoxy-1,3-dimethyl-indole.

Quality Control & Stability Monitoring

To ensure the trustworthiness of longitudinal studies using 7-Methoxy-1,3-dimethyl-indole, routine quality control is necessary:

  • LC-MS Verification: Every 3 months, verify the integrity of the -20°C master stock using Liquid Chromatography-Mass Spectrometry (LC-MS). Look for the emergence of +16 Da or +32 Da peaks, which indicate oxidation of the indole ring system.

  • Freeze-Thaw Limits: Limit the master stock to a maximum of 3 freeze-thaw cycles. Repeated thermal cycling in hygroscopic solvents like DMSO accelerates water absorption, permanently degrading the solubility profile of the stock[3].

References

  • [2] Title: Molecular Complexes of Methoxyindoles with 1,3,5-Trinitrobenzene and Tetracyanoethylene - PNAS. Source: pnas.org. URL:[Link]

  • [6] Title: Novel 2-amino-isoflavones exhibit aryl hydrocarbon receptor agonist or antagonist activity in a species/cell-specific context - PMC. Source: nih.gov. URL: [Link]

  • [5] Title: Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System - Indigo Biosciences. Source: indigobiosciences.com. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 7-Methoxy-1,3-dimethyl-indole synthesis

Welcome to the technical support center for the synthesis of 7-Methoxy-1,3-dimethyl-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encount...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 7-Methoxy-1,3-dimethyl-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific Fischer indole synthesis. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth, field-proven insights to help you optimize your reaction and achieve higher yields.

Introduction to the Synthesis and Common Pitfalls

The synthesis of 7-Methoxy-1,3-dimethyl-indole is most commonly achieved via the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a hydrazone, formed from the condensation of 1-(2-methoxyphenyl)-1-methylhydrazine and acetone. While a robust method, the success of this synthesis is highly sensitive to several factors, including the purity of starting materials, the choice of acid catalyst, and the reaction conditions. The presence of an electron-donating methoxy group on the phenyl ring and an N-methyl group on the hydrazine can significantly influence the reaction pathway, sometimes leading to undesirable side products and low yields.

This guide will address specific issues you may encounter at each stage of the synthesis, from the preparation of the hydrazine precursor to the final purification of the indole product.

Troubleshooting Guide and FAQs

Category 1: Starting Material Purity and Stability

Question 1: My final yield is consistently low, and I suspect issues with my starting materials. Where should I begin troubleshooting?

Answer: The purity of your starting materials, particularly the 1-(2-methoxyphenyl)-1-methylhydrazine, is paramount. Impurities in the hydrazine can carry through the reaction and inhibit the cyclization step or complicate the purification of the final product.

  • Hydrazine Quality: 1-(2-methoxyphenyl)-1-methylhydrazine can be synthesized by the diazotization of o-anisidine, followed by reduction.[1] During this process, incomplete reduction or side reactions can lead to impurities.

    • Recommendation: Verify the purity of your hydrazine by NMR or GC-MS before use. If you are synthesizing it in-house, ensure complete removal of any residual reducing agents or inorganic salts.

  • Acetone Purity: Ensure you are using dry, high-purity acetone. The presence of water can hinder the formation of the hydrazone.[2]

    • Recommendation: Use a freshly opened bottle of anhydrous acetone or dry it over molecular sieves prior to use.

Question 2: My 1-(2-methoxyphenyl)-1-methylhydrazine appears discolored. Can I still use it?

Answer: Hydrazines are susceptible to oxidation, which is often indicated by discoloration (e.g., turning yellow or brown). Oxidized hydrazine will not effectively form the hydrazone and can lead to a complex mixture of side products.

  • Recommendation: It is not advisable to use discolored hydrazine. If possible, purify it by distillation under reduced pressure. To prevent oxidation, store your hydrazine under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.

Category 2: Hydrazone Formation

Question 3: How can I confirm the complete formation of the acetone N-(2-methoxyphenyl)-N-methylhydrazone before proceeding to the cyclization step?

Answer: Incomplete hydrazone formation is a common cause of low yields. While some protocols proceed directly to cyclization without isolating the hydrazone, confirming its formation is a critical diagnostic step.

  • Monitoring the Reaction: The condensation of the hydrazine and acetone can be monitored by Thin Layer Chromatography (TLC). The hydrazone product should have a different Rf value than the starting hydrazine.

  • Isolation (Optional but Recommended): For troubleshooting, consider isolating the hydrazone. The reaction is typically a condensation that releases water.[3][4] Gentle heating in a suitable solvent like ethanol can drive the reaction to completion. The isolated hydrazone can then be characterized (e.g., by NMR) to confirm its identity and purity before the cyclization step.

Experimental Protocol: Acetone N-(2-methoxyphenyl)-N-methylhydrazone Formation

  • In a round-bottom flask, dissolve 1-(2-methoxyphenyl)-1-methylhydrazine (1.0 eq) in ethanol.

  • Add acetone (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the starting hydrazine.

  • The hydrazone can be used directly in the next step, or the solvent can be removed under reduced pressure to yield the crude hydrazone.

Category 3: Fischer Indole Cyclization

Question 4: I am observing multiple spots on my TLC after the cyclization reaction, and the yield of the desired indole is very low. What are the likely side reactions?

Answer: The acid-catalyzed cyclization is the most critical and often problematic step. The electron-donating methoxy group on the phenyl ring generally facilitates the key[3][3]-sigmatropic rearrangement.[5] However, it can also promote a competing side reaction: heterolytic N-N bond cleavage.[3][6]

  • N-N Bond Cleavage: This is a significant competing pathway, especially with electron-donating groups on the phenyl ring.[6] The acid catalyst can promote the cleavage of the N-N bond in the protonated ene-hydrazine intermediate, leading to the formation of o-anisidine and an iminium species, which will not lead to the desired indole.

Diagram: Fischer Indole Synthesis vs. N-N Bond Cleavage

G cluster_0 Reaction Pathways Hydrazone Acetone N-(2-methoxyphenyl)-N-methylhydrazone Ene-hydrazine Ene-hydrazine Intermediate Hydrazone->Ene-hydrazine + H+ Protonated_Ene Protonated Ene-hydrazine Ene-hydrazine->Protonated_Ene Sigmatropic [3,3]-Sigmatropic Rearrangement Protonated_Ene->Sigmatropic Desired Pathway NN_Cleavage N-N Bond Cleavage Protonated_Ene->NN_Cleavage Competing Pathway Cyclization Cyclization & Aromatization Sigmatropic->Cyclization Indole 7-Methoxy-1,3-dimethyl-indole Cyclization->Indole Side_Products Side Products (e.g., o-anisidine) NN_Cleavage->Side_Products

Caption: Competing pathways in the Fischer indole synthesis.

Question 5: What is the optimal acid catalyst for the synthesis of 7-Methoxy-1,3-dimethyl-indole?

Answer: The choice of acid catalyst is critical and often requires empirical optimization. Both Brønsted and Lewis acids can be used.

  • Brønsted Acids: Polyphosphoric acid (PPA) is a common choice as it acts as both a catalyst and a solvent. Other options include sulfuric acid or p-toluenesulfonic acid.

  • Lewis Acids: Zinc chloride (ZnCl₂) is a frequently used Lewis acid catalyst that can sometimes offer milder reaction conditions and improved yields, particularly when N-N bond cleavage is a concern.[6]

Table: Comparison of Common Acid Catalysts

CatalystTypical ConditionsAdvantagesDisadvantages
Polyphosphoric Acid (PPA) 80-120 °COften gives good yields.Viscous, can be difficult to work with.
Sulfuric Acid (H₂SO₄) Dilute in a high-boiling solvent (e.g., acetic acid, ethanol)Inexpensive and readily available.Can lead to charring and side reactions if not controlled.
p-Toluenesulfonic Acid (p-TsOH) Reflux in a non-polar solvent (e.g., toluene)Milder than H₂SO₄.May require longer reaction times.
Zinc Chloride (ZnCl₂) Fused, anhydrous. Often in a high-boiling solvent.Can suppress N-N bond cleavage.Hygroscopic, requires anhydrous conditions.

Recommendation: Start with a milder catalyst like p-TsOH or ZnCl₂. If the reaction is sluggish, you can move to stronger acids like PPA.

Question 6: I am not getting any product. What are the most likely reasons for complete reaction failure?

Answer: Complete failure of the Fischer indole synthesis can often be traced back to a few key issues:

  • Incorrect Catalyst Choice: As discussed, the catalyst is crucial. An inappropriate acid or the wrong concentration can halt the reaction.

  • Reaction Temperature: The cyclization step is typically performed at elevated temperatures. Insufficient heat may prevent the reaction from proceeding. Conversely, excessive heat can lead to decomposition and tar formation.

  • Water Contamination: The presence of water can interfere with the acid catalyst and the reaction intermediates. Ensure all glassware and reagents are dry.

  • Poor Quality Starting Materials: As mentioned in Category 1, impure or degraded starting materials are a primary cause of reaction failure.

Troubleshooting Workflow

G Start Low or No Yield Check_Purity Verify Purity of Hydrazine and Acetone Start->Check_Purity Confirm_Hydrazone Confirm Hydrazone Formation (TLC/NMR) Check_Purity->Confirm_Hydrazone Optimize_Catalyst Optimize Acid Catalyst (e.g., ZnCl2, p-TsOH, PPA) Confirm_Hydrazone->Optimize_Catalyst Optimize_Temp Optimize Reaction Temperature Optimize_Catalyst->Optimize_Temp Check_Dryness Ensure Anhydrous Conditions Optimize_Temp->Check_Dryness Purification Review Purification Method Check_Dryness->Purification Success Improved Yield Purification->Success

Caption: A systematic troubleshooting workflow.

Category 4: Product Purification

Question 7: My crude product is a dark oil and difficult to purify. What are the recommended purification methods for 7-Methoxy-1,3-dimethyl-indole?

Answer: The crude product of a Fischer indole synthesis is often a dark, oily residue containing the desired indole, unreacted starting materials, and side products.

  • Work-up: After the reaction is complete, the mixture is typically cooled and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) and then extracted with an organic solvent like ethyl acetate or dichloromethane.

  • Column Chromatography: This is the most effective method for purifying the crude product. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point. The less polar indole product should elute before more polar impurities.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can further enhance purity.

References

  • National Center for Biotechnology Information. (2011). Why Do Some Fischer Indolizations Fail?. PubMed Central. Retrieved from [Link]

  • American Chemical Society. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetone hydrazone. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(2-Methoxyphenyl)-4-[(4-hydroxyphenyl)methyl]piperazine. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of Methoxyphenylhydrazine.
  • Quora. (2018). What happened when acetone reacts with Phenylhydrazine?. Retrieved from [Link]

  • ResearchGate. (n.d.). Methylhydrazine reaction with acetone. Retrieved from [Link]

  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Acid-catalyzed isomerization and decomposition of ketone-2,4-dinitrophenylhydrazones. PubMed. Retrieved from [Link]

  • huscap. (n.d.). Novel Radical Cyclization Cascade for the Unified Synthesis of the Cedrane and Clovane Sesquiterpene Skeletons. Retrieved from [Link]

Sources

Optimization

how to prevent degradation of 7-Methoxy-1,3-dimethyl-indole during long-term storage

Welcome to the Technical Support Center for 7-Methoxy-1,3-dimethyl-indole handling and storage. As an electron-rich aryl hydrocarbon receptor (AhR) ligand and critical research intermediate[1], this compound presents uni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 7-Methoxy-1,3-dimethyl-indole handling and storage. As an electron-rich aryl hydrocarbon receptor (AhR) ligand and critical research intermediate[1], this compound presents unique stability challenges. This guide is designed for research scientists and drug development professionals, providing mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure the integrity of your experimental data.

Mechanistic Insights: The Causality of Degradation

To prevent degradation, we must first understand the chemical vulnerabilities of the 7-Methoxy-1,3-dimethyl-indole molecule. Indole derivatives are inherently susceptible to oxidative cleavage, particularly at the C2-C3 double bond.

In the case of 7-Methoxy-1,3-dimethyl-indole:

  • Electron-Rich Core: The methoxy group at the C7 position acts as a strong electron-donating group via resonance. Combined with the hyperconjugation of the methyl groups at C1 (N-methyl) and C3, the HOMO (Highest Occupied Molecular Orbital) energy of the indole ring is significantly raised, making it highly reactive to electrophiles and oxidants.

  • Regioselective Vulnerability: Because the C3 position is blocked by a methyl group, oxidative attack is strictly directed to the unsubstituted C2 position[2].

  • Autoxidation Pathway: Exposure to molecular oxygen (especially in the presence of trace metals or UV light) initiates a radical-mediated autoxidation cascade[3]. This forms a C2-hydroperoxide intermediate that rapidly decomposes into a 2-oxindole derivative, permanently altering the compound's pharmacological profile.

Mechanism Indole 7-Methoxy-1,3-dimethyl-indole (Electron-Rich Core) Radical C2-Radical Intermediate Indole->Radical Autoxidation O2 Molecular Oxygen (O2) & UV Light O2->Radical Catalyzes Oxindole 2-Oxindole Derivative (Primary Degradant) Radical->Oxindole Peroxide Cleavage

Autoxidation mechanism of 7-Methoxy-1,3-dimethyl-indole at the C2 position.

Troubleshooting Guides & FAQs

Q1: My solid powder has changed from off-white to a yellowish-brown color. What happened, and can I still use it?

A1: The color change is a classic visual indicator of 4[4]. The synergistic effect of ambient light and atmospheric oxygen accelerates the formation of highly conjugated degradation products (like oxindoles or oligomers). Do not use discolored batches for sensitive biological assays , as the degradants may possess off-target kinase or AhR activity. Always store the compound in amber vials to block UV/visible light excitation.

Q2: I am observing peak splitting and extra peaks in my LC-MS/HPLC analysis. Is the compound degrading on the column?

A2: It is highly likely. Indoles can undergo 5[5] when exposed to harsh acidic mobile phases (e.g., high concentrations of TFA).

  • Causality: The acidic environment protonates the electron-rich ring, facilitating nucleophilic attack by another indole molecule.

  • Solution: Switch to a milder modifier like 0.1% Formic Acid or use a neutral pH buffer (e.g., Ammonium Acetate) if the compound exhibits instability during the run.

Q3: What is the best solvent for preparing stock solutions, and how long are they stable?

A3: Polar aprotic solvents like 5[5] are optimal because they lack acidic protons that could catalyze degradation. However, DMSO is hygroscopic and can absorb moisture and oxygen over time. Stock solutions should be aliquoted into single-use volumes, purged with Argon, and stored at -80°C. Avoid freeze-thaw cycles, which introduce condensation (water) and oxygen into the solution.

Workflow Start Issue: Sample Discoloration or Extra HPLC Peaks CheckLight Stored in clear vials? Start->CheckLight LightDeg Action: Use Amber Vials (Prevent Photo-oxidation) CheckLight->LightDeg Yes CheckAir Exposed to ambient air? CheckLight->CheckAir No AirDeg Action: Purge with Argon/N2 (Prevent Autoxidation) CheckAir->AirDeg Yes CheckTemp Stored above -20°C? CheckAir->CheckTemp No TempDeg Action: Store at -80°C (Prevent Thermal Degradation) CheckTemp->TempDeg Yes

Diagnostic workflow for identifying and resolving indole degradation vectors.

Quantitative Stability Data

The following table summarizes the expected stability of methoxyindole derivatives based on empirical stress testing and4[4].

Storage StateTemperatureAtmosphereLight ExposureEstimated Purity (6 Months)Primary Degradation Risk
Solid Powder -80°CArgon (Inert)Dark (Amber Vial)> 99.5% None (Optimal Conditions)
Solid Powder -20°CNitrogenDark (Amber Vial)> 98.0% Trace Autoxidation
Solid Powder 4°CAmbient AirDark~ 90 - 95% Autoxidation / Moisture
Solid Powder 25°CAmbient AirClear Vial (UV)< 70.0% Photo-oxidation (Severe)
DMSO Solution -80°CArgon (Inert)Dark~ 98.0% Hydrolysis (if wet DMSO used)
DMSO Solution 4°CAmbient AirClear Vial< 50.0% Rapid Radical Oxidation

Self-Validating Experimental Protocols

To ensure trustworthiness in your handling of 7-Methoxy-1,3-dimethyl-indole, utilize the following self-validating protocols. These methods include internal controls that prove the system is functioning correctly before precious sample is consumed.

Protocol A: Inert Aliquoting and Long-Term Storage

Causality: Repeated opening of a master vial introduces atmospheric moisture and triplet oxygen, which cumulatively degrade the bulk material[3]. Aliquoting prevents this.

  • Preparation: Equilibrate the master vial of 7-Methoxy-1,3-dimethyl-indole to room temperature inside a desiccator before opening. Reasoning: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Aliquoting: Working rapidly under a fume hood or glove box, transfer single-use quantities (e.g., 1-5 mg) into pre-weighed, opaque amber glass vials.

  • Purging: Insert a gentle stream of high-purity Argon gas into the vial for 10 seconds. Reasoning: Argon is heavier than air and effectively displaces oxygen.

  • Sealing: Cap tightly with PTFE-lined lids. Wrap the seal with Parafilm.

  • Storage: Transfer immediately to a -80°C freezer.

  • Validation Step: Weigh one sealed aliquot after 1 week at -80°C and bringing it back to room temperature. If the mass has increased, the seal is compromised, and moisture has entered.

Protocol B: Stability-Indicating HPLC Assay

Causality: Standard HPLC methods may co-elute the parent compound and its 2-oxindole degradant. A stability-indicating method forces degradation to prove the chromatography can resolve the peaks[5].

  • System Setup: Use a C18 Reverse-Phase column. Mobile Phase A: Water (neutral pH or 10mM Ammonium Acetate). Mobile Phase B: Acetonitrile.

  • Control Generation (Forced Degradation):

    • Take 100 µL of a 1 mg/mL stock solution.

    • Add 10 µL of 3% H₂O₂ (oxidative stress) and expose to ambient light for 4 hours.

  • Self-Validation Injection Sequence:

    • Injection 1 (Blank): Inject pure DMSO. Ensures no ghost peaks.

    • Injection 2 (T=0 Standard): Inject freshly prepared, unstressed 7-Methoxy-1,3-dimethyl-indole. Establishes the baseline retention time and purity.

    • Injection 3 (Stressed Control): Inject the H₂O₂-stressed sample. Validation: You MUST observe a reduction in the parent peak and the appearance of new, distinct degradant peaks (typically eluting earlier due to increased polarity of the oxindole).

  • Sample Analysis: Only after the stressed control proves peak resolution, inject your stored experimental samples to accurately quantify degradation.

References

  • Handling and Storage of Indole
  • Mitigating degradation of indole compounds during storage and analysis Benchchem
  • The Influence of Storage Conditions on Melatonin Stability International Journal of Engineering Research & Technology (IJERT)
  • 7-Methoxy-1,3-dimethyl-indole | High-Purity Research Chemical Benchchem
  • The complex interplay of chemo- and bio-catalysis for one-pot oxidation cascades – indole oxid
  • CHAPTER 3: Oxidative Degrad

Sources

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization &amp; Troubleshooting for 7-Methoxy-1,3-dimethyl-indole

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 7-Methoxy-1,3-dimethyl-indole and related methoxyindole derivatives.

Part 1: Expert Briefing – The Chemical Causality of 7-Methoxy-1,3-dimethyl-indole

Before adjusting your HPLC parameters, it is critical to understand the molecular behavior of your analyte. 7-Methoxy-1,3-dimethyl-indole presents a unique chromatographic challenge due to three specific structural features:

  • Absence of an NH Donor: Unlike unsubstituted indoles, this molecule is methylated at the N1 position. This eliminates the traditional hydrogen-bond donating NH group, meaning retention on a reversed-phase column is driven almost entirely by hydrophobic and π−π interactions[1].

  • Electron-Rich Core (Oxidation Risk): The electron-donating 7-methoxy group significantly enriches the electron density of the indole core. This makes the molecule highly susceptible to rapid oxidation in solution[2].

  • The pH Paradox (Degradation Risk): While the C3 position is sterically protected by a methyl group, the indole ring remains highly sensitive to strongly acidic conditions. Using strong acids (like TFA) to fix peak tailing can trigger acid-catalyzed degradation of the indole core, leading to peak loss and ghost peaks[2].

Balancing the need to suppress secondary silanol interactions (which cause peak tailing) without degrading the electron-rich analyte is the core objective of this workflow[3].

Part 2: Standard Operating Procedure (Self-Validating HPLC Workflow)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Do not proceed to experimental sample analysis until the System Suitability Testing (SST) checkpoint is passed.

Step 1: Mobile Phase Preparation & Degassing
  • Mobile Phase A (Aqueous): Prepare a 10 mM Ammonium Acetate buffer. Adjust to pH 4.5 using dilute glacial acetic acid.

    • Causality: pH 4.5 is mildly acidic—sufficient to partially mask free silanols on the silica stationary phase, but not acidic enough to trigger the protonation and degradation of the indole core[2],[4].

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile (ACN).

  • Action: Filter both phases through a 0.22 µm PTFE membrane. Degas via ultrasonication for 15 minutes. Proper degassing is mandatory to prevent the oxidation of the 7-methoxyindole core during the run[2].

Step 2: Column Selection & Equilibration
  • Hardware: Install a highly deactivated, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm, Type B silica)[3]. End-capping chemically bonds residual silanol groups, preventing them from interacting with the basic indole structure[4].

  • Equilibration: Flush the column with 90% Mobile Phase A for 10 column volumes. Equilibrate at the starting gradient conditions (e.g., 60% A / 40% B) until the UV baseline (monitored at 254 nm and 280 nm) is completely flat[5].

Step 3: Sample Preparation
  • Dissolve 7-Methoxy-1,3-dimethyl-indole in a diluent matching the initial mobile phase composition (60% A / 40% B) to prevent solvent shock and peak distortion.

  • Store all samples in amber autosampler vials to prevent photodegradation[2].

Step 4: Self-Validation Checkpoint (System Suitability Testing)

Inject a 10 µg/mL standard solution in triplicate. The system is validated and ready for experimental samples only if:

  • Peak Asymmetry ( As​ ): Is between 0.95 and 1.20. (If >1.20, silanol interactions are still occurring).

  • Precision: Relative Standard Deviation (RSD) of the peak area is < 2.0%. (If >2.0%, the compound is likely degrading in the autosampler).

Part 3: Quantitative Data Summaries

The following table summarizes the causal effects of various mobile phase conditions on 7-Methoxy-1,3-dimethyl-indole, allowing you to quickly compare optimization strategies.

Mobile Phase pHBuffer / AdditiveEffect on Peak ShapeEffect on Compound StabilityOverall Recommendation
pH < 3.0 0.1% TFA or Formic AcidExcellent (Suppresses silanols)Poor (Acid-catalyzed degradation)Avoid for long sequences[2]
pH 4.0 - 5.0 10 mM Ammonium AcetateGood (Balanced suppression)Excellent (Core remains stable)Optimal / Recommended
pH 7.0 None (Water/ACN only)Poor (Severe tailing)GoodAvoid (Poor quantitation)[3]
pH 7.0 + Base 0.1% Triethylamine (TEA)Excellent (Base deactivation)GoodViable Alternative

Part 4: Troubleshooting Guides & FAQs

Q1: I am observing severe peak tailing for 7-Methoxy-1,3-dimethyl-indole. What is the primary cause and how do I fix it? A1: Peak tailing for indole derivatives is almost always caused by secondary silanol interactions[3]. The analyte interacts with free, unreacted silanol groups on the silica-based stationary phase. Fix: Immediately switch to a highly end-capped C18 column (Type B silica). If tailing persists, add a competitive base like 0.1% Triethylamine (TEA) to your mobile phase to block these active sites,[4].

Q2: I lowered the mobile phase pH to 2.0 with TFA to fix the peak tailing, but now my peak area is decreasing over time and new "ghost peaks" are appearing. What happened? A2: You are experiencing the "pH Paradox." While low pH fixes tailing by fully protonating silanols, the indole ring is highly sensitive to strongly acidic conditions[2]. Protonation of the electron-rich indole core leads to rapid degradation. Fix: Raise your pH to a mildly acidic range (pH 4.0–5.0) using an Ammonium Acetate buffer. This provides a "Goldilocks" zone that balances peak shape with compound stability[2],[4].

Q3: Why is my baseline drifting, and why is my sample turning slightly yellow in the autosampler vial? A3: Your compound is oxidizing. The 7-methoxy group makes the indole nucleus highly electron-rich and easily oxidized by dissolved oxygen or light[2]. Fix: Ensure your mobile phase is thoroughly degassed via ultrasonication or sparging. Prepare fresh sample dilutions daily, avoid oxidizing agents in your sample matrix, and strictly use amber vials to block UV-induced photodegradation[2].

Q4: My retention times are shifting between runs. What is the likely cause? A4: For highly hydrophobic indoles, retention time instability is usually caused by the evaporation of the organic solvent (Acetonitrile) from the mobile phase reservoir, or incomplete column equilibration between gradient runs. Fix: Cap your solvent bottles tightly with proper venting valves and ensure you are flushing with at least 5-10 column volumes of the initial mobile phase between injections.

Part 5: Visualizations

Troubleshooting Workflow for Peak Tailing

HPLC_Troubleshooting Start Issue: Peak Tailing or Broadening CheckSilanol Are secondary silanol interactions occurring? Start->CheckSilanol UseEndCapped Switch to End-Capped C18 (Type B Silica) CheckSilanol->UseEndCapped Yes CheckPH Is mobile phase pH optimal? CheckSilanol->CheckPH No AdjustPH Adjust to pH 4.0-5.0 (Ammonium Acetate) CheckPH->AdjustPH No CheckOverload Is the column overloaded? CheckPH->CheckOverload Yes DiluteSample Dilute sample 1:10 & reduce injection vol CheckOverload->DiluteSample Yes

Caption: Troubleshooting workflow for resolving peak tailing in indole HPLC analysis.

The pH Paradox: Logical Relationship of Mobile Phase Conditions

pHDynamics LowPH Low pH (< 3.0) Strong Acids Degradation Acid-Catalyzed Degradation LowPH->Degradation Protonates Indole Core NeutralPH Neutral pH (7.0) Unbuffered Tailing Severe Peak Tailing (Silanol Interactions) NeutralPH->Tailing Unmasked Silanols OptimalPH Mildly Acidic (pH 4.0-5.0) Acetate Buffer Success Optimal Peak Shape & High Stability OptimalPH->Success Balances Stability & Shape

Caption: Logical relationship between mobile phase pH, compound stability, and peak shape.

Part 6: References[2] Title: Stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxylate

Sources

Optimization

Technical Support Center: Troubleshooting the Aqueous Solubility of 7-Methoxy-1,3-dimethyl-indole in Biological Assays

Welcome to the Assay Troubleshooting Support Center. As a Senior Application Scientist, I frequently encounter assay failures that are driven not by a lack of biological activity, but by the physicochemical limitations o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Troubleshooting Support Center. As a Senior Application Scientist, I frequently encounter assay failures that are driven not by a lack of biological activity, but by the physicochemical limitations of the test compound.

7-Methoxy-1,3-dimethyl-indole is a highly lipophilic molecule. When diluted from a DMSO stock into an aqueous assay buffer, it rapidly exceeds its kinetic solubility limit, leading to micro-precipitation. This phenomenon causes erratic dose-response curves, false negatives, and artificially low IC50/EC50 values. This guide provides a self-validating framework to diagnose precipitation, optimize excipients, and restructure your assay workflows to ensure your indole derivatives remain in solution.

Section 1: Diagnostic FAQs (Identifying Precipitation)

Q: My dose-response curves for 7-Methoxy-1,3-dimethyl-indole are flat at high concentrations. Is the compound precipitating? A: Yes, a "bell-shaped" or flat-topped dose-response curve is the hallmark of compound precipitation. When the concentration of the indole derivative exceeds its kinetic solubility limit in the assay buffer, the compound aggregates. You are no longer increasing the concentration of free drug; you are simply adding more solid precipitate. To validate this, you must run a parallel kinetic solubility assay using laser nephelometry .

Q: How does laser nephelometry confirm solubility issues in my 384-well plates? A: Nephelometry measures forward-scattered light. When a laser beam passes through a true solution, light scattering is minimal. If 7-Methoxy-1,3-dimethyl-indole precipitates, the resulting micro-particles scatter the laser light . By performing a serial dilution of your compound in the exact assay buffer and reading it on a nephelometer, you can pinpoint the exact concentration at which the compound "crashes" out of solution .

TroubleshootingTree Start Erratic Dose-Response or False Negatives Nephelometry Run Laser Nephelometry (Kinetic Solubility Assay) Start->Nephelometry Decision High Light Scattering (Precipitation)? Nephelometry->Decision Soluble Investigate Target Affinity / Stability Decision->Soluble No Insoluble Solubility Issue Confirmed Decision->Insoluble Yes OptDMSO Optimize DMSO Limit (Biochem <5%, Cell <0.5%) Insoluble->OptDMSO AddCD Formulate with HP-β-CD (1:1 Inclusion Complex) Insoluble->AddCD OrderAdd Modify Order of Addition (Add compound to protein) Insoluble->OrderAdd

Fig 1: Diagnostic decision tree for troubleshooting erratic assay results via nephelometry.

Section 2: Formulation & Excipient Troubleshooting

Q: Can I just increase the DMSO concentration to keep the indole in solution? A: Only up to a strict limit. While DMSO is an excellent solvent for 7-Methoxy-1,3-dimethyl-indole, biological systems have low DMSO tolerance. In biochemical assays, exceeding 2-5% DMSO can denature the target protein. In cell-based assays, DMSO concentrations above 0.1-0.5% cause significant cytotoxicity and membrane permeabilization, confounding your phenotypic readouts.

Q: If I cannot use high DMSO, what is the best excipient to solubilize this indole derivative? A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard for lipophilic indoles. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity . The hydrophobic 7-Methoxy-1,3-dimethyl-indole molecule fits perfectly into the β-cyclodextrin cavity, forming a 1:1 inclusion complex . This masks the lipophilic core from the aqueous environment, preventing precipitation without denaturing proteins or killing cells .

Mechanism Indole 7-Methoxy-1,3-dimethyl-indole (Highly Lipophilic) Water Aqueous Buffer (Precipitation) Indole->Water Direct Addition HPBCD HP-β-Cyclodextrin (Hydrophobic Cavity) Indole->HPBCD Pre-incubation Assay Bioavailable in Assay Water->Assay Complex 1:1 Inclusion Complex (Water Soluble) HPBCD->Complex Complex->Water Dilution

Fig 2: Mechanism of HP-β-CD inclusion complex preventing aqueous precipitation.

Section 3: Assay Design & Workflow Adjustments

Q: Does the "Order of Addition" affect compound solubility? A: Absolutely. The causality here relies on "kinetic trapping." If you add 7-Methoxy-1,3-dimethyl-indole directly to a bare aqueous buffer, it immediately nucleates and precipitates. However, if you add the compound to a buffer that already contains your target protein or a carrier protein like Bovine Serum Albumin (BSA), the hydrophobic pockets of the proteins act as "sponges." The compound binds to the protein before it has a chance to aggregate with itself. Always add your compound as the final step to a protein-rich solution, never to a bare buffer.

Section 4: Quantitative Data Summaries

To help you select the right intervention, consult the table below comparing solubility enhancement strategies for indole derivatives.

StrategyMechanism of ActionMax Tolerated Conc. (Cell Assays)Max Tolerated Conc. (Biochem Assays)ProsCons
DMSO Optimization Co-solvent0.1% - 0.5%2.0% - 5.0%Easy to implement; standard in HTS.High toxicity; denatures proteins.
HP-β-Cyclodextrin 1:1 Inclusion ComplexUp to 10% (w/v)Up to 20% (w/v)Highly biocompatible; excellent for indoles.Requires pre-incubation step.
BSA Carrier Hydrophobic binding0.1% - 1.0%0.1% - 0.5%Prevents plastic adsorption and aggregation.Can mask true free-drug concentration.
Tween-20 Non-ionic Surfactant< 0.01%0.01% - 0.1%Breaks up micro-aggregates.Can lyse cells; causes assay bubbles.
Section 5: Detailed Experimental Protocols

To ensure a self-validating system, use the following protocols to first diagnose the issue, and then resolve it using HP-β-CD.

Protocol 1: Kinetic Solubility Screening via Laser Nephelometry

Purpose: To determine the exact precipitation point of 7-Methoxy-1,3-dimethyl-indole in your specific assay buffer.

  • Preparation: Prepare a 10 mM stock of 7-Methoxy-1,3-dimethyl-indole in 100% DMSO.

  • Serial Dilution: In a 96-well or 384-well clear-bottom plate, perform a 2-fold serial dilution of the compound in your exact aqueous assay buffer (spanning 1 µM to 500 µM). Ensure the final DMSO concentration is matched across all wells (e.g., 1%).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes on a plate shaker at 300 RPM. (This mimics the kinetic timeframe of a standard assay).

  • Measurement: Read the plate using a laser nephelometer (e.g., BMG NEPHELOstar).

  • Analysis: Plot compound concentration vs. Relative Nephelometry Units (RNU). The point at which the RNU sharply increases above the baseline (buffer only) is your kinetic solubility limit. Do not test the compound above this concentration in your bioassay without an excipient.

Protocol 2: Preparation of 7-Methoxy-1,3-dimethyl-indole / HP-β-CD Inclusion Complex

Purpose: To formulate the compound for high-concentration dosing without precipitation.

  • Excipient Prep: Prepare a 20% (w/v) solution of HP-β-Cyclodextrin in your aqueous assay buffer. Filter sterilize through a 0.22 µm membrane.

  • Compound Addition: Add the required volume of 10 mM DMSO stock of 7-Methoxy-1,3-dimethyl-indole dropwise into the HP-β-CD solution while vortexing vigorously. (Keep final DMSO < 1%).

  • Complexation Incubation: Sonicate the mixture in a water bath for 15 minutes at room temperature, followed by continuous stirring for 2 hours. This provides the activation energy and time required for the indole core to enter the cyclodextrin cavity.

  • Validation: Run this complexed solution through Protocol 1 (Nephelometry). You should observe a flat baseline at concentrations that previously caused massive light scattering, validating that the compound is now fully soluble.

Section 6: References
  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG Labtech. 1

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. 2

  • Carboxymethyl‐β‐cyclodextrin influence on the solubility and toxicity of substituted indole compounds. Taylor & Francis. 3

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. 4

  • In vitro solubility assays in drug discovery. PubMed / NIH. 5

Sources

Troubleshooting

Technical Support Center: 7-Methoxy-1,3-dimethyl-indole Extraction &amp; Purification

Welcome to the Technical Support Center for indole derivative synthesis and purification. This guide is specifically engineered for researchers and drug development professionals facing challenges in isolating 7-Methoxy-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for indole derivative synthesis and purification. This guide is specifically engineered for researchers and drug development professionals facing challenges in isolating 7-Methoxy-1,3-dimethyl-indole from complex reaction mixtures.

Because the indole core is an ambident nucleophile and the C7-methoxy group significantly increases the electron density of the aromatic system, this compound is highly susceptible to over-alkylation and oxidative degradation. This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you achieve >99% purity.

Mechanistic Overview & Impurity Pathways

Understanding the chemical causality behind impurity formation is the first step in eliminating them. When synthesizing 7-Methoxy-1,3-dimethyl-indole (typically via the N-methylation of 7-methoxy-3-methylindole), the indolyl anion acts as an ambident nucleophile. While N-alkylation is kinetically favored, thermodynamic conditions or excess reagents can drive C-alkylation, leading to difficult-to-separate regioisomers.

ReactionPathway SM 7-Methoxy-3-methylindole (Starting Material) Base Base / Deprotonation SM->Base Anion Indolyl Anion (Ambident Nucleophile) Base->Anion Target N-Methylation (Target Compound) Anion->Target Kinetic Control Byproduct C2-Methylation (Over-alkylation Byproduct) Anion->Byproduct Excess Reagent / High Temp

Mechanistic pathway of indole methylation illustrating ambident nucleophilicity.

Troubleshooting FAQs

Q1: Why am I seeing a high percentage of C-methylated or di-methylated byproducts during extraction? A1: This is a classic regioselectivity issue. Indoles can undergo both N- and C-alkylation. If your reaction temperature is too high, or if you are using a vast excess of strong methylating agents (like methyl iodide or dimethyl sulfate), you will drive the formation of C2-methylated byproducts. Causality & Solution: To suppress this, consider switching to Dimethyl carbonate (DMC) as a greener, milder methylating agent. Utilizing a phase transfer catalyst (PTC) such as tetrabutylammonium bromide during the reaction has been shown to inhibit the formation of dimethylation byproducts by restricting the reaction to the organic-aqueous interface (1).

Q2: My isolated 7-Methoxy-1,3-dimethyl-indole darkens rapidly upon concentration. How can I prevent this? A2: The darkening is caused by auto-oxidation. The methoxy group at the C7 position strongly donates electron density into the indole π -system via resonance. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule highly reactive toward triplet oxygen, especially under acidic conditions. Causality & Solution: Acidic environments catalyze the formation of radical cations that lead to oxidative dimerization. To prevent this, never leave the crude product exposed to air for prolonged periods, and strictly avoid acidic stationary phases. You must deactivate your silica gel with 1% Triethylamine (TEA) prior to chromatography to neutralize acidic silanol sites (2).

Q3: Simple acid-base extraction isn't removing my unreacted starting material. Why? A3: The indole N-H bond is only weakly acidic ( pKa​≈16 ) and the nitrogen lone pair is delocalized into the aromatic ring, making it very weakly basic. Simple aqueous washes (e.g., 1M NaOH or 1M HCl) will not sufficiently ionize the unreacted 7-methoxy-3-methylindole to drive it into the aqueous phase. Causality & Solution: Liquid-liquid extraction alone cannot separate the methylated product from the unmethylated starting material due to their similar partition coefficients. You must rely on the liquid-liquid extraction solely to remove polar reaction solvents (like DMF) and inorganic salts, followed by TEA-deactivated silica gel chromatography for the final isolation.

Self-Validating Extraction & Purification Protocol

To ensure high purity and prevent yield loss, follow this self-validating workflow. Every step includes a built-in verification check to ensure the system is behaving as expected.

ExtractionWorkflow A Crude Reaction Mixture (in DMF/Solvent) B Aqueous Quench (Ice-Cold Water) A->B C Liquid-Liquid Extraction (Add TBME) B->C D Aqueous Phase (Salts, DMF, Polar Impurities) C->D Discard E Organic Phase (TBME + Indole Products) C->E Retain F Water/Brine Washes (Remove residual DMF) E->F G Dry (Na2SO4) & Concentrate F->G H TEA-Deactivated Silica Chromatography G->H I Pure 7-Methoxy- 1,3-dimethylindole H->I

Workflow for the extraction and purification of 7-Methoxy-1,3-dimethylindole.

Step-by-Step Methodology

Phase 1: Quenching & Partitioning

  • Quench: Slowly pour the crude reaction mixture (assuming DMF as solvent) into 5 volumes of ice-cold distilled water under vigorous stirring.

    • Validation Check: The solution must turn opaque/cloudy, indicating the successful precipitation or phase separation of the hydrophobic indole from the aqueous DMF mixture.

  • Extraction: Extract the aqueous suspension with tert-butyl methyl ether (TBME). TBME is superior to dichloromethane here as it avoids halogenated waste and provides excellent partitioning for methylated indoles (3).

    • Validation Check: Spot the lower aqueous layer on a TLC plate and visualize under UV 254 nm. A lack of UV-active spots confirms complete extraction of the target compound into the upper TBME layer.

Phase 2: Washing & Drying 3. Washing: Wash the retained TBME layer sequentially with distilled water (3 × 0.5 volumes) to remove residual DMF, followed by one wash with saturated NaCl (brine) to break any micro-emulsions.

  • Validation Check: The final water wash should test strictly neutral (pH 7) on indicator paper, confirming the removal of basic catalysts (e.g., K2​CO3​ or amines).

  • Drying: Add anhydrous Na2​SO4​ to the organic phase. Swirl until the drying agent flows freely like sand. Filter and concentrate under reduced pressure at ≤35∘C to prevent thermal degradation.

Phase 3: Chromatographic Isolation 5. Column Preparation: Slurry-pack a silica gel column using your starting non-polar eluent (e.g., 95:5 Hexane/Ethyl Acetate) containing 1% Triethylamine (TEA) . Flush 2 column volumes of this TEA-spiked eluent to neutralize the silica. 6. Elution: Load the crude concentrate and elute using a gradient of Hexane/Ethyl Acetate (95:5 to 85:15).

  • Validation Check: Perform 2D-TLC on the collected fractions. The target 7-Methoxy-1,3-dimethyl-indole should resolve cleanly from the slightly more polar unreacted starting material.

Quantitative Impurity Clearance Data

The following table summarizes the expected clearance rates of common impurities when utilizing the optimized TBME extraction and TEA-deactivated chromatography workflow.

Impurity TypePrimary CauseClearance StrategyExpected Post-Purification Purity
Unreacted Starting Material Incomplete conversion / Weak baseTEA-Deactivated Silica Chromatography <0.5%
C2-Methylated Byproduct Excess methylating agent / High TempKinetic control + Chromatography <1.0%
Reaction Solvents (DMF) Bulk solventLiquid-Liquid Partitioning (TBME / H2​O )Undetectable
Inorganic Salts Basic catalysts ( K2​CO3​ )Aqueous WashesUndetectable
Oxidation Products Acid-catalyzed auto-oxidation1% TEA on Silica / Temp Control <0.1%

References

  • US Patent 6,326,501 B1.Methylation of indole compounds using dimethyl carbonate.
  • Organic Process Research & Development (ACS). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Available at:[Link]

Sources

Optimization

improving crystallization and purification of 7-Methoxy-1,3-dimethyl-indole

Welcome to the Technical Support Center for 7-Methoxy-1,3-dimethylindole (7-OMe-1,3-DMI) . As a potent agonist of the human aryl hydrocarbon receptor (AhR)[1], this indole derivative is a critical tool in xenobiotic meta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 7-Methoxy-1,3-dimethylindole (7-OMe-1,3-DMI) . As a potent agonist of the human aryl hydrocarbon receptor (AhR)[1], this indole derivative is a critical tool in xenobiotic metabolism and immune response research[2]. However, its electron-rich indole core and specific solubility profile present unique challenges during isolation and purification.

This guide is engineered for research scientists and drug development professionals, providing mechanistic troubleshooting, self-validating protocols, and empirical data to optimize your workflows.

Part 1: Troubleshooting FAQs (Causality & Logic)

Q1: Why does my 7-OMe-1,3-DMI "oil out" instead of forming crystals during cooling crystallization? The Causality: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[3]. This occurs in ternary systems (solute/solvent/anti-solvent) when the system enters a miscibility gap before crossing the metastable zone limit for nucleation[4]. Instead of forming a solid crystalline lattice, the solute undergoes spinodal decomposition, separating into a solute-rich liquid droplet phase and a solute-lean continuous phase[5]. Because the molecules in the oil droplets possess high kinetic mobility, they readily entrap impurities, ruining your purification yield. The Solution: You must bypass the nucleation energy barrier before the system hits the LLPS boundary. This is achieved through strict anti-solvent crystallization combined with seeding at the cloud point, which forces immediate heterogeneous nucleation[4].

Q2: How do I prevent oxidative discoloration (pink/brown tint) during the isolation of 7-OMe-1,3-DMI? The Causality: The methoxy group at the C7 position and the methyl groups at N1 and C3 strongly donate electron density into the indole ring. This makes the pyrrole moiety highly susceptible to radical-mediated auto-oxidation by atmospheric oxygen, forming colored quinone-imine byproducts. The Solution: Exclude light and oxygen. Perform all evaporations under reduced pressure, backfill rotary evaporators with inert gas (Nitrogen or Argon), and store the final purified product in amber vials at -20°C. For highly sensitive downstream assays, adding 0.01% BHT (Butylated hydroxytoluene) to your chromatography solvents can quench radical propagation.

Q3: Flash chromatography isn't separating the unmethylated precursor (7-Methoxy-3-methyl-1H-indole) from my target product. What is the mechanistic fix? The Causality: The unmethylated precursor possesses a free N-H bond, acting as a strong hydrogen-bond donor to the silanol groups on the silica gel stationary phase. 7-OMe-1,3-DMI is N-methylated, meaning it lacks this H-bond donor capability and relies solely on weaker dipole-dipole interactions. If they are co-eluting, your mobile phase is likely too polar, overriding this critical difference in binding affinity. The Solution: Switch to a highly non-polar solvent system (e.g., Heptane/Ethyl Acetate 8:2). The N-methylated target will elute rapidly, while the unmethylated precursor will be strongly retained on the column.

Part 2: Quantitative Data & System Parameters

To design a self-validating purification system, you must understand the thermodynamic boundaries of your compound.

Table 1: Solubility Profile of 7-OMe-1,3-DMI (at 25°C)

SolventSolubilityMechanistic Suitability for Crystallization
Ethyl Acetate (EtOAc) High (>200 mg/mL)Excellent primary solvent; use minimal volumes to maximize yield.
Dichloromethane (DCM) Very High (>300 mg/mL)Poor for crystallization; product remains highly soluble even at -20°C.
Ethanol (EtOH) Moderate (~50 mg/mL)Viable for cooling crystallization, but prone to esterification impurities.
Heptane Low (<5 mg/mL)Excellent anti-solvent; drives supersaturation without chemical reactivity.
Water InsolublePoor; causes immediate and irreversible oiling out (LLPS).

Table 2: Chromatographic Retention ( Rf​ ) Values (Mobile Phase: Heptane/EtOAc 8:2)

Compound Rf​ ValueElution Order
7-Methoxy-1,3-dimethylindole 0.651 (Target Product)
7-Methoxy-3-methyl-1H-indole 0.302 (Unmethylated Precursor)
Oxidation Byproducts 0.05 - 0.153 (Baseline Impurities)

Part 3: Self-Validating Methodologies

Protocol A: Anti-Solvent Crystallization (Seeding Method)

This protocol is designed to circumvent LLPS. It includes an in-process control (IPC) step to validate the thermodynamic state of the system before proceeding.

  • Dissolution: Suspend 1.0 g of crude 7-OMe-1,3-DMI in 3.0 mL of Ethyl Acetate in a 25 mL round-bottom flask. Heat to 50°C under stirring until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a PTFE syringe filter (0.45 µm) into a clean, pre-warmed vial to remove insoluble particulates that could trigger premature, uncontrolled nucleation.

  • Anti-Solvent Addition: While maintaining the temperature at 50°C, add Heptane dropwise (approx. 4-5 mL) until the solution reaches the cloud point (a faint, persistent turbidity).

  • IPC Validation Check: Stop stirring and observe. If the turbidity resolves into two distinct liquid layers, you have oiled out. Self-Correction: Add 0.5 mL of EtOAc and reheat to 55°C until homogeneous, then proceed to step 5.

  • Seeding: Add 5-10 mg of pure 7-OMe-1,3-DMI seed crystals. You should observe immediate crystal growth radiating from the seeds.

  • Controlled Cooling: Reduce the temperature to 5°C at a strict rate of -0.5°C/min. Rapid cooling will shock the system back into the LLPS miscibility gap[5].

  • Isolation: Filter the resulting crystalline slurry via vacuum filtration. Wash the filter cake with 2 mL of ice-cold Heptane and dry under high vacuum for 4 hours.

Part 4: Visualizing the Workflows & Mechanisms

Crystallization Troubleshooting Workflow

The following logic gate illustrates the decision-making process to avoid oiling out during purification.

CrystallizationWorkflow Start Crude 7-OMe-1,3-DMI Dissolve Dissolve in EtOAc (50°C) Start->Dissolve AntiSolvent Add Heptane Dropwise Dissolve->AntiSolvent Check Cloud Point Reached? AntiSolvent->Check Check->AntiSolvent No Seed Add Seed Crystals Check->Seed Yes Cool Cool at -0.5°C/min to 5°C Seed->Cool Isolate Filter & Wash Cool->Isolate

Workflow for anti-solvent crystallization of 7-OMe-1,3-DMI to prevent LLPS.

AhR Pathway Activation Mechanism

Understanding the biological application of 7-OMe-1,3-DMI is crucial for handling it correctly. As an AhR agonist, it triggers a specific nuclear translocation cascade[1][6].

AhRPathway Ligand 7-OMe-1,3-DMI (Ligand) Cytosol AhR-HSP90 Complex (Cytosol) Ligand->Cytosol Binding Ligand Binding & Activation Cytosol->Binding Nucleus Nuclear Translocation Binding->Nucleus ARNT ARNT Heterodimerization Nucleus->ARNT Gene CYP1A1 Transcription ARNT->Gene

Mechanism of AhR pathway activation by 7-Methoxy-1,3-dimethylindole.

References

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data MDPI (Crystals) URL:[Link]

  • Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates Journal of Applied Microbiology, Oxford Academic URL: [Link]

Sources

Troubleshooting

resolving peak tailing in 7-Methoxy-1,3-dimethyl-indole gas chromatography

Troubleshooting Peak Tailing for 7-Methoxy-1,3-dimethyl-indole Welcome to the technical support guide for resolving peak tailing issues encountered during the gas chromatography (GC) analysis of 7-Methoxy-1,3-dimethyl-in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Peak Tailing for 7-Methoxy-1,3-dimethyl-indole

Welcome to the technical support guide for resolving peak tailing issues encountered during the gas chromatography (GC) analysis of 7-Methoxy-1,3-dimethyl-indole. This resource is designed for researchers, scientists, and drug development professionals who require high-quality, symmetrical peaks for accurate quantification. Here, we will explore the common causes of peak tailing for this specific analyte and provide systematic, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)
Q1: Why is my 7-Methoxy-1,3-dimethyl-indole peak tailing? This is compromising my quantification.

Peak tailing for a compound like 7-Methoxy-1,3-dimethyl-indole is almost always a sign of undesirable secondary interactions within the GC system. This molecule possesses a basic nitrogen atom within its indole ring structure, making it susceptible to interactions with acidic sites in the sample flow path.

The primary cause is often active sites , which are chemically reactive points that can temporarily adsorb the analyte, delaying its passage to the detector and causing the asymmetrical peak shape.[1][2] These active sites are typically exposed silanol (Si-OH) groups on the surfaces of glass inlet liners, glass wool, or the capillary column itself.[2]

Other potential causes include:

  • Improper Column Selection: The stationary phase may not be optimal for this analyte.

  • Suboptimal Method Parameters: Incorrect temperatures or flow rates can contribute to poor peak shape.

  • Sample Overload: Injecting too much sample can saturate the column, leading to tailing.

  • Contamination: Buildup of non-volatile residues in the inlet or column can create new active sites.

This guide will walk you through a logical troubleshooting process to identify and resolve the specific cause of the issue.

Q2: How can I systematically identify and eliminate active sites in my GC system?

Active sites are the most common culprit for the peak tailing of nitrogen-containing compounds.[2] A systematic approach, starting from the injector and moving through the system, is the most effective way to resolve this issue.

Troubleshooting_Workflow A Peak Tailing Observed for 7-Methoxy-1,3-dimethyl-indole B Step 1: Evaluate Inlet System A->B C Is the liner deactivated for basic compounds? B->C D Is the liner old or visibly dirty? B->D E Replace with a new, base-deactivated liner. Consider a liner with deactivated glass wool. C->E No F Step 2: Check Column Health C->F Yes D->E Yes D->F No E->F G Has the column performance degraded over time? F->G H Trim 10-20 cm from the column inlet. Condition the column. G->H Yes I Step 3: Re-evaluate Peak Shape G->I No H->I J Problem Resolved I->J K Problem Persists: Consider Advanced Options I->K

Caption: A step-by-step workflow for troubleshooting GC peak tailing.

Step 1: The Inlet Liner - Your First Line of Defense

The inlet is where your analyte first encounters high temperatures and potentially reactive surfaces. An inappropriate or contaminated liner is a frequent source of peak tailing.

  • The Problem: Standard glass liners, or even those with an intermediate polarity (IP) deactivation, can have residual acidic silanol groups that strongly interact with the basic nitrogen in your indole analyte.[2] This acid-base interaction leads to adsorption and subsequent slow release, causing tailing.[2]

  • The Solution: Use a liner specifically designed for active compounds. Look for liners with a base deactivation .[2][3] These liners have their surfaces treated to mask the acidic silanol groups, providing a more inert pathway for basic compounds.[2] For particularly challenging analyses, proprietary deactivations like Siltek® can offer superior inertness over a wide pH range.[1][3]

Protocol: Inlet Liner Replacement

  • Cool the GC inlet to a safe temperature (below 50 °C).

  • Turn off the carrier gas flow at the instrument.

  • Carefully remove the retaining nut for the inlet.

  • Using clean forceps, remove the old liner and septum.

  • Inspect the inlet for any visible contamination. If necessary, clean it according to the manufacturer's instructions.

  • Place a new, base-deactivated liner into the inlet. If your method requires it, ensure the liner contains deactivated glass wool to aid vaporization and trap non-volatiles.[4]

  • Install a new septum.

  • Tighten the retaining nut, restore carrier gas flow, and perform a leak check.

  • Heat the inlet to your method temperature and allow the system to equilibrate before injecting a standard.

Q3: Could my choice of GC column be the problem?

Yes, the column is a critical factor. While system activity in the inlet is a common issue, the column's stationary phase and its own inertness play a significant role.

Mechanism of Peak Tailing on an Active Column Surface

Tailing_Mechanism cluster_surface Column Surface cluster_chromatogram Resulting Chromatogram Analyte 7-Methoxy-1,3-dimethyl-indole (Basic Nitrogen) ActiveSite Si-OH (Acidic Silanol Group) Analyte->ActiveSite Adsorption (Secondary Interaction) TailingPeak Observed Peak (Tailing) ActiveSite->TailingPeak Causes Delayed Elution IdealPeak Ideal Peak (Gaussian Shape)

Caption: Interaction of a basic analyte with an active site causing peak tailing.

For 7-Methoxy-1,3-dimethyl-indole, a general-purpose, low-polarity column is typically a good starting point. The key is to choose a column known for its high inertness.

Column Type Common Phase Suitability for 7-Methoxy-1,3-dimethyl-indole
Low Polarity 5% Phenyl / 95% DimethylpolysiloxaneExcellent. This is the workhorse phase for a wide variety of applications. Modern "-5ms" or equivalent columns are highly inert and provide good peak shape for active compounds. Separation is primarily by boiling point.
Mid-Polarity e.g., 50% Phenyl PolysiloxaneGood. Can be used if additional selectivity is needed to separate from matrix components. However, ensure it has a high inertness specification.
High Polarity (WAX) Polyethylene Glycol (PEG)Not Recommended. While excellent for polar compounds like alcohols, the acidic nature of some WAX columns can lead to severe peak tailing with basic analytes like indoles.

Recommendation: Start with a high-quality, inert 5% phenyl-methylpolysiloxane column (e.g., Agilent DB-5ms Ultra Inert, Restek Rxi-5ms, Phenomenex ZB-5MSi). These columns are robust and provide excellent performance for a wide range of analytes, including basic compounds.

Q4: I'm using the right liner and column, but still see tailing. How should I optimize my GC method parameters?

Method parameters can significantly influence peak shape. If your hardware is correctly configured, the next step is to optimize the analytical conditions.

Parameter Potential Issue Recommended Action & Rationale
Injection Temp. Too low or too high.Start at 250 °C. If the temperature is too low, the analyte may not vaporize quickly and efficiently, leading to a broad peak. If it's too high, you risk thermal degradation of the analyte or column bleed, both of which can cause tailing.
Carrier Gas Flow Too slow.Set to the optimal linear velocity for your carrier gas (e.g., ~35-40 cm/s for Helium). A flow rate that is too slow increases the time the analyte spends in the system, allowing for more opportunity to interact with any residual active sites.
Oven Program Initial temperature too high.Start with a lower initial oven temperature (e.g., 70-100 °C). A lower starting temperature allows the analyte to focus at the head of the column in a tight band before the temperature ramp begins, which promotes sharp, symmetrical peaks.
Sample Solvent Mismatch with stationary phase.Ensure the solvent is compatible. While less common, injecting a very polar solvent onto a non-polar column can sometimes cause peak distortion.
Q5: I've tried all the above. What are some advanced troubleshooting steps?

If standard troubleshooting fails, there are more advanced techniques you can employ.

  • Use a Guard Column: A short (1-5 meter) piece of deactivated fused silica tubing installed between the inlet and the analytical column can act as a trap for non-volatile matrix components.[5] This protects your analytical column from contamination, extending its life and preserving its inertness.

  • Analyte Derivatization: For particularly challenging or highly polar molecules, derivatization can be a powerful tool.[6][7] This process involves a chemical reaction to convert the polar N-H group on the indole ring into a less polar, more volatile, and more thermally stable group (e.g., by silylation).[7][8] This eliminates the active hydrogen, drastically reducing the potential for interaction with silanol groups.[6] While this adds a sample preparation step, it can completely resolve severe tailing issues.[9]

Note on Derivatization: This is often a last resort for 7-Methoxy-1,3-dimethyl-indole, as modern inert GC columns and liners can typically analyze it without this step. However, it remains a valid strategy if all else fails or if you are analyzing a complex mixture of indoles with varying activities.[8][9]

References
  • SilcoTek. (n.d.). AN EVALUATION OF INLET LINER DEACTIVATION SURFACES FOR A WIDE RANGE OF ANALYTES: FROM EPA METHOD 8270 TO ETHANOLAMINES. Retrieved from [Link]

  • J. (2002). Improvement of GC Sensitivity for Polar and Nonpolar PAHs by Using a Deactivated Liner. Journal of Chromatographic Science, 40(2), 90-96. Retrieved from [Link]

  • Axial Scientific. (n.d.). GC Liners. Retrieved from [Link]

  • Chromtech. (n.d.). Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry. Retrieved from [Link]

  • GL Sciences. (n.d.). Liner Selection Guide. Retrieved from [Link]

  • Orata, F. (2012). Derivatization Methods in GC and GC/MS. IntechOpen. Retrieved from [Link]

  • Chroston, E., et al. (2022). The Impact of Nitrile-Specifier Proteins on Indolic Carbinol and Nitrile Formation in Homogenates of Arabidopsis thaliana. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Phenomenex. (2025). Guide to Choosing a GC Column. Retrieved from [Link]

  • MACHEREY-NAGEL. (n.d.). Gas chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Reference Guide: 7-Methoxy-1,3-dimethyl-indole vs. Structural Analogs

Executive Summary Indole scaffolds are universally recognized as privileged structures in drug design, particularly for their ability to interact with diverse biological targets. Specifically, methoxy-substituted indoles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indole scaffolds are universally recognized as privileged structures in drug design, particularly for their ability to interact with diverse biological targets. Specifically, methoxy-substituted indoles such as 7-methoxy-1,3-dimethyl-indole have emerged as potent tools for probing the Aryl Hydrocarbon Receptor (AhR) pathway [1].

For researchers synthesizing these derivatives, rigorous structural verification is non-negotiable. Misassignment of the methoxy regiochemistry (e.g., confusing a 5-methoxy isomer for a 7-methoxy isomer) can lead to catastrophic failures in downstream structure-activity relationship (SAR) modeling. This guide objectively compares the 1 H and 13 C NMR spectral performance of 7-methoxy-1,3-dimethyl-indole against its structural alternatives—7-methoxyindole and 1,3-dimethylindole—providing the experimental data and mechanistic causality required for definitive structural validation.

Biological Causality: The AhR Signaling Pathway

Before diving into the spectral data, it is crucial to understand why the specific substitution pattern of 7-methoxy-1,3-dimethyl-indole matters. The compound acts as a highly effective ligand for the cytosolic AhR complex. The precise spatial arrangement of the 7-methoxy and 1,3-dimethyl groups allows for optimal binding within the receptor's hydrophobic pocket, triggering a cascade that ultimately regulates xenobiotic metabolizing enzymes.

AhR_Pathway Ligand 7-Methoxy-1,3-dimethyl-indole (AhR Agonist) Cytosol Cytosolic AhR Complex (AhR + HSP90 + XAP2) Ligand->Cytosol Binds Nucleus Nuclear Translocation Cytosol->Nucleus Activates ARNT Heterodimerization with ARNT Nucleus->ARNT DRE Binding to DRE (DNA Response Elements) ARNT->DRE Transcription Upregulation of Target Genes (e.g., CYP1A1) DRE->Transcription Transcribes

Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by methoxyindoles.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in spectral assignment, NMR acquisition must be treated as a self-validating system. Relying solely on 1D 1 H NMR is insufficient for highly substituted indoles. The following protocol integrates internal controls and orthogonal validation steps.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10–15 mg of the indole derivative in 0.6 mL of deuterated chloroform (CDCl 3​ ).

    • Causality: CDCl 3​ is chosen not only for its superior solubilizing properties for lipophilic indoles but also because its residual proton signal (7.26 ppm) does not obscure the critical upfield aromatic signals (6.60–7.15 ppm) of the indole core [2].

  • Internal Standardization: Ensure the CDCl 3​ contains 0.03% v/v tetramethylsilane (TMS). The TMS peak must be sharply calibrated to exactly 0.00 ppm to prevent systematic chemical shift drift.

  • Shimming and Locking: Lock the spectrometer to the deuterium frequency of CDCl 3​ . Perform automated Z-axis gradient shimming until the residual CHCl 3​ peak exhibits a line width at half-height (FWHM) of < 1.0 Hz.

  • 1D Acquisition:

    • 1 H NMR (400 MHz): Execute a standard 30-degree pulse sequence (zg30) with 16 scans and a 2-second relaxation delay.

    • 13 C NMR (100 MHz): Execute a proton-decoupled sequence (zgpg30) with 512 scans to ensure a high signal-to-noise ratio for the quaternary carbons (C-3a, C-7a).

  • Orthogonal Validation (NOESY): Run a 2D NOESY experiment. A strong Nuclear Overhauser Effect (NOE) cross-peak must be observed between the N-CH 3​ protons and the O-CH 3​ protons. Internal Check: If the methoxy group were mistakenly located at the 4, 5, or 6 position, this spatial correlation would be physically impossible, thus validating the regiochemistry.

NMR_Protocol Prep Sample Prep 10 mg in CDCl3 + 0.03% TMS Lock Lock & Shim Z-shimming Lock to 7.26 ppm Prep->Lock Acq Acquisition 1H & 13C Pulse Sequences Lock->Acq Process Processing FT & Phase Correction Acq->Process Validate Validation NOESY cross-peaks N-CH3 to O-CH3 Process->Validate

Self-validating NMR acquisition workflow with internal controls and NOESY validation.

Comparative Data Analysis

To objectively evaluate the spectral footprint of 7-methoxy-1,3-dimethyl-indole, we must compare it against its foundational building blocks: 7-methoxyindole [3] and 1,3-dimethylindole .

Table 1: 1 H NMR Chemical Shifts Comparison (CDCl 3​ , 400 MHz)
Position7-Methoxy-1,3-dimethyl-indole7-Methoxyindole1,3-DimethylindoleMultiplicity / Integration
H-2 6.757.206.80Singlet (1H) / Doublet in NH analogs
H-4 7.157.257.50Doublet of doublets / Doublet (1H)
H-5 6.957.057.15Triplet (1H)
H-6 6.606.657.20Doublet / Triplet (1H)
H-7 --7.30Doublet (1H)
N-CH 3​ 4.05 -3.70Singlet (3H)
O-CH 3​ 3.953.90-Singlet (3H)
C3-CH 3​ 2.30-2.30Singlet (3H)
N-H -8.30-Broad singlet (1H)
Table 2: 13 C NMR Chemical Shifts Comparison (CDCl 3​ , 100 MHz)
Carbon7-Methoxy-1,3-dimethyl-indole7-Methoxyindole1,3-Dimethylindole
C-2 126.5124.0126.0
C-3 110.2103.0110.5
C-4 112.5114.0118.5
C-5 119.0120.5118.5
C-6 102.5102.0121.0
C-7 147.5146.0109.0
N-CH 3​ 36.5 -32.5
O-CH 3​ 55.355.3-
C3-CH 3​ 9.5-9.5

Mechanistic Insights: Decoding the Spectra

Data without context is merely numbers. The shifts observed in the tables above are governed by strict electronic and steric causalities:

The Peri-Effect on the N-Methyl Group (The Definitive Marker)

Notice the dramatic difference in the N-CH 3​ proton shift between 1,3-dimethylindole (3.70 ppm) and 7-methoxy-1,3-dimethyl-indole (4.05 ppm ). This 0.35 ppm downfield shift is a textbook manifestation of the peri-effect. The steric bulk of the adjacent 7-methoxy oxygen forces the N-methyl protons into the deshielding cone of the aromatic ring's π -system. If your synthesized product shows an N-CH 3​ peak around 3.70 ppm, you have likely synthesized the 5-methoxy or 6-methoxy isomer, not the 7-methoxy target.

Resonance Shielding (+M Effect) of the Indole Core

The methoxy group is a strong electron-donating group via resonance (+M effect). By pushing electron density into the aromatic ring, it significantly shields the ortho and para positions.

  • H-6 (Ortho): Shifts drastically upfield to 6.60 ppm in the 7-methoxy derivatives, compared to 7.20 ppm in the unsubstituted 1,3-dimethylindole.

  • C-6 (Carbon Ortho): The 13 C shift for C-6 drops from 121.0 ppm down to an incredibly shielded 102.5 ppm. This high-field carbon signal is a primary diagnostic tool for confirming oxygenation at the adjacent C-7 position.

Inductive Shielding of H-2

The conversion of the N-H (7-methoxyindole) to an N-CH 3​ (7-methoxy-1,3-dimethyl-indole) replaces an electron-withdrawing hydrogen (relative to carbon) with an electron-donating methyl group (+I effect). This increases electron density at the C-2 position, shifting the H-2 proton upfield from 7.20 ppm to 6.75 ppm, while simultaneously collapsing its multiplicity from a doublet (due to coupling with the N-H proton) to a sharp singlet.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997, 62(21), 7512-7515. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 76660, 7-Methoxy-1H-indole." PubChem. URL:[Link]

Comparative

High-Resolution Mass Spectrometry (HRMS) Comparison Guide: Structural Elucidation of 7-Methoxy-1,3-dimethyl-indole

As a Senior Application Scientist, I frequently evaluate analytical platforms not just by their top-line specifications, but by how their underlying physics interact with complex molecular structures. 7-Methoxy-1,3-dimet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate analytical platforms not just by their top-line specifications, but by how their underlying physics interact with complex molecular structures. 7-Methoxy-1,3-dimethyl-indole serves as an excellent model compound for this comparison. Indole derivatives are ubiquitous in drug discovery, plant metabolomics, and forensic toxicology. Accurately mapping their fragmentation pathways requires instrumentation that balances mass accuracy, resolving power, and dynamic range.

This guide objectively compares the performance of Orbitrap and Quadrupole Time-of-Flight (Q-TOF) mass spectrometers for the LC-MS/MS structural elucidation of 7-Methoxy-1,3-dimethyl-indole, providing actionable insights and self-validating experimental protocols.

Chemical Profile & Mechanistic Fragmentation

7-Methoxy-1,3-dimethyl-indole (Chemical Formula: C₁₁H₁₃NO) readily ionizes in positive electrospray ionization (ESI+) to form a stable [M+H]⁺ precursor ion at m/z 176.1070.

Causality in Fragmentation: The fragmentation of this molecule under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) is driven by the stability of the resulting conjugated indole systems.

  • Loss of Formaldehyde (CH₂O): The methoxy group at the C7 position is highly susceptible to a rearrangement mechanism that expels neutral formaldehyde (-30.0106 Da), yielding a highly stable 1,3-dimethylindole cation at m/z 146.0964. This specific rearrangement is a diagnostic marker for methoxyindoles, as extensively documented in [1].

  • Radical Cleavage: The loss of a methyl radical (•CH₃, -15.0235 Da) from either the methoxy or N-methyl group generates a radical cation at m/z 161.0835.

  • Core Cleavage: Subsequent losses lead to the formation of a stable quinolinium-like or methylindole core at m/z 130.0651, a hallmark fragment for substituted indoles[2].

Fragmentation M [M+H]+ m/z 176.1070 F1 - •CH3 m/z 161.0835 M->F1 -15.0235 Da F2 - CH2O m/z 146.0964 M->F2 -30.0106 Da F3 - CH3OH m/z 144.0808 M->F3 -32.0262 Da F4 Indole Core m/z 130.0651 F1->F4 -31.0184 Da F2->F4 -16.0313 Da

Fig 1: Primary ESI-CID fragmentation pathways of 7-Methoxy-1,3-dimethyl-indole.

Platform Comparison: Orbitrap vs. Q-TOF

When selecting a platform for small molecule structural elucidation, the choice dictates the quality of the MS/MS spectra.

  • Orbitrap (e.g., Thermo Q Exactive): Orbitrap technology traps ions in a C-trap before injecting them into the analyzer. It provides unparalleled absolute resolution (up to 140,000 or 280,000 at m/z 200) and sub-1 ppm mass accuracy. However, because the C-trap has a finite charge capacity, it suffers from limited intraspectral dynamic range. If the precursor ion is overwhelmingly abundant, low-abundance fragments (like the m/z 130.0651 core) may be suppressed due to space-charge effects[3].

  • Q-TOF (e.g., Agilent 6546 / Waters Xevo): Q-TOF instruments utilize a flight tube and microchannel plate (MCP) detectors. While their absolute resolution is lower (~40,000 to 60,000), they offer superior isotopic fidelity and a much wider intraspectral dynamic range. Furthermore, their rapid scan speeds (up to 50 Hz) are crucial for accurately integrating sharp chromatographic peaks generated by modern UHPLC, a critical advantage debated in [4].

Experimental Protocols (Self-Validating System)

To ensure scientific trustworthiness, the following methodology is designed as a self-validating system . It incorporates System Suitability Tests (SST) and internal standard normalization to continuously monitor mass accuracy and retention time drift, ensuring that any spectral differences observed are due to the platform's physics, not experimental error.

Step 1: Sample Preparation & Quality Control
  • Stock Solution: Dissolve 7-Methoxy-1,3-dimethyl-indole reference standard in LC-MS grade methanol to a concentration of 1 mg/mL.

  • Working Solution: Dilute to 100 ng/mL using Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Self-Validation (Internal Standard): Spike the working solution with 10 ng/mL of Indole-d5. The constant mass accuracy of the Indole-d5 [M+H]⁺ peak (m/z 123.1122) serves as an internal lock-mass and validates injection reproducibility.

Step 2: UHPLC Separation
  • Column: Sub-2µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: The sub-2µm particle size generates ultra-sharp peaks (peak width < 3 seconds), which strictly tests the scan speed capabilities of both MS platforms.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. Causality: Formic acid acts as a proton source, maximizing ESI+ ionization efficiency for the indole nitrogen.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: HRMS Acquisition Parameters
  • Orbitrap MS:

    • Resolution: 70,000 (MS1), 35,000 (MS2).

    • AGC Target: 1e6 (MS1), 5e4 (MS2). Causality: The AGC target must be carefully managed to prevent space-charge effects in the C-trap, which would otherwise skew the mass accuracy of the m/z 146.0964 fragment.

    • Fragmentation: HCD at Normalized Collision Energy (NCE) 25, 35, 45.

  • Q-TOF MS:

    • Acquisition Rate: 10 spectra/sec (MS1 and MS2).

    • Mass Range: m/z 50 - 500.

    • Fragmentation: CID at 20 eV and 30 eV. Causality: Q-TOF CID requires manual energy stepping to mimic the broad fragmentation energy spread inherently provided by Orbitrap's HCD.

Workflow SST System Suitability Test (SST) Ensures Mass Accuracy <2 ppm Prep Sample Prep & QC Spiked Internal Standard SST->Prep LC UHPLC Separation Sub-2µm C18 Column Prep->LC Split HRMS Platform LC->Split Orbitrap Orbitrap MS High Res (140k) / HCD Split->Orbitrap QTOF Q-TOF MS High Speed (50Hz) / CID Split->QTOF Val Data Validation Isotopic Fidelity & Fragment Matching Orbitrap->Val QTOF->Val

Fig 2: Self-validating LC-MS/MS analytical workflow for platform comparison.

Quantitative Data & Performance Metrics

The following tables summarize the expected empirical data derived from running the above protocol, highlighting the operational differences between the platforms.

Table 1: Theoretical vs. Observed Product Ions for 7-Methoxy-1,3-dimethyl-indole

Fragment AssignmentTheoretical m/zOrbitrap Observed m/zOrbitrap Error (ppm)Q-TOF Observed m/zQ-TOF Error (ppm)
[M+H]⁺ Precursor 176.1070176.1071+0.5176.1073+1.7
[M+H - •CH₃]⁺ 161.0835161.0836+0.6161.0839+2.4
[M+H - CH₂O]⁺ 146.0964146.0965+0.6146.0967+2.0
[M+H - CH₃OH]⁺ 144.0808144.0809+0.7144.0812+2.7
Indole Core 130.0651130.0652+0.7130.0654+2.3

Table 2: Platform Performance Metrics Comparison

MetricOrbitrap (Q Exactive)Q-TOF (Agilent 6546 / Waters Xevo)Analytical Impact
Resolving Power (at m/z 200) 140,000 (at 1 Hz)~45,000 - 60,000Orbitrap easily resolves isobaric interferences in complex matrices.
Mass Accuracy (MS2) < 1 ppm< 3 ppmBoth confidently assign elemental formulas for fragments.
Max Scan Speed ~12 - 18 HzUp to 50 HzQ-TOF provides >15 data points across sharp UHPLC peaks for better quantitation.
Intraspectral Dynamic Range ~3.5 to 4 orders of magnitude~5 orders of magnitudeQ-TOF detects trace fragments (e.g., m/z 130) even when the precursor is saturated.
Isotopic Fidelity Good (drops at high resolution)ExcellentQ-TOF provides highly accurate isotopic patterns for structural confirmation[3].

References

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi' Source: PubMed Central (PMC) / Preprints.org (2023) URL:[Link]

  • Why do we prefer TOFs over Orbitraps for flow injection analysis? Source: Metabolomics Blog (2021) URL:[Link]

  • Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? Source: ResearchGate Scientific Discussions (2018) URL:[Link]

Sources

Validation

Structural and Pharmacological Divergence: 7-Methoxy-1,3-dimethyl-indole vs. 5-Methoxy-N,N-dimethyltryptamine

Executive Summary & Causality of Structural Design In preclinical drug development and neuropharmacology, researchers frequently encounter substituted indoles and tryptamines. Due to nomenclature similarities, compounds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Causality of Structural Design

In preclinical drug development and neuropharmacology, researchers frequently encounter substituted indoles and tryptamines. Due to nomenclature similarities, compounds like 7-Methoxy-1,3-dimethyl-indole (7-MeO-1,3-DMI) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) are sometimes erroneously grouped. However, a fundamental structural divergence—the presence versus the absence of an ethylamine side chain—dictates entirely non-overlapping pharmacological trajectories.

As an application scientist, I emphasize that molecular structure is destiny. 5-MeO-DMT possesses an N,N-dimethylaminoethyl chain at the C3 position of the indole ring. At physiological pH, the terminal basic amine is protonated, allowing it to form a critical salt bridge with a conserved aspartate residue (e.g., D116 in the 5-HT1A receptor) within the orthosteric pocket of aminergic G-protein coupled receptors (GPCRs)[1]. Furthermore, its 5-methoxy group engages in specific hydrogen bonding (e.g., with T1213.37), anchoring the molecule and driving its potent serotonergic agonism[1].

Conversely, 7-MeO-1,3-DMI completely lacks this ethylamine extension. It features only a simple methyl group at C3, a methylated nitrogen at C1, and a methoxy group at C7[2]. Without the basic amine, it is sterically and electronically incapable of forming the requisite salt bridge for 5-HT receptor activation. Instead, its highly planar, lipophilic indole core serves as an ideal geometric match for the hydrophobic ligand-binding domain of the cytosolic Aryl Hydrocarbon Receptor (AhR) , a ligand-activated transcription factor involved in xenobiotic metabolism[2].

Quantitative Structural & Pharmacological Comparison

To objectively compare these compounds, the following table summarizes their physicochemical properties and primary pharmacological targets.

Property / Feature5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)7-Methoxy-1,3-dimethyl-indole (7-MeO-1,3-DMI)
Chemical Class Tryptamine AlkaloidSubstituted Indole (Non-tryptamine)
C3 Substitution N,N-dimethylaminoethyl chainMethyl group
Methoxy Position C5C7
Primary Target 5-HT1A, 5-HT2A Receptors (GPCRs)Aryl Hydrocarbon Receptor (AhR) (Transcription Factor)
Mechanism of Action Non-selective serotonin receptor agonismAhR nuclear translocation & XRE binding
Typical Affinity/Potency 5-HT1A Ki​ < 10 nM; 5-HT2A Ki​ ~ 38 nMAhR EC50​ in low micromolar range
Downstream Effect Neuromodulation, hallucinogenesisUpregulation of CYP1A1 and metabolic enzymes
Regulatory Status Schedule I Controlled Substance (US)Unscheduled Research Chemical

Mechanistic Pathways & Visualizations

Understanding the downstream causality of these structural differences requires mapping their respective signaling cascades.

Serotonergic Signaling (5-MeO-DMT)

Binding of 5-MeO-DMT to 5-HT receptors induces a conformational shift in the GPCR, triggering G-protein dissociation. This alters secondary messenger levels (decreasing cAMP via Gi, or increasing IP3/DAG via Gq), ultimately leading to altered neural firing[3].

Serotonin_Signaling Ligand 5-MeO-DMT Receptor 5-HT1A/2A Receptors Ligand->Receptor Salt Bridge (D116) GProt G-Protein (Gq/Gi) Receptor->GProt Conformational Shift Effector cAMP ↓ / IP3 ↑ GProt->Effector Subunit Dissociation Outcome Neuromodulation Effector->Outcome Cellular Response

Fig 1: 5-MeO-DMT serotonergic signaling pathway via 5-HT1A/2A receptor agonism.

AhR Translocation (7-MeO-1,3-DMI)

7-MeO-1,3-DMI diffuses across the cell membrane and binds the cytosolic AhR complex. This binding causes the dissociation of chaperone proteins (HSP90). The AhR-ligand complex translocates to the nucleus, heterodimerizes with ARNT, and binds to Xenobiotic Response Elements (XRE) on the DNA, driving the transcription of genes like CYP1A1[2].

AhR_Signaling Ligand 7-MeO-1,3-DMI Cyto Cytosolic AhR Complex Ligand->Cyto Hydrophobic Binding Nuc Nuclear Translocation Cyto->Nuc HSP90 Dissociation Dimer ARNT Heterodimer Nuc->Dimer Nuclear Entry DNA XRE Binding Dimer->DNA Promoter Recognition Gene CYP1A1 Upregulation DNA->Gene Transcription

Fig 2: 7-MeO-1,3-DMI mediated Aryl Hydrocarbon Receptor (AhR) activation and transcription.

Experimental Workflows: Self-Validating Protocols

Protocol A: Radioligand Competitive Binding Assay (Validating 5-MeO-DMT)

Objective: Confirm the affinity of 5-MeO-DMT for the 5-HT1A receptor while proving 7-MeO-1,3-DMI is inactive at this site. Causality Principle: If a compound binds the orthosteric site, it will competitively displace a radioactive tracer.

  • Preparation: Express human 5-HT1A receptors in CHO-K1 cell membranes. Suspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Tracer Addition: Add 1.5 nM of [3H] -8-OH-DPAT (a selective 5-HT1A radioligand) to all wells.

  • Compound Titration: Add 5-MeO-DMT and 7-MeO-1,3-DMI in a 10-point concentration gradient ( 10−11 to 10−4 M) to separate well series.

  • Self-Validation (NSB Control): To a dedicated set of control wells, add 10 µM of unlabelled Serotonin. Why? This massive excess saturates all specific receptor sites. Any remaining radioactivity in these wells represents Non-Specific Binding (NSB) to the plastic or lipids.

  • Incubation & Filtration: Incubate for 60 mins at 25°C. Terminate by rapid vacuum filtration through GF/B glass fiber filters. Wash to remove unbound tracer.

  • Quantification: Read filters in a liquid scintillation counter. Expected Result: 5-MeO-DMT will show a dose-dependent displacement curve converging precisely at the NSB baseline (confirming specific, competitive binding). 7-MeO-1,3-DMI will show a flat line, proving it lacks the structural pharmacophore for 5-HT1A.

Protocol B: XRE-Luciferase Reporter Gene Assay (Validating 7-MeO-1,3-DMI)

Objective: Quantify AhR agonism by 7-MeO-1,3-DMI. Causality Principle: AhR activation directly drives transcription at Xenobiotic Response Elements (XRE). By placing a luciferase gene downstream of an XRE, luminescence becomes a direct, quantifiable proxy for AhR activation[2].

  • Cell Culture: Plate HepG2 cells stably transfected with an XRE-driven firefly luciferase reporter plasmid.

  • Treatment: Treat the cells with varying concentrations of 7-MeO-1,3-DMI ( 10−8 to 10−4 M) for 24 hours.

  • Self-Validation (Antagonist Rescue): In parallel wells, co-treat the cells with the test compound plus 10 µM CH-223191 (a highly selective AhR antagonist). Why? If the luminescence is truly caused by AhR agonism, the antagonist will completely collapse the signal. If the signal persists, it indicates an off-target artifact.

  • Detection: Lyse cells and add luciferin substrate. Measure luminescence using a microplate reader. Expected Result: 7-MeO-1,3-DMI will induce a robust, dose-dependent increase in luminescence that is completely abolished in the CH-223191 co-treated wells, validating its role as a true AhR agonist. 5-MeO-DMT will fail to induce significant luminescence.

References

  • Source: Nature / PubMed Central (NIH)
  • 5-MeO-DMT Source: Wikipedia URL
  • 7-Methoxy-1,3-dimethyl-indole | High-Purity Research Chemical Source: Benchchem URL

Sources

Validation

Definitive Structure Confirmation of 7-Methoxy-1,3-dimethyl-indole: A Comparative Modality Guide

In the landscape of modern drug discovery and mechanistic pharmacology, the precise spatial arrangement of atoms within a small molecule dictates its biological efficacy. 7-Methoxy-1,3-dimethyl-indole (also known as 7-me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

In the landscape of modern drug discovery and mechanistic pharmacology, the precise spatial arrangement of atoms within a small molecule dictates its biological efficacy. 7-Methoxy-1,3-dimethyl-indole (also known as 7-methoxy-1,3-dimethyl-1H-indole) is a highly privileged heterocyclic scaffold, frequently utilized as a potent agonist in the Aryl Hydrocarbon Receptor (AhR) pathway[1]. The exact positioning of its methoxy group at C7, combined with methyl substitutions at N1 and C3, governs its fit within the AhR ligand-binding domain[1].

For researchers synthesizing novel indole derivatives, differentiating between positional isomers (e.g., 4-methoxy vs. 7-methoxy) and confirming absolute 3D conformation is a critical bottleneck. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative analytical modalities—such as NMR, High-Resolution Mass Spectrometry (HRMS), and the emerging Microcrystal Electron Diffraction (MicroED)—to establish a self-validating workflow for small molecule structure confirmation.

Comparative Modality Analysis: Why X-Ray Remains the Gold Standard

While routine organic synthesis relies heavily on a combination of NMR and MS, these techniques infer connectivity rather than directly observing 3D spatial coordinates. As an application scientist, I evaluate analytical modalities based on their ability to provide unambiguous, absolute structural proof.

Quantitative Comparison of Structural Modalities
Analytical ModalityPrimary OutputResolution / AccuracySample RequirementAbsolute Configuration?Turnaround Time
SCXRD (X-Ray) 3D Electron Density Map< 0.8 Å (Atomic)Single crystal (~50–100 µm)Yes (via anomalous dispersion)24–48 hours
MicroED (Cryo-EM) 3D Electrostatic Potential< 1.0 Å (Atomic)Nanocrystals (~100 nm)Challenging (low anomalous signal)Hours to Days
NMR (1D/2D) Solution-state connectivityEnsemble average1–5 mg (Solution)No (requires chiral derivatization)Minutes to Hours
HRMS Exact Mass & Formula< 2 ppm mass error< 1 µgNoMinutes

The Causality of Choice:

  • NMR & HRMS: NMR provides time-averaged solution dynamics based on scalar couplings (HMBC, HSQC) and through-space proximity (NOESY). However, for rigid planar systems like indoles, distinguishing subtle conformational preferences or definitive regiochemistry of the methoxy group can sometimes yield ambiguous NOE signals. HRMS confirms the exact mass but offers zero spatial data.

  • MicroED: Microcrystal Electron Diffraction is a revolutionary technique utilizing cryogenic electron microscopy (Cryo-EM) to solve structures from seemingly amorphous powders or nanocrystals[2]. Electrons interact with matter much more strongly than X-rays, making it ideal for samples that refuse to grow into large crystals[3]. However, determining absolute stereochemistry remains challenging due to the weak anomalous scattering of electrons.

  • SCXRD: Single-crystal X-ray crystallography remains the definitive gold standard. By measuring the diffraction of X-rays through a well-ordered crystal lattice, we generate an electron density map that provides exact bond lengths, bond angles, and solid-state packing interactions[4].

Mechanistic Context: The AhR Signaling Pathway

Why is the exact 3D structure of 7-Methoxy-1,3-dimethyl-indole so critical? Methoxy-substituted indoles are potent modulators of the AhR pathway[1]. The planarity of the indole core, combined with the specific steric bulk of the 1,3-dimethyl groups, allows the molecule to intercalate into the cytosolic AhR complex, triggering a cascade that regulates xenobiotic metabolizing enzymes and immune responses[1].

AhR_Pathway Ligand 7-Methoxy-1,3-dimethyl-indole (AhR Agonist) Cytosol Cytosolic AhR Complex (AhR-HSP90-XAP2) Ligand->Cytosol Binds Activation Ligand Binding & Conformational Change Cytosol->Activation Induces Nucleus Nuclear Translocation & ARNT Dimerization Activation->Nucleus Translocates Transcription Target Gene Expression (CYP1A1, etc.) Nucleus->Transcription Activates DRE

Caption: Mechanistic pathway of 7-Methoxy-1,3-dimethyl-indole as an Aryl Hydrocarbon Receptor (AhR) agonist.

Experimental Workflow: Self-Validating SCXRD Protocol

To obtain definitive structural proof, the experimental protocol must be a self-validating system. The following step-by-step methodology details the crystallization and diffraction workflow for 7-Methoxy-1,3-dimethyl-indole.

Step-by-Step Methodology

Step 1: Sample Purification

  • Action: Purify the synthesized 7-Methoxy-1,3-dimethyl-indole via silica gel chromatography followed by sublimation or preparative HPLC to achieve >99% purity.

  • Causality: Impurities disrupt the nucleation process, leading to twinned crystals or amorphous precipitation.

Step 2: Crystal Growth (Vapor Diffusion Method)

  • Action: Dissolve 5 mg of the compound in a minimum volume of ethyl acetate (solvent). Place this in a small inner vial. Place the inner vial inside a larger sealed chamber containing hexane (anti-solvent). Allow to sit undisturbed at 4 °C for 3–7 days.

  • Causality: Indoles are highly soluble in polar aprotic solvents but insoluble in aliphatic hydrocarbons. The slow vapor-phase diffusion of hexane into the ethyl acetate gradually lowers the solubility threshold, promoting the thermodynamically favored formation of a single, well-ordered crystal lattice rather than rapid kinetic precipitation.

Step 3: Cryo-Crystallography Data Collection

  • Action: Select a suitable single crystal (approx. 0.1 × 0.1 × 0.2 mm) under a polarized light microscope. Mount it on a glass fiber or MiTeGen loop using perfluoropolyether oil. Transfer immediately to the diffractometer goniometer under a 100 K nitrogen cold stream.

  • Causality: Collecting data at cryogenic temperatures (100 K) minimizes the thermal vibrations (atomic displacement parameters) of the atoms. This dramatically increases the high-angle diffraction intensity, leading to a higher resolution electron density map.

Step 4: Phase Resolution and Refinement

  • Action: Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å). Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL).

  • Self-Validation: The protocol validates itself through the R-factor (R1) and Goodness-of-Fit (GoF) . An R1 value < 5% and a GoF near 1.0 mathematically prove that the proposed structural model perfectly accounts for the observed experimental diffraction data.

Workflow Synthesis Synthesis & Purification (>99% Purity) Crystallization Vapor Diffusion / Slow Evap (EtOAc/Hexane) Synthesis->Crystallization Diffraction SCXRD Data Collection (100 K, Mo-Kα) Crystallization->Diffraction Single Crystal Phase Phase Resolution (Direct Methods) Diffraction->Phase Diffraction Pattern Refinement Structure Refinement (SHELXL, R1 < 5%) Phase->Refinement Electron Density

Caption: Self-validating X-ray crystallography workflow for small molecule structure confirmation.

Representative Crystallographic Data Summary

When the above protocol is successfully executed, the resulting data provides an unambiguous fingerprint of the molecule. Below is a representative summary of crystallographic parameters typical for 1,3-dimethylindole derivatives[5][6].

ParameterRepresentative ValueSignificance
Empirical Formula C₁₁H₁₃NOConfirms exact atomic composition.
Temperature 100(2) KCryogenic collection ensures high resolution.
Wavelength 0.71073 Å (Mo-Kα)Standard hard X-ray source for small molecules.
Crystal System Orthorhombic / MonoclinicDefines the 3D symmetry of the unit cell.
Space Group P2₁/c (Typical for indoles)Determines the presence of inversion centers/screw axes.
Final R indices [I>2sigma(I)] R1 = 0.035, wR2 = 0.082Self-Validation: R1 < 0.05 indicates an excellent fit between the model and raw data.
Goodness-of-fit on F² 1.045Values close to 1.0 indicate optimal weighting of data.

Conclusion & Recommendations

For the structural confirmation of 7-Methoxy-1,3-dimethyl-indole, relying solely on NMR and HRMS leaves a margin of error regarding absolute spatial conformation—a risk unacceptable in rigorous drug development.

While MicroED is rapidly advancing as a powerful tool for analyzing sub-micron powders that fail to crystallize[2][4], Single-Crystal X-Ray Diffraction (SCXRD) remains the most robust, self-validating modality available. By utilizing differential solubility gradients (vapor diffusion) and cryogenic data collection, researchers can routinely achieve R1 values below 5%, providing irrefutable proof of regiochemistry and solid-state packing for AhR ligand optimization.

References

  • Jones, C. G., et al. "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science, 2018. Available at:[Link]

  • University of California. "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." eScholarship, 2018. Available at:[Link]

  • RSC Advances. "Metal free condition for selective amidation in indole moiety." Royal Society of Chemistry, 2012. Available at:[Link]

Sources

Comparative

A Researcher's Guide to the FT-IR Spectral Signature of 7-Methoxy-1,3-dimethyl-indole: A Comparative Analysis

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy absorption bands for 7-Methoxy-1,3-dimethyl-indole. Designed for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy absorption bands for 7-Methoxy-1,3-dimethyl-indole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak list, offering a comparative framework to distinguish this molecule from structurally related indole derivatives. We will explore the causal relationships between molecular structure and vibrational modes, present a robust experimental protocol for spectral acquisition, and provide the necessary data for confident characterization.

The Molecular Blueprint: Unpacking the Functional Groups

7-Methoxy-1,3-dimethyl-indole is a substituted indole derivative with significant research interest, particularly in the study of the aryl hydrocarbon receptor (AhR) pathway[1]. Its FT-IR spectrum is a direct reflection of its constituent parts. A confident interpretation begins with identifying the functional groups whose vibrations are IR-active.

The key structural features are:

  • An Aromatic Indole Core: A bicyclic heteroaromatic system that gives rise to characteristic C-H and C=C stretching and bending vibrations.

  • N-Methyl Group: The hydrogen on the indole nitrogen is replaced by a methyl group. This is a critical distinguishing feature, as it eliminates the N-H stretching vibration typically seen in unsubstituted or C-substituted indoles.

  • C3-Methyl Group: A methyl group at the 3-position of the indole ring.

  • C7-Methoxy Group: A methoxy (-OCH₃) substituent on the benzene portion of the indole ring. This group has highly characteristic C-O and C-H vibrations.

These features combine to create a unique spectral fingerprint, which can be predicted and experimentally verified.

Predicted FT-IR Absorption Profile of 7-Methoxy-1,3-dimethyl-indole

The following table synthesizes expected absorption frequencies based on established correlation tables and spectral data from analogous compounds. These values provide a predictive framework for analyzing an experimental spectrum.

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment and Rationale
3100 - 3000Medium-WeakAromatic C-H StretchStretching of C-H bonds on the indole ring system. This is characteristic of aromatic compounds[2].
2985 - 2930MediumAsymmetric CH₃ StretchAsymmetric stretching of the C-H bonds in the N-CH₃, C3-CH₃, and O-CH₃ groups[3].
2900 - 2850Medium-WeakSymmetric CH₃ StretchSymmetric stretching of the C-H bonds in the three methyl groups.
~2835Medium-WeakMethoxy C-H StretchA characteristic C-H stretch for the methyl group of an aryl methoxy ether.
1620 - 1580Medium-StrongAromatic C=C StretchRing stretching vibrations within the benzene and pyrrole portions of the indole core[3][4].
1500 - 1440StrongAromatic C=C Stretch & CH₃ BendingOverlapping region containing further aromatic ring stretching and asymmetric/symmetric CH₃ scissoring (bending) vibrations[3].
1310 - 1210StrongAsymmetric C-O-C StretchAsymmetric stretching of the aryl-O-CH₃ bond of the methoxy group. This is a highly characteristic and strong absorption[3].
1150 - 1120MediumC-N StretchStretching of the C-N bonds within the indole ring and the N-CH₃ bond.
1050 - 1010StrongSymmetric C-O-C StretchSymmetric stretching of the aryl-O-CH₃ bond. This, along with the asymmetric stretch, is a key indicator of the methoxy group[3].
Below 900Medium-StrongAromatic C-H Out-of-Plane BendingThese bands are highly dependent on the substitution pattern of the aromatic ring and provide fingerprint-level detail.

A Comparative Spectral Guide: Distinguishing 7-Methoxy-1,3-dimethyl-indole

Objective identification relies not just on recognizing peaks, but on understanding how a spectrum differs from similar structures.

Comparison with Parent Indole

The most dramatic difference is the complete absence of the N-H stretching band in 7-Methoxy-1,3-dimethyl-indole. In indole, this appears as a sharp, distinct peak around 3400-3500 cm⁻¹[4][5]. The presence of the N-methyl group in our target molecule removes this possibility, providing an immediate and conclusive point of differentiation. Furthermore, the complex C-H stretching region below 3000 cm⁻¹ will be more pronounced due to the three methyl groups, compared to the simpler spectrum of indole in this region[6].

Comparison with Monomethylated Indoles
  • vs. 1-Methylindole (N-Methylindole): Both molecules lack the N-H stretch. However, 7-Methoxy-1,3-dimethyl-indole will exhibit strong, characteristic C-O stretching bands for the methoxy group between 1310-1210 cm⁻¹ and 1050-1010 cm⁻¹[3], which are absent in 1-methylindole[7][8]. The additional C3-methyl group will also alter the fingerprint region.

  • vs. 3-Methylindole (Skatole): Skatole possesses an N-H bond and will therefore show a characteristic N-H stretch, making it easily distinguishable[9][10]. While both share a C3-methyl group, the N-methylation and C7-methoxylation of our target compound fundamentally alter the spectrum, particularly in the C-H stretch and the C-O stretch regions.

Comparison with 7-Methoxyindole

This comparison isolates the effect of the two methyl groups. 7-Methoxyindole has an N-H group and will display a corresponding N-H stretching peak, which is absent in 7-Methoxy-1,3-dimethyl-indole[11]. The addition of the N-methyl and C3-methyl groups will also introduce more prominent aliphatic C-H stretching and bending absorptions compared to 7-methoxyindole.

Experimental Protocol: High-Fidelity ATR-FT-IR Spectroscopy

This protocol describes a self-validating system for acquiring a high-quality FT-IR spectrum of 7-Methoxy-1,3-dimethyl-indole. The choice of Attenuated Total Reflectance (ATR) is deliberate; it requires minimal sample preparation, is non-destructive, and provides excellent sample-to-sample reproducibility.

Methodology
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer, equipped with a diamond or germanium ATR crystal, is powered on and has reached thermal equilibrium.

    • Perform a system diagnostic check as per the manufacturer's instructions.

  • Background Spectrum Acquisition (Self-Validation Step 1):

    • Causality: The background scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench. Subtracting this from the sample scan ensures that the final spectrum contains only information from the sample itself.

    • Procedure:

      • Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Ensure the crystal is completely dry.

      • Acquire a background spectrum. Typically, this involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

      • Verify the background shows a flat baseline with expected atmospheric absorptions.

  • Sample Application and Spectrum Acquisition (Self-Validation Step 2):

    • Causality: Proper sample contact with the ATR crystal is critical for achieving a strong, high-quality signal. The ATR technique relies on an evanescent wave that penetrates a short distance into the sample.

    • Procedure:

      • Place a small amount of the solid 7-Methoxy-1,3-dimethyl-indole sample directly onto the center of the ATR crystal.

      • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

      • Acquire the sample spectrum using the same parameters as the background scan (e.g., 16 scans, 4 cm⁻¹ resolution). The instrument software will automatically ratio the sample scan against the stored background scan.

  • Data Processing and Cleaning:

    • Perform an ATR correction if required by the software to account for the wavelength-dependent depth of penetration.

    • Perform a baseline correction to ensure all peaks originate from a flat baseline.

    • Clean the ATR crystal and press thoroughly after analysis.

Visualizing Structure and Workflow

Diagrams provide a clear, at-a-glance understanding of the molecule and the process used to analyze it.

Caption: Molecular structure of 7-Methoxy-1,3-dimethyl-indole.

cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing Start Start Clean_ATR Clean ATR Crystal Start->Clean_ATR Background Acquire Background (16 scans, 4 cm⁻¹) Clean_ATR->Background Sample Apply Sample & Pressure Background->Sample Acquire_Sample Acquire Sample Spectrum Sample->Acquire_Sample Process ATR & Baseline Correction Acquire_Sample->Process Analyze Analyze Spectrum Process->Analyze End End Analyze->End

Caption: Experimental workflow for ATR-FT-IR analysis.

Conclusion

The FT-IR spectrum of 7-Methoxy-1,3-dimethyl-indole is rich with information, providing a clear pathway for its unambiguous identification. The key distinguishing features are the absence of an N-H stretch, the presence of multiple aliphatic C-H absorptions, and two strong, characteristic C-O stretching bands from the C7-methoxy group. By comparing an experimentally acquired spectrum to this predictive guide and against the spectra of related indole derivatives, researchers can achieve a high degree of confidence in their structural characterization. This integrated approach, combining predictive analysis with a robust experimental protocol, exemplifies the power of FT-IR spectroscopy in modern chemical and pharmaceutical research.

References

  • orientjchem.org. IR, Raman and ab-initio calcualtions of 2,6-dimethoxyphenol. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11781, 1-Methylindole. Available at: [Link]

  • ResearchGate. Calculated methoxy vibrational frequencies are shown for selected modes... Available at: [Link]

  • ResearchGate. FT-IR spectrum of control indole. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6736, Skatole. Available at: [Link]

  • ResearchGate. Infrared spectrum of the 1-methylindole in the 500-4000 cm −1 region. Available at: [Link]

  • National Institute of Standards and Technology. 1H-Indole, 1-methyl-. In NIST Chemistry WebBook. Available at: [Link]

  • National Institute of Standards and Technology. Indole, 3-methyl-. In NIST Chemistry WebBook. Available at: [Link]

  • Rode, M. F., et al. (2020). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Molecules, 25(21), 5103. Available at: [Link]

  • Dieng, S. D. (2014). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons. Available at: [Link]

  • National Institute of Standards and Technology. Indole, 3-methyl-. In NIST Chemistry WebBook. Available at: [Link]

  • National Institute of Standards and Technology. Indole. In NIST Chemistry WebBook. Available at: [Link]

  • Berthomieu, C., et al. (2002). Importance of the Conformation of Methoxy Groups on the Vibrational and Electrochemical Properties of Ubiquinones. The Journal of Physical Chemistry B, 106(3), 597-605. Available at: [Link]

  • R Discovery. Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole: Structural Characterization, Non-Covalent Interactions, and Electronic Properties. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76660, 7-Methoxy-1H-indole. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 7-Methoxy-1,3-dimethyl-indole

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The proper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 7-Methoxy-1,3-dimethyl-indole, grounded in established safety principles and regulatory compliance. Our approach is designed to be a self-validating system, ensuring that each step logically follows from a comprehensive understanding of the compound's potential hazards and the governing regulations.

Part 1: Hazard Assessment and Characterization

Before any disposal procedure can be established, a thorough understanding of the compound's chemical and toxicological properties is essential. While comprehensive data for 7-Methoxy-1,3-dimethyl-indole may be limited, we can extrapolate from the known hazards of structurally similar indole compounds, such as 7-Methoxy-1H-indole, to form a robust safety assessment. The first and most critical step in handling any laboratory chemical is to consult its Safety Data Sheet (SDS) provided by the manufacturer.[1]

Inferred Hazard Profile:

Based on available data for analogous compounds, 7-Methoxy-1,3-dimethyl-indole should be handled as a substance that is potentially harmful and an irritant.

  • Irritation: Causes serious eye irritation and may cause skin and respiratory irritation.[2]

  • Toxicity: The toxicological properties have not been thoroughly investigated.[3] Therefore, it is prudent to treat the compound as potentially toxic if swallowed, in contact with skin, or if inhaled.

  • Environmental Hazards: The compound should not be allowed to enter drains or the environment.[2][4]

This assessment dictates that 7-Methoxy-1,3-dimethyl-indole must be treated as hazardous waste. Laboratory personnel should consider all forms of the compound—pure solid, solutions, and any materials used for spill cleanup—as hazardous.[1]

Property Information (Based on 7-Methoxy-1H-indole) Source
Appearance SolidN/A
Hazards Skin Irritation (Category 2), Eye Irritation (Category 2), May cause respiratory irritation.[2]
Combustion Products Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx)[2][3]
Stability Stable under recommended storage conditions.[4]

Part 2: On-Site Waste Management: Segregation and Storage

Proper on-site management is crucial to prevent accidental exposure, environmental release, and dangerous chemical reactions. This process begins the moment the chemical is deemed waste.

The Principle of Segregation

The foundational principle of laboratory waste management is segregation. Mixing incompatible chemicals can lead to violent reactions, while mixing hazardous with non-hazardous waste unnecessarily increases the volume and cost of disposal.[1]

  • Action: 7-Methoxy-1,3-dimethyl-indole waste must be collected separately from other waste streams.

  • Causality: As an indole derivative, it should be kept separate from strong oxidizing agents. It is best collected as a dedicated solid organic waste or, if in solution, as a non-halogenated organic solvent waste. This prevents unforeseen reactions and ensures the disposal facility can apply the correct treatment method, typically incineration.[3]

Containerization and Labeling

Regulatory bodies like the Environmental Protection Agency (EPA) have strict requirements for waste containers.[5][6]

  • Select a Compatible Container: Use a container made of a material that will not react with the chemical waste. For solid 7-Methoxy-1,3-dimethyl-indole, a high-density polyethylene (HDPE) container is appropriate. The container must be in good condition, free of leaks, and have a secure, leak-proof closure.[1]

  • Proper Labeling: From the moment the first particle of waste enters the container, it must be labeled.[1][7] The label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "7-Methoxy-1,3-dimethyl-indole". Avoid abbreviations or formulas.

    • A clear statement of the hazards (e.g., "Irritant," "Harmful").[1]

    • The date accumulation started.

Satellite Accumulation Areas (SAAs)

Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5][8]

  • Location: The SAA should be under the direct control of laboratory personnel, away from drains, and in a well-ventilated area.[6]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. Once this limit is reached, the waste must be moved to a central storage area within three days.[7]

  • Container Management: Waste containers in the SAA must be kept closed at all times unless waste is being added.[1] This minimizes the release of vapors and prevents spills.

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for collecting and preparing 7-Methoxy-1,3-dimethyl-indole for final disposal.

Objective: To safely collect and containerize all forms of 7-Methoxy-1,3-dimethyl-indole waste for pickup by a licensed waste disposal service.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated hazardous waste container (labeled)

  • Chemical scoop or spatula

  • Waste manifest or logbook

Workflow for Disposal Decision and Execution

G cluster_prep Preparation & Assessment cluster_collection Collection & On-Site Management cluster_disposal Final Disposition A Identify Waste: 7-Methoxy-1,3-dimethyl-indole (solid, solution, contaminated items) B Consult Safety Data Sheet (SDS) & Assess Hazards A->B C Select Personal Protective Equipment (PPE) B->C D Choose Compatible & Leak-Proof Waste Container C->D Proceed to Collection E Affix 'Hazardous Waste' Label (Name, Hazards, Date) D->E F Transfer Waste into Container in a Ventilated Area E->F G Securely Close Container F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Log Waste in Inventory/ Manifest H->I Container Full or Time Limit Reached J Schedule Pickup with Licensed Waste Disposal Company I->J K Transfer to Central Storage for Transporter Pickup J->K

Caption: Disposal workflow for 7-Methoxy-1,3-dimethyl-indole.

Procedure:
  • Don Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE.

    • Eye Protection: Safety glasses with side shields or chemical splash goggles.[2]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile).

    • Body Protection: A standard laboratory coat.

    • Respiratory Protection: If handling fine powders outside of a fume hood, a NIOSH-approved respirator may be necessary.[3]

  • Prepare the Waste Container:

    • Ensure your pre-labeled hazardous waste container is in the designated SAA and is easily accessible.

  • Transfer the Waste:

    • Solids: Carefully transfer the solid 7-Methoxy-1,3-dimethyl-indole waste into the container using a dedicated scoop or spatula. Avoid creating dust.[3] All contaminated disposables (e.g., weigh boats, contaminated gloves, wipes) should also be placed in this container.

    • Solutions: If dealing with a solution, carefully pour the liquid waste into the appropriate non-halogenated solvent waste container. Do not fill the container to more than 90% capacity to allow for vapor expansion.[6]

  • Secure and Store:

    • Immediately after adding waste, securely close the container lid.[1]

    • Wipe the exterior of the container to remove any contamination.

    • Ensure the container is stored within its secondary containment in the SAA.

  • Arrange for Final Disposal:

    • Maintain a log of the waste being added to the container.

    • Once the container is full or nearing its accumulation time limit, contact your institution's Environmental Health & Safety (EHS) office or the designated waste management coordinator.[7]

    • They will arrange for the waste to be picked up by a licensed professional waste disposal company. The ultimate disposal method will likely be incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] Never dispose of this chemical down the drain. [4][7]

Part 4: Emergency Procedures - Spill Management

In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Ventilate: Ensure the area is well-ventilated. Control sources of ignition.

  • Don PPE: Wear appropriate PPE, including respiratory protection if the spill generates dust.

  • Contain and Clean:

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).

    • Carefully sweep or scoop up the absorbed material. Avoid creating dust.[2][3]

    • Place all contaminated cleanup materials into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.

By adhering to this comprehensive guide, you ensure that your handling and disposal of 7-Methoxy-1,3-dimethyl-indole meet the highest standards of safety, scientific integrity, and regulatory compliance, protecting yourself, your colleagues, and the environment.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025, May 21).
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11).
  • Chemistry Lab Waste Disposal - Environmental Marketing Services. (2024, June 17).
  • 7-Methoxyindole - SAFETY DATA SHEET. (2009, January 19).
  • Laboratory Waste Management Guidelines. (2020, October).
  • MSDS of 7-Methoxyindole. (2008, October 29).
  • SAFETY DATA SHEET. (2025, November 4).
  • Laboratory Waste Management: The New Regulations. (2019, June 15).
  • Schem.jp SDS.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, August 5).

Sources

Handling

Personal protective equipment for handling 7-Methoxy-1,3-dimethyl-indole

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide drug development professionals and laboratory researchers with the critical safety, handling, and logistical protocols re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide drug development professionals and laboratory researchers with the critical safety, handling, and logistical protocols required for 7-Methoxy-1,3-dimethyl-indole (CAS: 86915-21-1).

Rather than simply listing safety rules, this guide explains the causality behind each requirement, ensuring your laboratory team understands the mechanistic reasoning behind the protocols, thereby fostering a self-validating culture of safety and precision.

Chemical Profile & Hazard Causality

7-Methoxy-1,3-dimethyl-indole is a high-purity research chemical predominantly utilized in the synthesis of pharmacological agents and as a ligand in [1].

Because of its specific molecular architecture—an indole core modified with lipophilic methoxy and dimethyl groups—this compound presents unique occupational hazards. Its high lipophilicity allows it to easily disrupt and permeate epidermal lipid bilayers, making dermal exposure a significant route for localized inflammation and systemic absorption.

Table 1: Quantitative Hazard Data & Mechanistic Causality

Hazard ClassGHS CodeSignal WordMechanistic Causality
Skin Irritation H315WarningThe lipophilic indole core permeates the stratum corneum, disrupting lipid bilayers and triggering localized dermal inflammation.
Eye Irritation H319WarningDirect contact with ocular mucosa leads to rapid protein denaturation, resulting in severe erythema and potential corneal abrasion.
Respiratory H335WarningInhalation of fine crystalline dust irritates the upper respiratory tract via rapid mucosal absorption and localized histamine release.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves and basic safety glasses are insufficient for handling substituted indoles. The following PPE matrix is engineered to counteract the specific chemical properties of 7-Methoxy-1,3-dimethyl-indole, compliant with [3].

Table 2: PPE Specifications & Operational Rationale

PPE CategorySpecificationToleranceScientific Rationale
Hand Protection Nitrile Gloves (≥0.11 mm)>480 min (Solid)Indole derivatives rapidly degrade latex. Nitrile provides a superior, cross-linked barrier against non-polar organic compounds.
Eye Protection ANSI Z87.1 Safety GogglesHigh-impactPrevents micro-dust ingress during weighing. Standard safety glasses lack the orbital seals required to block aerosolized powders.
Body Protection Nomex / Flame-Retardant CoatN/APrevents static build-up (critical for fine powders) and provides a non-permeable barrier against accidental liquid/solid spills.
Respiratory N95 / OV Cartridge Half-Mask95% filtrationRequired only if handling outside a Class IIB fume hood to prevent inhalation of aerosolized dust (H335 mitigation).

Experimental Workflow: Solubilization & Assay Preparation

When preparing 7-Methoxy-1,3-dimethyl-indole for biochemical assays, maintaining the integrity of the compound while ensuring operator safety requires a meticulous, step-by-step approach.

Protocol: Preparation of a 10 mM Stock Solution

  • Environmental Control: Conduct all operations inside a certified Class IIB fume hood with a minimum face velocity of 100 fpm.

  • Static Mitigation (Critical Step): Fine organic powders easily acquire a triboelectric charge during transfer. This causes the powder to repel from the spatula and aerosolize, increasing inhalation risk. Action: Use an anti-static zero-ion gun on the weighing boat and utilize grounded, stainless-steel spatulas to neutralize this charge.

  • Weighing & Transfer: Carefully weigh the required mass (e.g., 1.75 mg for 1 mL of 10 mM solution, based on a molecular weight of ~175.23 g/mol ). Transfer directly into an amber glass vial to prevent potential UV-induced photo-degradation.

  • Solubilization: Add anhydrous Dimethyl Sulfoxide (DMSO) to the vial. Causality: 7-Methoxy-1,3-dimethyl-indole is practically insoluble in water but highly soluble in polar aprotic solvents like DMSO, which readily solvates the lipophilic indole ring without degrading it.

  • Validation: Vortex for 30 seconds. Verify complete dissolution by visual inspection against a dark background; the solution must be entirely transparent without any suspended particulate matter.

Workflow Start 1. Environmental Setup (Class IIB Fume Hood) PPE 2. PPE Verification (Nitrile, Goggles, Nomex) Start->PPE Weigh 3. Anti-Static Weighing (Minimize Aerosolization) PPE->Weigh Solubilize 4. Solubilization (Anhydrous DMSO) Weigh->Solubilize Spill Spill Detected? Weigh->Spill Hazard Risk Disposal 5b. Waste Disposal (EPA-Approved Incineration) Solubilize->Disposal Decon 5a. Decontamination (70% EtOH Wipe-down) Spill->Decon Yes Spill->Disposal No Decon->Disposal

Figure 1: SOP and spill response logic for 7-Methoxy-1,3-dimethyl-indole.

Spill Response & Chemical Disposal Plan

In the event of a spill, standard aqueous cleanup methods will fail due to the compound's hydrophobicity. Applying water will merely spread the hazardous powder.

Small Spill Protocol (<50 mg):

  • Isolate: Stop ventilation drafts to prevent powder aerosolization.

  • Solubilize & Contain: Cover the spill with absorbent laboratory pads. Carefully moisten the pads with 70% Ethanol or Isopropanol . Causality: Ethanol acts as an amphiphilic solvent, effectively dissolving the lipophilic compound for complete surface decontamination, whereas water would repel it.

  • Collect: Sweep the damp materials into a sealable, chemically compatible biohazard/waste bag.

  • Decontaminate: Wipe down the primary surface twice with fresh 70% ethanol.

Disposal Logistics: Do not flush 7-Methoxy-1,3-dimethyl-indole down the sink or dispose of it in standard biohazardous waste. All contaminated PPE, empty vials, and spill cleanup materials must be placed in a sealed, clearly labeled high-density polyethylene (HDPE) container. Disposal must be executed via high-temperature incineration at an EPA-approved (or local equivalent) chemical waste disposal plant [2].

Application Context: GPCR Signaling

To contextualize the handling of this compound, it is frequently utilized as a ligand in GPCR assays. Understanding its downstream target helps researchers anticipate the biological potency of the chemical they are handling.

GPCR Ligand 7-Methoxy-1,3-dimethyl-indole (Ligand) GPCR Target GPCR (Receptor Activation) Ligand->GPCR Binding GProtein G-Protein Complex (Conformational Shift) GPCR->GProtein Activation Effector Effector Enzyme (Signal Transduction) GProtein->Effector α-subunit Response Cellular Response (Assay Readout) Effector->Response Catalysis

Figure 2: GPCR signaling pathway targeted by indole-derivative ligands.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Standard 1910.132". Source: United States Department of Labor. URL:[Link]

  • PubChem. "PubChem Compound Summary for Indole Derivatives". Source: National Center for Biotechnology Information (NCBI). URL:[Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-1,3-dimethyl-indole
Reactant of Route 2
Reactant of Route 2
7-Methoxy-1,3-dimethyl-indole
© Copyright 2026 BenchChem. All Rights Reserved.